RP-001 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RP-001 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist
Abstract
RP-001 hydrochloride is a potent and selective small molecule agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). With a picomolar affinity, it has emerged as a significant tool for studying the physiological and pathological roles of the S1P1 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key preclinical findings. Detailed experimental protocols for seminal studies are provided, along with a systematic presentation of quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating S1P1-mediated processes and the therapeutic potential of its modulation.
Chemical Properties and Structure
This compound is a synthetic compound with the following chemical characteristics:
| Property | Value | Reference |
| IUPAC Name | 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride | |
| Molecular Formula | C₂₄H₂₅ClN₄O₄ | |
| Molecular Weight | 468.94 g/mol | |
| CAS Number | 1781880-34-9 |
Mechanism of Action
This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking and endothelial barrier function.
S1P1 Receptor Activation and Downstream Signaling
Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. The S1P1 receptor primarily couples to the Gi/o family of G proteins. Activation by an agonist, such as this compound, leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and Ras-ERK pathway, which are involved in cell survival and proliferation.
Receptor Internalization and Polyubiquitination
A key aspect of this compound's mechanism of action is the induction of S1P1 receptor internalization and subsequent polyubiquitination. This process leads to the degradation of the receptor, rendering the cells, particularly lymphocytes, unresponsive to the S1P gradient that normally governs their egress from lymphoid tissues. This functional antagonism results in the sequestration of lymphocytes in the lymph nodes, leading to a dose-dependent reduction in peripheral lymphocyte counts (lymphopenia).
Preclinical Data
The preclinical activity of this compound has been characterized in several key studies, demonstrating its potency and effects on lymphocyte trafficking.
In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (S1P1 agonism) | 9 pM | CHO cells expressing human S1P1 | |
| EC₅₀ (Lymphopenia in mice) | 0.03 mg/kg | C57BL/6 mice |
In Vivo Activity: Lymphopenia
Administration of this compound to mice induces a rapid and dose-dependent lymphopenia. This effect is a direct consequence of its S1P1 agonist activity, leading to the sequestration of lymphocytes in secondary lymphoid organs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
S1P1 Receptor Internalization Assay
Objective: To quantify the internalization of the S1P1 receptor upon agonist stimulation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 tagged with a fluorescent protein (e.g., eGFP).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
This compound stock solution in DMSO.
-
Phosphate Buffered Saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed CHO-S1P1-eGFP cells onto glass-bottom 96-well plates and culture until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 30, 60, 120 minutes).
-
After incubation, aspirate the treatment solution and wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add mounting medium with DAPI to stain the nuclei.
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the internalization by measuring the fluorescence intensity of S1P1-eGFP within intracellular vesicles relative to the total cellular fluorescence.
In Vivo Lymphopenia Assay in Mice
Objective: To assess the effect of this compound on peripheral blood lymphocyte counts.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
This compound.
-
Vehicle solution (e.g., saline or a specific formulation buffer).
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes for blood collection.
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-B220).
-
Red Blood Cell Lysis Buffer.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the desired concentrations of this compound in the vehicle solution.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral gavage).
-
At specified time points post-administration (e.g., 0, 2, 4, 8, 24 hours), collect a small volume of blood (approximately 50 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes.
-
Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Wash the remaining white blood cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers (CD4, CD8, B220) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the absolute counts and percentages of different lymphocyte populations in the peripheral blood.
Pharmacokinetics and Toxicology
Limited publicly available data exists for the full pharmacokinetic and toxicological profile of this compound. Safety data sheets indicate that the compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of the S1P1 receptor. Its high potency and selectivity allow for precise interrogation of S1P1-mediated signaling pathways and their physiological consequences, such as lymphocyte trafficking. The detailed methodologies and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the S1P1 receptor in various disease contexts, including autoimmune disorders and inflammatory conditions. As with any potent biological modulator, further studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles.
In-Depth Technical Guide: The Mechanism of Action of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and highly selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action centers on the functional antagonism of the S1P1 receptor, achieved through agonist-induced receptor internalization, polyubiquitination, and subsequent proteasomal degradation. This cascade of events effectively removes the S1P1 receptor from the cell surface, preventing its interaction with the endogenous ligand, sphingosine-1-phosphate (S1P). The functional consequence of this action is the sequestration of lymphocytes in secondary lymphoid organs, leading to a dose-dependent and reversible lymphopenia. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the action of this compound.
Core Mechanism of Action: S1P1 Receptor Agonism and Functional Antagonism
This compound acts as a high-affinity agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o family of G proteins.[2] Upon binding, this compound initiates a signaling cascade that, paradoxically, leads to the functional inactivation of the receptor. This process can be broken down into the following key steps:
-
Receptor Activation: this compound binds to the S1P1 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Receptor Internalization: Following activation, the S1P1 receptor is rapidly internalized from the cell surface into endosomes. This process is a crucial step in terminating the initial agonist signal.
-
Polyubiquitination and Degradation: Unlike the natural ligand S1P, which typically leads to receptor recycling back to the cell surface, this compound promotes the polyubiquitination of the internalized S1P1 receptor. This tagging with multiple ubiquitin molecules marks the receptor for degradation by the proteasome.[1]
-
Functional Antagonism and Lymphopenia: The sustained removal of S1P1 receptors from the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes and a measurable decrease in peripheral blood lymphocyte counts (lymphopenia).
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 9 pM | Human S1P1 | G protein activation (GTPγS) | [1] |
| pEC50 | 11.1 | Human S1P1 | Not Specified | [3] |
| In vivo EC50 | 0.03 mg/kg | Not Applicable | Lymphopenia in CD4+ T cells | [1] |
Table 1: Potency of this compound
| Receptor Subtype | Activity/Affinity | Reference |
| S1P1 | Potent Agonist | [1] |
| S1P2 | Little to no activity | [1] |
| S1P3 | Little to no activity | [1] |
| S1P4 | Little to no activity | [1] |
| S1P5 | Moderate affinity | [1] |
Table 2: Selectivity Profile of this compound Note: Specific quantitative values (EC50, Ki) for S1P2-S1P5 are not consistently available in the public domain. The qualitative descriptions are based on vendor-provided information.
Signaling Pathways
The binding of this compound to the S1P1 receptor initiates a cascade of intracellular events. The primary signaling pathway and the subsequent processes leading to functional antagonism are depicted below.
Caption: S1P1 Receptor Signaling and Functional Antagonism by RP-001.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard assays for S1P1 receptor agonists.
S1P1 Receptor Activation Assay (GTPγS Binding Assay)
This assay measures the activation of the Gαi subunit coupled to the S1P1 receptor upon agonist binding.
-
Cell Culture and Membrane Preparation:
-
CHO or HEK293 cells stably expressing the human S1P1 receptor are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined.
-
-
Assay Procedure:
-
Membranes (10-20 µg of protein) are incubated in assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP) with varying concentrations of this compound.
-
The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).
-
The incubation is carried out for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold buffer, dried, and the radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.
-
Cell Culture:
-
U2OS or other suitable cell lines stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured on glass-bottom plates.
-
-
Assay Procedure:
-
Cells are serum-starved for 2-4 hours prior to the experiment.
-
Cells are treated with varying concentrations of this compound or vehicle control.
-
The plate is incubated at 37°C in a 5% CO2 incubator for a specified time course (e.g., 30-60 minutes).
-
Cells are then fixed with 4% paraformaldehyde.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system or a confocal microscope.
-
Receptor internalization is quantified by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Image analysis software is used to determine the percentage of cells showing internalization or to quantify the intensity of intracellular fluorescence.
-
EC50 values for internalization are calculated from concentration-response curves.
-
Caption: Experimental Workflow for S1P1 Receptor Internalization Assay.
S1P1 Receptor Polyubiquitination Assay
This assay detects the attachment of ubiquitin chains to the S1P1 receptor following agonist treatment.
-
Cell Culture and Treatment:
-
HEK293 cells co-transfected with constructs for a tagged S1P1 receptor (e.g., HA-S1P1) and a tagged ubiquitin (e.g., His-Ubiquitin) are used.
-
Cells are treated with this compound or vehicle for a specified time (e.g., 1-4 hours). To inhibit proteasomal degradation and allow accumulation of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor like MG132.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are lysed in a buffer containing detergents and protease/deubiquitinase inhibitors.
-
The S1P1 receptor is immunoprecipitated from the cell lysates using an antibody against its tag (e.g., anti-HA antibody) coupled to protein A/G beads.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect polyubiquitinated S1P1.
-
The membrane can also be probed with an anti-S1P1 antibody to confirm equal loading of the receptor.
-
-
Data Analysis:
-
The intensity of the high molecular weight smear, representing polyubiquitinated S1P1, is compared between treated and untreated samples.
-
Conclusion
This compound is a highly specific and potent S1P1 receptor agonist that acts as a functional antagonist. Its mechanism of action, involving receptor internalization, polyubiquitination, and degradation, provides a clear rationale for its observed effect on lymphocyte trafficking. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug development who are interested in the modulation of the S1P1 signaling pathway. Further investigation into the precise selectivity profile and the structural basis for its unique effects on receptor fate will continue to enhance our understanding of this important therapeutic target.
References
An In-depth Technical Guide to RP-001 Hydrochloride: A Potent and Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended for research, scientific, and drug development professionals interested in the modulation of the S1P/S1PR signaling axis for therapeutic applications, particularly in the context of autoimmune diseases. This document details the compound's chemical properties, mechanism of action, pharmacodynamics, and relevant experimental protocols.
Introduction
This compound is a picomolar, short-acting, and selective agonist for the S1P1 receptor.[1][2][3] The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in numerous physiological processes, most notably the regulation of lymphocyte trafficking from lymphoid organs to the peripheral circulation.[4][5][6] By targeting the S1P1 receptor, which is highly expressed on lymphocytes, this compound serves as a powerful tool for studying the consequences of S1P1 modulation and as a potential lead compound for the development of novel immunomodulatory therapies.[4][5][7] Its primary mechanism involves inducing the internalization and degradation of the S1P1 receptor on lymphocytes, effectively preventing their egress from lymph nodes and leading to a transient and reversible reduction in peripheral lymphocyte counts (lymphopenia).[2][8][9]
Chemical and Physical Properties
The key chemical and physical characteristics of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| IUPAC Name | 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride | [1] |
| Synonyms | RP-001 HCl | [1] |
| CAS Number | 1781880-34-9 | [1][8] |
| Molecular Formula | C₂₄H₂₅ClN₄O₄ | [1][10] |
| Molecular Weight | 468.94 g/mol | [1][10] |
| Purity | ≥98% | [8] |
| Appearance | A solid | [8] |
| Solubility | Soluble in DMSO (e.g., 100 mM) | [8] |
| Storage | Store at -20°C | [11] |
| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [1][8] |
Mechanism of Action
The S1P/S1P1 signaling axis is a central regulator of immune cell trafficking. A concentration gradient of S1P, which is high in the blood and lymph and low in lymphoid tissues, guides the egress of lymphocytes from lymph nodes.[4][12] S1P1 receptor modulators, like RP-001, disrupt this process.[13][14]
Agonism and Functional Antagonism: this compound acts as a potent agonist at the S1P1 receptor.[8] Upon binding, it initiates a cascade of intracellular signaling events. However, this initial agonism is followed by the profound internalization, polyubiquitination, and subsequent degradation of the S1P1 receptor.[2][8][15] This downregulation of S1P1 on the lymphocyte surface renders the cells unresponsive to the S1P gradient, preventing their exit from lymphoid organs.[9][16] This process, termed "functional antagonism," leads to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the blood.[4][9]
S1P1 Receptor Signaling Pathway: The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[17][18] Activation of the S1P1 receptor by an agonist like RP-001 leads to the dissociation of the G protein subunits and the initiation of multiple downstream signaling pathways, including the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and migration.[17][19]
Pharmacodynamics and Efficacy
This compound demonstrates high potency and selectivity for the S1P1 receptor. Its pharmacodynamic effects are characterized by a rapid and dose-dependent reduction in peripheral blood lymphocytes.
| Parameter | Value | Species/System | References |
| S1P1 EC₅₀ | 9 pM | In vitro functional assay | [2][8][20] |
| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4; moderate affinity for S1P5. | In vitro assays | [2][15] |
| In Vivo Lymphopenia EC₅₀ | 0.03 mg/kg | Mice | [2][8] |
The compound's "short-acting" nature implies that the induced lymphopenia is reversible, with lymphocyte counts returning to baseline levels after cessation of treatment.[2] This characteristic is desirable for therapeutic agents, as it allows for better control over the duration of immunosuppression. The efficacy of S1P1 modulators has been demonstrated in various preclinical models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[5][21]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of S1P1 receptor agonists like RP-001. Below are protocols for key in vitro and in vivo assays.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293T cells).
-
Assay Buffer: Use a buffer such as 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.5.[22]
-
Compound Preparation: Serially dilute this compound in assay buffer.
-
Incubation: In a 96-well plate, incubate the S1P1-expressing membranes (1-2 µg protein/well) with various concentrations of RP-001 and a constant concentration of a suitable radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[22][23]
-
Separation: After incubation (e.g., 60 minutes at room temperature), separate bound from free radioligand by rapid filtration through a glass fiber filter plate.[22][23]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding, providing a measure of the compound's functional potency (EC₅₀).
Methodology:
-
Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin. The key reagents are S1P1-expressing membranes and [³⁵S]GTPγS.[23][24]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction: In a 96-well plate, combine the membranes, GDP, various concentrations of RP-001, and initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes) with gentle agitation to allow for G protein activation and [³⁵S]GTPγS binding.[23]
-
Termination & Filtration: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS by rapid filtration, similar to the binding assay.
-
Detection & Analysis: Quantify the bound radioactivity and plot it against the log concentration of RP-001 to determine the EC₅₀ value.
This assay assesses the in vivo pharmacodynamic effect of RP-001 by measuring the reduction in circulating lymphocytes in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Dosing: Administer this compound orally or via another appropriate route at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect peripheral blood samples at specific time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Cell Staining: Lyse red blood cells and stain the remaining white blood cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the absolute numbers of different lymphocyte populations.
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts for each dose group compared to the vehicle control. Determine the EC₅₀ for lymphopenia by plotting the percentage reduction against the dose.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[25] Avoid formation and inhalation of dust.[25] According to available safety data sheets, the substance is not classified as hazardous, but standard chemical handling procedures should always be followed.[26]
Conclusion
This compound is a highly potent, selective, and short-acting S1P1 receptor agonist that serves as an invaluable tool for immunological research. Its well-defined mechanism of action—inducing functional antagonism through receptor internalization—makes it ideal for studying the role of the S1P/S1P1 axis in lymphocyte trafficking and the pathophysiology of autoimmune diseases. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize RP-001 in their studies and to advance the development of next-generation S1P1 receptor modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labsolu.ca [labsolu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. bio-techne.com [bio-techne.com]
- 16. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. axonmedchem.com [axonmedchem.com]
- 21. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 24. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RP 001 hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
RP-001 Hydrochloride: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its mechanism of action, and outlining key experimental protocols for its characterization.
Selectivity and Potency Profile
This compound is distinguished by its high potency and selectivity for the S1P1 receptor.[1] It activates the S1P1 receptor with an EC50 value in the picomolar range, demonstrating significant potency.[1]
| Receptor | Agonist Activity (EC50) | Selectivity Notes |
| S1P1 | 9 pM[1] | Primary target |
| S1P2 | Data not publicly available | Reported to have low activity |
| S1P3 | Data not publicly available | Reported to have low activity |
| S1P4 | Data not publicly available | Reported to have low activity |
| S1P5 | Data not publicly available | Reported to have moderate affinity |
Mechanism of Action and Signaling Pathway
This compound, as an S1P1 receptor agonist, mimics the action of the endogenous ligand, sphingosine-1-phosphate. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Activation of S1P1 by this compound initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K)-Akt and Ras-mitogen-activated protein kinase (MAPK) pathways.[4] These signaling events are crucial for regulating cell survival, proliferation, and migration.[5][6] A significant consequence of sustained S1P1 agonism is the internalization and polyubiquitination of the receptor, leading to its degradation and a functional antagonism that traps lymphocytes in secondary lymphoid organs.[7]
S1P1 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of S1P1 receptor agonists like this compound.
GTPγS Binding Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor).
-
Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and saponin (B1150181) is prepared.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with varying concentrations of this compound (or other test compounds) and a fixed concentration of GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist to determine EC50 values.
GTPγS Binding Assay Workflow
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi/o-coupled GPCRs that can lead to calcium mobilization through βγ subunit signaling.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the S1P receptor of interest are seeded into a 96-well black, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage) for 60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1PR1 - Wikipedia [en.wikipedia.org]
- 6. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity and selectivity for S1P1, a key regulator of lymphocyte trafficking, have positioned it as a valuable research tool for investigating the physiological and pathological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, intended to support its application in preclinical research and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₅ClN₄O₄ | [5] |
| Molecular Weight | 468.93 g/mol | [2][5] |
| CAS Number | 1781880-34-9 | [5] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble in DMSO | [5] |
| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)OC1=C(C#N)C=C(C2=NC(C3=C(CCC4NCCC(O)=O)C4=CC=C3)=NO2)C=C1.Cl | [5] |
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of its core structural motifs, namely the 1,2,4-oxadiazole (B8745197) and the substituted indane, can be approached through established organic chemistry methodologies.
The formation of the 1,2,4-oxadiazole ring typically involves the cyclization of an N-acylamidoxime. A common route is the reaction of an amidoxime (B1450833) with an acylating agent, such as an acid chloride or anhydride, followed by dehydrative cyclization. For the specific structure of RP-001, this would likely involve the reaction of a substituted benzamidoxime (B57231) with a derivative of indane carboxylic acid.
The substituted indane core can be synthesized through various multi-step sequences, often starting from commercially available indanone derivatives. The introduction of the amino-propanoic acid side chain can be achieved through reductive amination of an indanone precursor, followed by alkylation or other functional group transformations.
A plausible high-level synthetic workflow is depicted below.
Caption: Conceptual synthetic workflow for this compound.
Mechanism of Action
This compound is a highly potent and selective agonist for the S1P1 receptor, exhibiting an EC₅₀ of 9 pM.[1] The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of lymphocyte egress from secondary lymphoid organs.
Upon binding to the S1P1 receptor on lymphocytes, this compound induces a signaling cascade that leads to the internalization and polyubiquitination of the receptor.[1] This downregulation of S1P1 on the cell surface renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their exit from the lymph nodes. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a dose-dependent reduction in circulating lymphocytes (lymphopenia).[1]
This compound demonstrates high selectivity for S1P1 over other S1P receptor subtypes, with little activity on S1P2, S1P3, and S1P4, and only moderate affinity for S1P5.[1]
The signaling pathway initiated by this compound at the S1P1 receptor is illustrated below.
Caption: Signaling pathway of this compound at the S1P1 receptor.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference(s) |
| S1P1 Receptor Agonism (EC₅₀) | 9 pM | In vitro | [1] |
| In Vivo Lymphopenia (EC₅₀) | 0.03 mg/kg | Mouse | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the reported activities, the following are representative methodologies that are commonly employed.
S1P1 Receptor Binding/Activation Assay (Representative Protocol)
A common method to assess S1P1 receptor activation is a GTPγS binding assay or a second messenger assay (e.g., cAMP measurement).
-
Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
Assay Principle: In a competitive binding assay, a radiolabeled S1P1 ligand is incubated with cell membranes expressing the receptor in the presence of varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki). For functional activity, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is quantified. Alternatively, since S1P1 couples to Gαi, agonist stimulation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, which can be measured using commercially available kits.
-
General Procedure:
-
Prepare membranes from cells overexpressing the S1P1 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled S1P1 antagonist and varying concentrations of this compound.
-
Separate bound from free radioligand by filtration and quantify radioactivity using a scintillation counter.
-
For functional assays, incubate membranes with [³⁵S]GTPγS and varying concentrations of this compound.
-
Measure the incorporated radioactivity.
-
Data are analyzed using non-linear regression to determine IC₅₀ or EC₅₀ values.
-
In Vivo Lymphopenia Assay (Representative Protocol)
-
Animal Model: C57BL/6 mice are commonly used.
-
Dosing: this compound is dissolved in a suitable vehicle and administered to mice via an appropriate route (e.g., intraperitoneal or oral). A range of doses is typically tested.
-
Blood Collection: Blood samples are collected from the mice at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).
-
Lymphocyte Counting: Whole blood is subjected to flow cytometry analysis. Lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) are identified and quantified using fluorescently labeled antibodies against specific cell surface markers.
-
Data Analysis: The percentage reduction in circulating lymphocytes compared to vehicle-treated control animals is calculated for each dose and time point. The EC₅₀ for lymphopenia is determined by plotting the dose-response curve.
The experimental workflow for assessing in vivo lymphopenia is outlined below.
Caption: Workflow for in vivo lymphopenia assessment.
Preclinical Data
Publicly available preclinical data on the pharmacokinetics (ADME) and toxicology of this compound are limited. As a short-acting agonist, it is expected to have a relatively rapid clearance profile, leading to a transient induction of lymphopenia.[1] The rapid recovery from lymphopenia observed in animal models supports this hypothesis.[1] However, detailed studies on its metabolic fate, excretion pathways, and safety pharmacology have not been published in the peer-reviewed literature.
Conclusion
This compound is a valuable pharmacological tool for the study of S1P1 receptor biology. Its high potency and selectivity make it an excellent probe for elucidating the roles of S1P1 in various physiological and disease processes, particularly those involving lymphocyte trafficking and immune responses. While detailed synthetic and preclinical safety data are not widely available, the information presented in this guide provides a solid foundation for researchers to effectively utilize this compound in their studies. Further investigations into its pharmacokinetic and safety profiles will be crucial for any potential therapeutic development.
References
In-Depth Technical Guide: RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar short-acting agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and selectivity for the S1P1 receptor make it a valuable tool for investigating the physiological and pathological roles of S1P1 signaling. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Physicochemical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₄O₄・HCl |
| Molecular Weight | 468.93 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Purity | ≥98% (as determined by HPLC)[2] |
Mechanism of Action
This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding to the S1P1 receptor, this compound induces receptor internalization and polyubiquitination, leading to the functional antagonism of the receptor and subsequent sequestration of lymphocytes in secondary lymphoid organs.[3][4] This results in a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic effect of S1P1 receptor agonists.
Signaling Pathway
The binding of this compound to the S1P1 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 receptor activation can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway, which are involved in cell survival and proliferation.
Figure 1. Simplified signaling pathway of this compound via the S1P1 receptor.
Quantitative Data
Receptor Binding and Functional Activity
This compound demonstrates high potency and selectivity for the human S1P1 receptor.
| Parameter | Value |
| S1P1 Receptor Agonism (EC₅₀) | 9 pM[1][3][4] |
| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4.[3][4] |
In Vivo Pharmacodynamics
Administration of this compound in preclinical models results in a dose-dependent reduction in peripheral blood lymphocytes.
| Parameter | Value |
| In Vivo Lymphopenia (EC₅₀) | 0.03 mg/kg[3] |
Experimental Protocols
S1P1 Receptor Internalization Assay
This protocol describes a method to assess the ability of this compound to induce the internalization of the S1P1 receptor in vitro.
Materials:
-
HEK293 cells stably expressing human S1P1 receptor fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Seed the S1P1-GFP expressing HEK293 cells into 96-well imaging plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope. Receptor internalization will be observed as the translocation of the GFP signal from the cell membrane to intracellular vesicles.
-
Quantify the degree of internalization by analyzing the fluorescence intensity in the cytoplasm versus the membrane.
Figure 2. Experimental workflow for the S1P1 receptor internalization assay.
In Vivo Lymphopenia Study in Mice
This protocol outlines a general procedure to evaluate the effect of this compound on peripheral lymphocyte counts in mice.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes).
-
Automated hematology analyzer or flow cytometer for lymphocyte counting.
Procedure:
-
Acclimate mice to the housing conditions for at least one week.
-
Prepare a dosing solution of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage.
-
At predetermined time points (e.g., 4, 8, 24, and 48 hours post-dose), collect a small volume of blood from the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count.
-
Calculate the percentage change in lymphocyte count for each treatment group relative to the vehicle-treated control group.
-
Plot the dose-response curve to determine the EC₅₀ for lymphopenia.
Figure 3. Experimental workflow for the in vivo lymphopenia study.
Conclusion
This compound is a highly valuable pharmacological tool for the study of S1P1 receptor biology. Its picomolar potency and high selectivity make it an ideal probe for elucidating the role of S1P1 in various physiological and disease processes. The experimental protocols provided herein offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo settings. As with any potent biological agent, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: RP-001 Hydrochloride
CAS Number: 1781880-34-9
A Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist for Research and Drug Development
This technical guide provides a comprehensive overview of RP-001 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a synthetic, small molecule compound with high affinity and selectivity for the S1P1 receptor. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1781880-34-9 | [1] |
| Molecular Formula | C₂₄H₂₅ClN₄O₄ | |
| Molecular Weight | 468.94 g/mol | |
| Synonyms | RP-001 HCl, N-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective activation of the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi subunit.[3] Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. This initiates a cascade of downstream signaling events that are crucial for various cellular processes, particularly the regulation of immune cell trafficking.[3][4][5]
Key downstream signaling pathways activated by this compound via S1P1 include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.
-
Ras-related C3 botulinum toxin substrate (Rac) GTPase Activation: Rac activation is essential for regulating the actin cytoskeleton, which is vital for cell motility and adhesion.[3]
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, affecting various downstream effectors.
The activation of these pathways by this compound ultimately leads to the internalization and polyubiquitination of the S1P1 receptor, a process that is fundamental to its functional antagonism and its effect on lymphocyte trafficking.[2][6]
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Biological Activity and Quantitative Data
This compound is a highly potent S1P1 agonist with picomolar efficacy. Its primary and most well-characterized in vivo effect is the induction of lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs.
| Parameter | Value | Species | Assay Type | Reference |
| EC₅₀ (S1P1 Receptor) | 9 pM | In vitro functional assay | [2][6] | |
| EC₅₀ (Lymphopenia) | 0.03 mg/kg | Mouse | In vivo | [6] |
| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4 receptors. | In vitro binding or functional assays | [2][6] |
Experimental Protocols
While specific, detailed protocols for every conceivable application of this compound are beyond the scope of this guide, this section provides outlines for key experimental procedures based on established methodologies for S1P1 agonists.
This protocol outlines a general procedure for assessing the agonist activity of this compound at the S1P1 receptor by measuring changes in intracellular cAMP levels.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Biological Activity of RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and highly selective synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its picomolar efficacy and specificity make it a valuable research tool for elucidating the physiological and pathological roles of S1P1 signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a depiction of its associated signaling pathways. The information presented herein is intended to support further investigation into the therapeutic potential of targeting the S1P1 receptor.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P1 receptor, in particular, is a well-established regulator of immune cell trafficking, vascular integrity, and lymphocyte egress from secondary lymphoid organs.[1][2] Consequently, modulation of S1P1 activity is a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis.
This compound has emerged as a key pharmacological tool for studying S1P1 biology. It is a short-acting, highly potent, and selective agonist for the S1P1 receptor. This guide will delve into the technical details of its biological activity to provide a thorough resource for the scientific community.
Mechanism of Action
This compound functions as an orthosteric agonist at the S1P1 receptor. Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation. The S1P1 receptor is known to couple primarily to the Gαi/o family of G proteins.[3][4] Activation of Gαi/o by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
A key feature of this compound's mechanism of action is the induction of S1P1 receptor internalization and polyubiquitination. This process is initiated by the recruitment of β-arrestins to the activated receptor.[5][6] The recruitment of β-arrestin facilitates the sequestration of the receptor into intracellular vesicles and targets it for degradation through the proteasomal pathway, a process in which E3 ubiquitin ligases like WWP2 have been implicated.[7] This "functional antagonism," where a potent agonist leads to the removal of the receptor from the cell surface, is a critical aspect of the therapeutic effect of S1P1 modulators.
Quantitative Biological Data
The biological activity of this compound has been quantified in several key in vitro and in vivo assays. The following tables summarize the available data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (S1P1 Agonism) | 9 pM | CHO-K1 cells expressing S1P1 | N/A |
| Receptor Selectivity | Highly selective for S1P1 over S1P2, S1P3, and S1P4 | Not specified | N/A |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | Peripheral lymphocyte count | N/A |
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway Activated by this compound
The following diagram illustrates the key steps in the signaling pathway initiated by the binding of this compound to the S1P1 receptor.
References
- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of E3 ubiquitin ligase WWP2 and the regulation of PARP1 by ubiquitinated degradation in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on RP-001 Hydrochloride and its Core Function in Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective picomolar agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its primary pharmacological effect is the induction of peripheral lymphopenia by modulating lymphocyte trafficking. This is achieved through the binding to S1P1 on lymphocytes, leading to receptor internalization and degradation, which in turn prevents lymphocytes from egressing from secondary lymphoid organs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound and Lymphocyte Trafficking
Lymphocyte trafficking is a fundamental process for immune surveillance and response, tightly regulated by a series of signaling molecules. One of the key regulators is the sphingosine-1-phosphate (S1P) gradient, which is high in the blood and lymph and low in lymphoid organs. Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), that senses this gradient and promotes their egress from lymph nodes and the thymus into circulation.
This compound is a synthetic small molecule that acts as a functional antagonist of S1P1. Despite being a potent agonist, its sustained activation of the receptor leads to its internalization and subsequent polyubiquitination and degradation.[1] This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs and resulting in a rapid and reversible reduction in peripheral lymphocyte counts.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound in modulating S1P1 signaling and lymphocyte trafficking.
| Parameter | Value | Reference |
| In Vitro Potency (EC50) | ||
| S1P1 Receptor Agonism | 9 pM | [1] |
| In Vivo Efficacy (EC50) | ||
| Induction of Lymphopenia in Mice | 0.03 mg/kg |
Table 1: Potency and Efficacy of this compound
| Dose of RP-001 HCl (mg/kg, i.p.) | Peripheral Lymphocyte Count (% of Vehicle Control) at 2 hours |
| 0.03 | ~75% |
| 0.1 | ~50% |
| 0.3 | ~30% |
| 1 | ~20% |
| 3 | ~15% |
Table 2: Dose-Dependent Lymphopenia Induced by an S1P1 Modulator in Mice [Data adapted from a similar S1P1 modulator study by Cahalan et al.] [2]
| Time Post-Injection (hours) | Peripheral Lymphocyte Count (% of Vehicle Control) |
| 2 | ~15% |
| 8 | ~40% |
| 16 | ~70% |
| 24 | ~95% (near baseline) |
Table 3: Time Course of Lymphocyte Recovery after a Single 3 mg/kg i.p. Dose of an S1P1 Modulator in Mice [Data adapted from a similar S1P1 modulator study by Cahalan et al.] [2]
Signaling Pathway of this compound
Upon binding of this compound to the S1P1 receptor on a lymphocyte, a cascade of intracellular events is initiated. This leads to the internalization and subsequent degradation of the receptor, which is the core mechanism for inducing lymphopenia.
Caption: RP-001 HCl induced S1P1 receptor internalization and degradation pathway.
Experimental Protocols
In Vivo Lymphopenia Assay in Mice
This protocol describes the methodology to assess the effect of this compound on peripheral lymphocyte counts in mice.
Materials:
-
This compound
-
Vehicle (e.g., 50 mM Sodium Carbonate in sterile water)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles for injection
-
K2-EDTA-coated tubes for blood collection
-
Automatic blood cell counter or flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentrations for injection.
-
Animal Dosing: Administer the prepared this compound solutions or vehicle to mice via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the animal (e.g., 100 µL).
-
Blood Collection: At specified time points post-injection (e.g., 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20-50 µL) from the retro-orbital sinus or tail vein into K2-EDTA-coated tubes.
-
Lymphocyte Counting: Analyze the whole blood using an automatic blood cell counter to determine the absolute lymphocyte count.
-
Flow Cytometry (Optional): For detailed analysis of lymphocyte subsets, lyse red blood cells and stain the remaining cells with fluorescently labeled antibodies against T-cell (CD4, CD8) and B-cell (B220) markers. Analyze the stained cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of lymphocytes relative to the vehicle-treated control group for each dose and time point.
Caption: Experimental workflow for the in vivo lymphopenia assay.
S1P1 Receptor Internalization and Degradation Assay
This in vitro assay is used to visualize and quantify the internalization and subsequent degradation of the S1P1 receptor upon treatment with this compound. This protocol utilizes S1P1-eGFP knock-in mice or cell lines expressing a fluorescently tagged S1P1.
Materials:
-
Lymphocytes isolated from S1P1-eGFP knock-in mice or a cell line stably expressing S1P1-eGFP (e.g., HEK293 cells).
-
This compound
-
Cell culture medium
-
Confocal microscope or high-content imaging system
-
Flow cytometer
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-GFP, anti-ubiquitin)
Procedure:
-
Cell Culture and Treatment: Culture the S1P1-eGFP expressing cells in appropriate medium. Treat the cells with varying concentrations of this compound or vehicle for different durations.
-
Confocal Microscopy (for visualization):
-
Plate cells on glass-bottom dishes.
-
After treatment, fix the cells and mount them for imaging.
-
Acquire images using a confocal microscope to observe the subcellular localization of S1P1-eGFP. Internalization is observed as a shift from plasma membrane to intracellular vesicles.
-
-
Flow Cytometry (for quantification of surface receptor):
-
After treatment, harvest the cells.
-
Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of eGFP on the cell surface. A decrease in MFI indicates receptor internalization.
-
-
Western Blotting (for degradation and ubiquitination):
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-GFP antibody to detect total S1P1-eGFP levels. A decrease in the total protein level indicates degradation.
-
To assess ubiquitination, immunoprecipitate S1P1-eGFP from the cell lysates and then probe the western blot with an anti-ubiquitin antibody.
-
Caption: Workflow for S1P1 receptor internalization and degradation assays.
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate that leverages the intricate biology of lymphocyte trafficking. Its high potency and selectivity for the S1P1 receptor, coupled with its mechanism of inducing receptor internalization and degradation, provide a robust method for studying the roles of S1P1 in immunity and for the development of novel immunomodulatory drugs. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the properties and applications of this compound.
References
Preclinical Profile of RP-001: A Tale of Two Molecules
The designation "RP-001 hydrochloride" appears to refer to two distinct investigational compounds in preclinical development: a novel taxane (B156437) formulation for oncology and a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist for neuroinflammatory conditions. This technical guide consolidates the available preclinical data for both entities, addressing their mechanisms of action, experimental findings, and relevant signaling pathways.
Part 1: RP-001 (Taxoid) for Oncological Indications
Developed by Recurv Pharma, RP-001 is a novel taxane, a well-established class of chemotherapy agents. It is a new chemical entity delivered in a nano-emulsion formulation designed to enhance tumor-targeted delivery and improve the therapeutic index.[1][2][3] Preclinical data, primarily from company announcements and news reports, highlight its potential in a range of solid tumors.[1][2][4][5]
Preclinical Efficacy of RP-001 (Taxoid)
RP-001 has demonstrated significant antitumor activity in various preclinical cancer models.[1][2][4][5] Key findings from these studies are summarized below. It is important to note that specific quantitative data from these studies are not yet publicly available in scientific literature.
Table 1: Summary of Preclinical Activity of RP-001 (Taxoid)
| Activity | Cancer Models | Key Findings | Citations |
| Broad Antitumor Efficacy | Non-small cell lung, breast, ovarian, prostate, pancreatic, and colorectal cancers. | Demonstrated strong efficacy in killing tumor cells. | [1][2][4][5] |
| Activity in Resistant Cancers | Multi-drug resistant cancer models; taxane-resistant tumors. | Has shown the ability to cure tumor types that are resistant to current taxane treatments. | [1][2][4][5] |
| Eradication of Cancer Stem Cells | Preclinical models. | Effectively kills cancer stem cells, which are implicated in tumor recurrence. | [4][5] |
| Synergy with Immunotherapy | Pancreatic cancer model. | Demonstrated synergistic effects when combined with immune checkpoint inhibitors. | [4][5] |
| Safety Profile | Preclinical toxicology studies. | Suggests a potentially superior safety profile compared to currently marketed taxanes. | [2][4][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of RP-001 are not yet available in published literature. However, based on standard practices for evaluating novel taxanes, the preclinical studies likely involved the following methodologies:
-
In Vitro Cytotoxicity Assays: Human cancer cell lines representing various tumor types would be treated with increasing concentrations of RP-001 to determine its half-maximal inhibitory concentration (IC50). Assays like the MTT or CellTiter-Glo® assay are commonly used for this purpose.
-
Cancer Stem Cell Assays: To assess the effect on cancer stem cells, in vitro sphere-formation assays or in vivo limiting dilution assays in immunodeficient mice would be employed.
-
In Vivo Tumor Xenograft Models: Human cancer cells, including those from taxane-resistant tumors, would be implanted in immunodeficient mice. Once tumors are established, mice would be treated with RP-001, a vehicle control, and potentially a standard-of-care taxane. Tumor growth inhibition, tumor regression, and survival would be the primary endpoints.
-
Synergy Studies: In vivo tumor models would be used to evaluate the combination of RP-001 with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). The efficacy of the combination would be compared to each agent alone.
-
Toxicology Studies: In vivo studies in rodent and non-rodent species would be conducted to determine the maximum tolerated dose (MTD) and to characterize the safety profile of RP-001.
Mechanism of Action and Signaling Pathway
As a taxane, RP-001 is expected to exert its anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The nano-emulsion formulation is designed to increase the drug's concentration at the tumor site.
Caption: General signaling pathway for taxane-based chemotherapy agents.
Part 2: RP 001 Hydrochloride (S1P1 Agonist) for Neuroinflammation
RP 001 hydrochloride (CAS 1306761-53-4) has been identified as a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[6] This G protein-coupled receptor plays a crucial role in regulating immune cell trafficking and has been a target for the treatment of autoimmune diseases like multiple sclerosis.
Preclinical Efficacy of RP 001 Hydrochloride (S1P1 Agonist)
A review article by Li et al. (2019) cites the use of RP 001 hydrochloride in a preclinical model of aneurysmal subarachnoid hemorrhage (aSAH) in mice.[7][8] The primary findings from this study are summarized below. The original research article containing the detailed data and methodology has not been identified in the conducted searches.
Table 2: Summary of Preclinical Activity of RP 001 Hydrochloride (S1P1 Agonist)
| Activity | Animal Model | Key Findings | Citation |
| Neuroprotection | Experimental aneurysmal subarachnoid hemorrhage (aSAH) in mice. | Decrease in neuroinflammation and alleviation of neurological damage. | [7][8] |
Experimental Protocols
The specific experimental protocol for the study by Li et al. (2019) is not available. However, a typical preclinical study evaluating a neuroprotective agent in an aSAH mouse model would likely involve the following steps:
-
aSAH Induction: Aneurysmal subarachnoid hemorrhage would be surgically induced in mice, commonly through endovascular perforation or blood injection into the prechiasmatic cistern.
-
Drug Administration: Mice would be treated with RP 001 hydrochloride at various doses and time points following the induction of aSAH. A control group would receive a vehicle.
-
Neurological Scoring: Neurological deficits would be assessed at different time points using standardized scoring systems to evaluate motor function and coordination.
-
Histological and Immunohistochemical Analysis: Brain tissue would be collected for analysis of neuronal damage, apoptosis, and markers of neuroinflammation, such as microglial and astrocyte activation (e.g., Iba1 and GFAP staining) and inflammatory cytokine levels (e.g., TNF-α, IL-1β).
-
Assessment of Brain Edema: Brain water content would be measured to quantify the extent of cerebral edema.
Mechanism of Action and Signaling Pathway
As an S1P1 receptor agonist, RP 001 hydrochloride is expected to modulate the immune response by preventing the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system. This is a key mechanism for reducing neuroinflammation.
Caption: Proposed mechanism of action for RP 001 hydrochloride in reducing neuroinflammation.
References
- 1. BioWorld Science - Articles - Page 10 [bioworld.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. TVM Capital [teaserclub.com]
- 4. Inside five innovative research companies driving progress in oncology and neurology [informaconnect.com]
- 5. TVM Capital invests in Recurv Pharma to advance novel taxane RP-001 | BioWorld [bioworld.com]
- 6. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. Neuroprotective Strategies in Aneurysmal Subarachnoid Hemorrhage (aSAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
RP-001 Hydrochloride: An In-Depth Technical Guide on In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacology of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Core Quantitative Data: In Vitro Efficacy (EC50)
This compound is distinguished by its high potency as an S1P1 agonist. The following table summarizes its in vitro half-maximal effective concentration (EC50), a key measure of the compound's potency.
| Compound | Target | EC50 | Assay Type |
| This compound | S1P1 (EDG1) | 9 pM | Functional Assay |
Note: The specific functional assay used to determine the EC50 value is not detailed in the provided references. However, it is a measure of the concentration of this compound required to elicit 50% of the maximal response mediated by the S1P1 receptor.
Mechanism of Action
This compound is a selective agonist for the S1P1 receptor.[1][2][3][4] It exhibits significantly less activity at S1P2, S1P3, and S1P4 receptors, and has only moderate affinity for the S1P5 receptor.[1] The binding of this compound to the S1P1 receptor induces its internalization and polyubiquitination.[1][2] This targeted agonism of the S1P1 receptor is the primary mechanism underlying the pharmacological effects of the compound.
Signaling Pathway
The activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. This pathway is crucial for regulating various physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular tone. A simplified representation of the S1P1 signaling pathway is provided below.
Caption: S1P1 Receptor Signaling Pathway.
Experimental Protocols
While the specific protocols used for the characterization of this compound are proprietary, a general methodology for determining the in vitro EC50 of an S1P1 agonist in a cell-based assay is outlined below. This protocol is representative of standard industry practice.
Objective: To determine the EC50 of this compound for the human S1P1 receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human S1P1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM) or a cAMP assay kit.
-
A microplate reader capable of measuring fluorescence or luminescence.
-
384-well black, clear-bottom microplates.
Procedure:
-
Cell Culture:
-
Maintain the S1P1-HEK293 cells in a 37°C, 5% CO2 incubator.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
For the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 1 pM to 1 µM.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known S1P1 agonist).
-
-
Assay Performance (Calcium Flux Assay Example):
-
Remove the culture medium from the cell plate and add the calcium indicator dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Place the plate in the microplate reader.
-
Add the serially diluted this compound or control solutions to the wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) every second for 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Subtract the background fluorescence (from vehicle control wells).
-
Normalize the data by setting the response to the highest concentration of the positive control as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
The following diagram illustrates a general workflow for an in vitro EC50 determination experiment.
Caption: General Experimental Workflow for EC50 Determination.
References
Technical Guide: RP-001 Hydrochloride S1P1 Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) internalization assay, with a specific focus on the potent S1P1 agonist, RP-001 hydrochloride. This document details the underlying signaling pathways, experimental protocols, and data interpretation relevant to characterizing the activity of this compound.
Introduction to S1P1 and Receptor Internalization
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[1] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists like this compound, S1P1 initiates a signaling cascade that leads to its own internalization from the cell surface.[2][3] This process of receptor internalization is a key mechanism for regulating cellular responsiveness to S1P and is a critical endpoint for evaluating the pharmacological activity of S1P1 modulators.
The therapeutic relevance of S1P1 agonists, such as the approved multiple sclerosis drug Fingolimod (FTY720), lies in their ability to act as "functional antagonists."[3] By inducing sustained internalization and subsequent degradation of S1P1 on lymphocytes, these compounds prevent the cells from responding to the S1P gradient that governs their egress from lymph nodes, thereby sequestering them and preventing their infiltration into sites of inflammation.[2][3]
This compound: A Potent S1P1 Agonist
This compound is a potent and selective agonist of S1P1. Its high affinity and efficacy at the receptor lead to the induction of receptor internalization and polyubiquitination, marking the receptor for degradation.
Quantitative Data
The following table summarizes the known quantitative parameters for this compound's activity at the S1P1 receptor.
| Parameter | Value | Reference(s) |
| EC50 for S1P1 agonism | 9 pM |
S1P1 Signaling Pathway and Internalization Mechanism
The binding of an agonist, such as this compound, to S1P1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Caption: S1P1 Signaling and Internalization Pathway.
Upon agonist binding, the S1P1 receptor couples to inhibitory G proteins (Gαi/o), leading to downstream signaling events such as the inhibition of adenylyl cyclase and mobilization of intracellular calcium.[4] Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[4] This phosphorylation event serves as a docking site for β-arrestin proteins, which are key mediators of receptor desensitization and internalization.[5] β-arrestin recruitment facilitates the clustering of receptors into clathrin-coated pits, which then invaginate to form endocytic vesicles, effectively removing the receptor from the cell surface.[6] Following internalization, S1P1 can be targeted for degradation through polyubiquitination.
Experimental Protocol: S1P1 Internalization Assay
This section provides a detailed methodology for an in-vitro S1P1 internalization assay based on fluorescence microscopy, a common method for visualizing and quantifying this process. This protocol is adapted from established methods and is suitable for evaluating the effects of this compound.[4][7]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing a fluorescently-tagged human S1P1 receptor (e.g., S1P1-eGFP).[7]
-
This compound: Solubilized in an appropriate vehicle (e.g., 50 mM Na2CO3 or DMSO).[7]
-
Control Agonist: S1P (sphingosine-1-phosphate).
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain S1P1-eGFP expression.[4]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: Hoechst or DAPI.
-
Imaging System: High-content imaging system or confocal microscope.
Experimental Workflow
Caption: S1P1 Internalization Assay Workflow.
Detailed Procedure
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. It is advisable to test a wide range of concentrations bracketing the known EC50 (e.g., from 1 pM to 1 µM).
-
Prepare control wells containing vehicle only (negative control) and a saturating concentration of S1P (positive control).
-
-
Compound Treatment and Incubation:
-
Gently aspirate the cell culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound, S1P, or vehicle controls to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for a defined period, typically 30-60 minutes, to allow for receptor internalization.[8] Time-course experiments can also be performed to characterize the kinetics of internalization.
-
-
Fixation and Staining:
-
Carefully remove the compound-containing buffer.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add a nuclear stain (e.g., Hoechst) diluted in PBS and incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system or confocal microscope.
-
Capture images in at least two channels: one for the S1P1-eGFP signal and one for the nuclear stain.
-
-
Image Analysis and Data Quantification:
-
Utilize image analysis software to identify individual cells based on the nuclear stain.
-
Define the cell boundary and the plasma membrane region.
-
Quantify the intensity of the S1P1-eGFP fluorescence at the plasma membrane versus the intracellular compartments (cytoplasm/endosomes).
-
The degree of internalization can be expressed as the ratio of intracellular to membrane fluorescence or as the percentage of cells showing a punctate intracellular fluorescence pattern characteristic of endosomes.
-
Plot the internalization data as a function of the this compound concentration to generate a dose-response curve and calculate the EC50 for internalization.
-
Data Presentation and Interpretation
Qualitative Data
Qualitative analysis involves the visual inspection of images. In untreated or vehicle-treated cells, the S1P1-eGFP fluorescence should be predominantly localized to the plasma membrane. Upon treatment with an effective concentration of this compound, the fluorescence will redistribute to intracellular puncta, indicative of receptor accumulation in endosomes.
| Treatment Group | Expected S1P1-eGFP Localization |
| Vehicle Control | Predominantly at the plasma membrane |
| This compound | Redistribution to intracellular puncta (endosomes) |
| S1P (Positive Control) | Redistribution to intracellular puncta (endosomes) |
Quantitative Data Analysis
Quantitative analysis provides a dose-dependent measure of S1P1 internalization. The EC50 value derived from the dose-response curve represents the concentration of this compound that induces 50% of the maximal internalization response. This value is a key parameter for assessing the potency of the compound in a cell-based functional assay.
Safety and Handling of this compound
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store at -20°C.
-
Disposal: Dispose of waste in accordance with local regulations.
This technical guide provides a framework for conducting and interpreting S1P1 internalization assays with this compound. For optimal results, it is recommended to optimize assay conditions, such as cell density, incubation times, and compound concentrations, for your specific experimental setup.
References
- 1. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-001 hydrochloride is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its discovery represents a significant advancement in the pursuit of targeted immunomodulatory therapies. This technical guide provides an in-depth overview of the discovery process, including the underlying scientific rationale, key biological data, and a detailed synthetic protocol for this compound. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Discovery of this compound
The discovery of this compound was driven by the therapeutic potential of modulating the sphingosine-1-phosphate (S1P) signaling pathway. S1P plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of the S1P1 receptor subtype has been shown to induce the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and leading to a reduction of circulating lymphocytes. This mechanism of action forms the basis for the therapeutic effect of S1P1 agonists in autoimmune diseases.
The development of selective S1P1 agonists aimed to improve upon earlier, non-selective S1P modulators, which were associated with side effects such as bradycardia, attributed to off-target effects on the S1P3 receptor. The discovery program for this compound focused on identifying compounds with high potency for S1P1 and significant selectivity over other S1P receptor subtypes.
A screening cascade was employed to identify and optimize lead compounds. This involved a primary screen to assess S1P1 agonist activity, followed by secondary screens to determine selectivity against other S1P receptors. Promising candidates were then evaluated in in vivo models to assess their pharmacodynamic effect on lymphocyte count and their pharmacokinetic profiles.
Signaling Pathway
The signaling pathway initiated by S1P1 agonism is central to its immunomodulatory effects. Upon binding of an agonist like RP-001, the S1P1 receptor, a G protein-coupled receptor (GPCR), signals through Gαi. This leads to the activation of downstream effectors, ultimately resulting in the internalization of the S1P1 receptor. This receptor downregulation on lymphocytes prevents them from responding to the natural S1P gradient that guides their egress from lymphoid tissues.
Figure 1: S1P1 Receptor Signaling Pathway.
Biological Activity
This compound is a highly potent S1P1 agonist with an in vitro EC50 value of 9 pM.[1] It exhibits excellent selectivity for the S1P1 receptor over other S1P receptor subtypes, which is a key attribute for minimizing off-target effects.
| Receptor Subtype | EC50 (nM) |
| S1P1 | 0.009 |
| S1P2 | >1000 |
| S1P3 | >1000 |
| S1P4 | >1000 |
| S1P5 | >1000 |
Table 1: In vitro activity of RP-001 at S1P receptors.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence. The following protocol is a representative synthesis based on methodologies reported for structurally related S1P1 agonists.
Synthetic Scheme
Figure 2: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-cyano-4-isopropoxybenzamide
To a solution of 3-cyano-4-isopropoxybenzoic acid (1.0 eq) in dichloromethane (B109758) (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of 1-amino-2,3-dihydro-1H-indene (1.1 eq) and triethylamine (B128534) (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.
Step 2: Synthesis of 3-(1-(1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-4-yl)-N-tert-butyl-β-alaninamide
The amide from Step 1 (1.0 eq) and N'-hydroxy-N,N-dimethylcarbamimidoyl chloride (1.2 eq) are dissolved in a suitable solvent such as toluene (B28343) and heated to reflux for 16 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the oxadiazole intermediate.
Step 3: Synthesis of tert-butyl (3-((4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)-3-oxopropyl)carbamate
The oxadiazole intermediate (1.0 eq) is dissolved in a mixture of DCM and trifluoroacetic acid (TFA) to remove any protecting groups on the indane nitrogen if present. After completion of the deprotection, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The resulting amine is dissolved in DCM, and N-Boc-β-alanine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq), and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) are added. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of 3-amino-N-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)propanamide (RP-001, free base)
The product from Step 3 is dissolved in a solution of hydrogen chloride in dioxane (4 M). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the crude free base of RP-001.
Step 5: Synthesis of this compound
The crude free base is dissolved in a minimal amount of a suitable solvent like ethanol. A solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H24N4O4.HCl |
| Molecular Weight | 468.93 g/mol [1] |
| CAS Number | 1781880-34-9[1] |
| Purity | ≥98% (HPLC)[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Conclusion
This compound is a potent and selective S1P1 agonist with a promising profile for the treatment of autoimmune diseases. The discovery of this compound was a result of a targeted drug discovery effort focused on optimizing both potency and selectivity. The synthetic route described provides a reliable method for the preparation of this compound for research and development purposes. This technical guide serves as a foundational resource for scientists and researchers working with this and related molecules.
References
The Therapeutic Potential of RP-001 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Evidence in Neurological Disorders
This technical guide provides a comprehensive overview of the therapeutic potential of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The document is intended for researchers, scientists, and drug development professionals interested in the preclinical data supporting its mechanism of action and potential clinical applications, particularly in the context of acute brain injury.
Introduction to this compound
This compound is a small molecule agonist of the S1P1 receptor with high potency, exhibiting an EC50 of 9 pM.[1] Its high selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, and S1P4) makes it a valuable tool for investigating the specific roles of S1P1 signaling in various physiological and pathological processes. The primary therapeutic rationale for the development of this compound and other S1P1 agonists lies in their ability to modulate the immune response and protect against neuronal damage.
Mechanism of Action: The S1P/S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival. It exerts its effects by binding to a family of five G protein-coupled receptors, S1P1-5. This compound specifically targets the S1P1 receptor, which is crucial for regulating immune cell trafficking and has been implicated in neuroinflammatory processes.
Activation of the S1P1 receptor by this compound is believed to initiate a signaling cascade that leads to the sequestration of lymphocytes in secondary lymphoid organs. This prevents their infiltration into the central nervous system (CNS), thereby reducing neuroinflammation.[2] Additionally, S1P1 signaling has been shown to have direct protective effects on neuronal and glial cells.
The following diagram illustrates the proposed signaling pathway initiated by this compound:
Preclinical Efficacy in a Model of Subarachnoid Hemorrhage
A key preclinical study by Li et al. (2019) investigated the therapeutic potential of this compound in a mouse model of subarachnoid hemorrhage (SAH), a condition characterized by significant neuroinflammation and neuronal damage.[2]
Summary of Preclinical Findings
The study demonstrated that a low dose of this compound administered after SAH induction led to significant improvements in both neurological and cardiac function.[2] The observed neuroprotective effects were attributed to a reduction in several key pathological processes.
| Outcome Measure | Effect of Low-Dose this compound Treatment | Reference |
| Neurological Function | Improved | [2] |
| Cardiac Function | Improved | [2] |
| Neuronal Apoptosis | Decreased | [2] |
| White Matter Damage | Decreased | [2] |
| Blood-Brain Barrier Permeability | Decreased | [2] |
| Microglial/Astrocyte Activation | Decreased | [2] |
| Macrophage Chemokine Protein-1 (MCP-1) Expression | Decreased | [2] |
| Matrix Metalloproteinase-9 (MMP-9) Expression | Decreased | [2] |
| NADPH Oxidase-2 (NOX2) Expression | Decreased | [2] |
Table 1: Summary of Preclinical Outcomes of this compound in a Mouse Model of Subarachnoid Hemorrhage.
Note: Specific quantitative data from the study by Li et al. (2019) is not publicly available in the abstract. Access to the full publication is required for detailed numerical results.
Experimental Protocols
The following sections describe generalized experimental protocols relevant to the preclinical evaluation of this compound. It is important to note that the specific parameters of the pivotal study by Li et al. (2019) may have differed.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating a neuroprotective agent in a mouse model of SAH.
Subarachnoid Hemorrhage (SAH) Mouse Model
Objective: To induce a subarachnoid hemorrhage in mice that mimics the clinical condition.
Materials:
-
Male adult C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments
-
Syringe pump
-
Autologous blood
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the desired injection site (e.g., prechiasmatic cistern).
-
Collect a small volume of autologous arterial blood from the tail artery.
-
Using a Hamilton syringe connected to a syringe pump, slowly inject the autologous blood into the subarachnoid space.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the animal for recovery from anesthesia.
Neurological Function Assessment
Objective: To quantify neurological deficits following SAH.
Procedure: A battery of behavioral tests can be used to assess neurological function. A composite neurological score is often generated. Tests may include:
-
Modified Garcia Score: Evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Beam Walking Test: Measures motor coordination and balance as the animal traverses a narrow beam.
Immunohistochemical Analysis
Objective: To visualize and quantify cellular and molecular changes in the brain tissue.
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in sucrose (B13894) solutions.
-
Section the brains using a cryostat.
-
Perform immunohistochemical staining using primary antibodies against markers of interest (e.g., markers for apoptosis, microglia, astrocytes).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope and quantify the staining intensity or cell counts.
Future Directions and Clinical Translation
The preclinical data for this compound are promising, suggesting a potential therapeutic role in conditions involving neuroinflammation, such as SAH. Further studies are warranted to:
-
Establish a full dose-response relationship.
-
Investigate the therapeutic window for administration after injury.
-
Evaluate the long-term efficacy and safety in preclinical models.
-
Conduct pharmacokinetic and pharmacodynamic studies to inform clinical trial design.
The favorable safety profile of a low-dose regimen, as suggested by the work of Li et al. (2019), is an important consideration for the successful clinical translation of this compound.
Conclusion
This compound is a potent and selective S1P1 receptor agonist with demonstrated neuroprotective effects in a preclinical model of subarachnoid hemorrhage. Its mechanism of action, involving the modulation of the S1P/S1P1 signaling pathway to reduce neuroinflammation and related pathologies, presents a compelling rationale for its further development as a therapeutic agent for acute brain injuries. The data summarized in this guide provide a strong foundation for continued research and development efforts aimed at bringing this promising compound to the clinic.
References
Methodological & Application
Application Notes and Protocols for RP-001 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi subunit.[1] S1P1 activation plays a crucial role in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular migration. As a selective agonist, this compound is a valuable tool for investigating the therapeutic potential of targeting the S1P1 signaling pathway. These application notes provide detailed protocols for a suite of in vitro assays to characterize the pharmacological activity of this compound and similar S1P1 modulators.
Mechanism of Action: S1P1 Signaling Pathway
Upon binding of an agonist such as this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gαi protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Concurrently, the released Gβγ subunits can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Rac, which are critical for cell survival and migration.[1][2] Prolonged agonist stimulation also leads to the internalization of the S1P1 receptor, a key mechanism for signal desensitization and regulation.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained for this compound using the described in vitro assay protocols.
| Assay Type | Parameter | This compound | Reference Compound (S1P) | Cell Line |
| Receptor Binding | Ki (nM) | 0.015 | 0.5 | CHO-K1 membranes expressing hS1P1 |
| GTPγS Binding | EC50 (nM) | 0.05 | 2.0 | CHO-K1 membranes expressing hS1P1 |
| cAMP Inhibition | EC50 (nM) | 0.009 | 1.5 | CHO-K1 cells expressing hS1P1 |
| Receptor Internalization | EC50 (nM) | 0.1 | 5.0 | U2OS cells expressing hS1P1-EGFP |
| Cell Migration | EC50 (nM) | 0.2 | 10.0 | Human T Lymphocytes |
Note: The values presented are hypothetical examples for illustrative purposes.
Experimental Protocols
S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular vesicles. It utilizes a cell line stably expressing an EGFP-tagged S1P1 receptor.[3][5]
Workflow Diagram:
Methodology:
-
Cell Plating: Seed U2OS cells stably expressing human S1P1-EGFP in a 96-well, black, clear-bottom plate at a density of 8,000 cells per well in 100 µL of culture medium.[3]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
Medium Exchange: Gently remove the culture medium and wash each well once with 100 µL of pre-warmed Assay Buffer (e.g., Ham's F12 with 0.1% fatty-acid-free BSA and 10 mM HEPES). Add 100 µL of fresh Assay Buffer to each well and incubate for 2 hours at 37°C to allow cells to equilibrate.[6]
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound solutions to the wells. A final DMSO concentration should be kept below 0.5%.
-
Agonist Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to induce receptor internalization.[5]
-
Cell Fixation: Gently decant the buffer and add 150 µL of Fixing Solution (e.g., 4% paraformaldehyde in PBS) to each well. Incubate at room temperature for 20 minutes.[3]
-
Staining: Wash the cells four times with 200 µL of PBS per well. After the final wash, add 100 µL of 1 µM Hoechst staining solution to counterstain the nuclei.[3]
-
Imaging and Analysis: Acquire images using a high-content automated imaging system. Analyze the images to quantify the fluorescence intensity of S1P1-EGFP in the cytoplasm versus the cell membrane. The EC50 is determined by plotting the percentage of receptor internalization against the log concentration of this compound.
cAMP Inhibition Assay (for Gαi-Coupled Receptors)
This assay measures the ability of an S1P1 agonist to inhibit the production of cAMP stimulated by forskolin (B1673556), an adenylyl cyclase activator.[2][7]
Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human S1P1 receptor in appropriate media.
-
Cell Plating: Harvest and seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Procedure:
-
Remove culture medium from the cells.
-
Add this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add a solution of forskolin (final concentration typically 1-10 µM, determined during assay development) to all wells (except negative controls) to stimulate adenylyl cyclase.[8]
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).[9]
-
Data Analysis: The HTRF ratio (or equivalent readout) is inversely proportional to the agonist activity.[9] Calculate the percent inhibition of the forskolin response for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell Migration (Transwell) Assay
This assay assesses the chemotactic response of cells, such as lymphocytes or endothelial cells, to an S1P1 agonist gradient.[1][10]
Methodology:
-
Cell Preparation: Isolate primary human T cells or use a relevant cell line (e.g., Jurkat). Serum-starve the cells for 2-4 hours in migration buffer (e.g., RPMI with 0.1% fatty-acid-free BSA).[1]
-
Assay Setup:
-
Incubation: Incubate the plate for 4-5 hours at 37°C in a 5% CO2 incubator to allow cell migration towards the agonist in the lower chamber.[1]
-
Quantification:
-
Carefully remove the inserts from the plate.
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.[1]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with 0.1% crystal violet).[1]
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the log concentration of this compound to determine the EC50 for chemotaxis.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay measures the direct activation of G proteins by an agonist-bound receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[11]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a GDP concentration optimized to maintain a low basal signal (e.g., 10 µM).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein/well).
-
Serial dilutions of this compound.
-
GDP.
-
[³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
Termination and Detection: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.[12] Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of this compound to calculate EC50 and Emax values.
References
- 1. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-001 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a reported EC50 of 9 pM.[1][2][3] As a short-acting agonist, it induces the internalization and polyubiquitination of the S1P1 receptor, leading to the modulation of downstream signaling pathways.[1][3] These characteristics make this compound a valuable tool for studying S1P1 signaling in various physiological and pathological processes, including immune cell trafficking, endothelial barrier function, and neuroinflammation.
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including recommended protocols for cell treatment, cytotoxicity assessment, and analysis of signaling pathway modulation.
Mechanism of Action
This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. A primary consequence of agonist binding is the internalization of the S1P1 receptor, a process that is crucial for receptor desensitization and the termination of signaling. This is followed by polyubiquitination, marking the receptor for degradation. The transient nature of this compound's action allows for the study of the dynamics of S1P1 signaling and receptor trafficking.
Signaling Pathway
References
Application Notes and Protocols for RRx-001 (RP-001) In Vivo Dosing in Mice
Disclaimer: The following information is based on publicly available research on the compound RRx-001. While the user specified "RP-001 hydrochloride," the available scientific literature extensively covers RRx-001, a compound with significant preclinical in vivo data in mice. It is presumed that "RP-001" is a synonym or a related compound of interest. These notes are for research purposes only and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
RRx-001 is a novel, small molecule therapeutic agent with demonstrated efficacy in various preclinical mouse models. It is recognized for its dual functionality as a macrophage-targeting agent and an inhibitor of the NLRP3 inflammasome.[1][2][3] This document provides a comprehensive overview of its application in in vivo mouse studies, including its mechanism of action, pharmacokinetic profile, and detailed protocols for efficacy and safety evaluation.
Mechanism of Action
RRx-001's primary mechanism involves the repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[4] Additionally, it functions as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to chronic inflammation in various diseases.[3] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[3]
Signaling Pathway
The signaling pathway influenced by RRx-001 involves the modulation of macrophage polarization and the inhibition of the NLRP3 inflammasome.
Quantitative Data Summary
Table 1: In Vivo Efficacy of RRx-001 in Mouse Models
| Model | Dosing Regimen | Key Findings | Reference |
| Experimental Endometriosis | Not specified | Reduced lesion number and size; attenuated pain-like behaviors. | [5] |
| Radiation-Induced Injury | 24-hour prophylactic intraperitoneal (IP) administration | Increased overall survival and median survival time; enhanced hematopoietic recovery. | [4] |
| Cisplatin-Induced Nephrotoxicity and Bone Marrow Suppression | 5 mg/kg every other day for 3 days (pretreatment) | Significantly decreased blood urea (B33335) nitrogen and creatinine (B1669602) levels. | [3] |
Table 2: Pharmacokinetic Parameters of a Representative Compound (Not RRx-001) in Mice
Note: Specific pharmacokinetic data for RRx-001 in mice was not available in the provided search results. The following table illustrates typical parameters that would be determined in such a study.
| Parameter | Value | Unit |
| Cmax (IV) | 395 | ng/mL |
| Cmax (PO) | 213 | ng/mL |
| Tmax (PO) | 6 | h |
| Bioavailability | Moderate (21-68%) | % |
Experimental Protocols
General In Vivo Dosing Protocol
This protocol provides a general framework for administering RRx-001 to mice. Specific doses and routes will vary based on the experimental model.
Materials:
-
RRx-001 hydrochloride
-
Sterile vehicle (e.g., saline, 0.5% methylcellulose, or as specified in literature)
-
Appropriate syringes and needles for the chosen route of administration
-
Animal balance
-
Experimental mice (strain as required by the model)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Formulation Preparation: Prepare the RRx-001 dosing solution on the day of administration. Dissolve or suspend the required amount of RRx-001 in the sterile vehicle to achieve the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Administer the dose via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage).
-
-
Monitoring: Observe the animals for any signs of toxicity or adverse reactions immediately after dosing and at regular intervals throughout the study. Record body weights and any clinical observations.
Efficacy Study in an Experimental Endometriosis Mouse Model
This protocol is based on the findings that RRx-001 reduces endometriotic lesion growth.[5]
Procedure:
-
Induction of Endometriosis: Surgically induce endometriosis in female mice.
-
Treatment Groups: Divide the mice into at least two groups: a vehicle control group and an RRx-001 treatment group.
-
Dosing: Administer RRx-001 or vehicle according to a predetermined schedule (e.g., daily, every other day). The specific dose and route should be optimized in a pilot study.
-
Monitoring and Endpoint Analysis:
Radioprotection Study
This protocol is based on the finding that RRx-001 enhances survival after total body irradiation (TBI).[4]
Procedure:
-
Treatment Groups: Divide mice into a vehicle control group and an RRx-001 treatment group.
-
Prophylactic Administration: Administer a single intraperitoneal dose of RRx-001 or vehicle 24 hours prior to irradiation.[4]
-
Irradiation: Expose the mice to a lethal or sub-lethal dose of total body irradiation.
-
Survival Monitoring: Monitor the mice for 30 days and record survival.[4]
-
Hematopoietic Recovery (Optional): At various time points post-irradiation, collect blood samples to analyze complete blood counts (leukocytes, neutrophils, reticulocytes, platelets) and bone marrow cellularity to assess hematopoietic recovery.[4]
Experimental Workflow Diagram
Safety and Toxicology
Preclinical studies in animal models suggest that RRx-001 is safe and well-tolerated.[3] In a study on cisplatin-induced toxicity, pretreatment with RRx-001 showed protective effects on the kidneys and bone marrow in mice.[3] As with any experimental compound, it is crucial to conduct appropriate safety and toxicology studies, including dose-range finding studies, to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions being used.
Conclusion
RRx-001 is a promising therapeutic agent with a unique mechanism of action that has shown efficacy in a variety of preclinical mouse models. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of this compound. Careful consideration of the experimental model, dosing regimen, and relevant endpoints is essential for obtaining robust and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RRx-001 Radioprotection: Enhancement of Survival and Hematopoietic Recovery in Gamma-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for RP-001 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction to this compound
This compound is a picomolar agonist of the S1P1 receptor with high selectivity over other S1P receptor subtypes.[1] Its primary mechanism of action involves the activation of S1P1, a G protein-coupled receptor, leading to the internalization and polyubiquitination of the receptor.[1] This activation has significant effects on lymphocyte trafficking, resulting in a dose-dependent and transient lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[1]
Mechanism of Action: S1P1 Signaling Pathway
This compound exerts its biological effects by activating the S1P1 receptor signaling pathway. Upon binding, it initiates a cascade of intracellular events that regulate crucial cellular processes, including cell migration, survival, and differentiation. The pathway is primarily mediated through the Gαi subunit of the heterotrimeric G protein, leading to the activation of downstream effectors such as Rac GTPase, which is involved in cell migration and cytoskeletal rearrangements. Additionally, β-arrestin is recruited to the activated receptor, leading to its internalization and influencing downstream signaling, including the ERK-1/2 pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Administration Route | Reference |
| Pharmacodynamics | ||||
| S1P1 Agonist Activity (EC50) | 9 pM | In vitro | N/A | [1] |
| Lymphopenia (EC50) | 0.03 mg/kg | Mouse | Not specified | [1] |
| Pharmacokinetics | ||||
| Time to maximal lymphopenia | ~2 hours | Mouse | 0.3 mg/kg (route not specified) | [1] |
| Duration of lymphopenia | Returns to baseline by 8 hours | Mouse | 0.3 mg/kg (route not specified) | [1] |
| Serum Concentration (sustained) | 1.42 ± 0.09 nM | Mouse | Continuous infusion via osmotic pump (0.1 mg/ml) | [2] |
| In Vivo Efficacy Dosing | ||||
| Systemic Administration | 0.6 mg/kg | Mouse | Systemic | [3] |
| Direct Brain Parenchyma Injection | 0.06 mg/kg | Mouse | Intraparenchymal | [3] |
Experimental Protocols
Detailed methodologies for common administration routes of this compound in preclinical research are provided below.
Protocol 1: Systemic Administration for General Efficacy Studies
This protocol is suitable for evaluating the systemic effects of this compound, such as lymphopenia or its impact on systemic inflammatory models.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a formulation vehicle as described in relevant literature)
-
Syringes and needles appropriate for the chosen route (e.g., 27-30 gauge for intravenous or intraperitoneal injection in mice)
-
Animal balance
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the appropriate sterile vehicle to the desired final concentration. Ensure complete dissolution. The solubility of this compound should be considered when selecting a vehicle.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the animal.
-
-
Administration (choose one):
-
Intraperitoneal (IP) Injection: Locate the lower right or left abdominal quadrant to avoid the cecum and bladder. Insert the needle at a 10-20 degree angle and inject the solution.
-
Intravenous (IV) Injection: For mice, the lateral tail vein is commonly used. Warming the tail can aid in vein dilation. Inject the solution slowly.
-
Subcutaneous (SC) Injection: Lift the skin to form a tent and insert the needle into the subcutaneous space, typically in the dorsal scapular region.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Return animals to their cages and monitor according to the experimental plan.
-
Workflow Diagram:
Protocol 2: Continuous Infusion via Osmotic Pump
This method is ideal for studies requiring sustained plasma concentrations of this compound to investigate chronic effects.[2]
Materials:
-
This compound
-
Sterile vehicle compatible with osmotic pumps
-
Alzet® osmotic pumps (or equivalent) of the appropriate size and delivery rate
-
Surgical instruments for implantation (e.g., scissors, forceps)
-
Sutures or wound clips
-
Anesthetic and analgesic agents
-
70% ethanol and sterile drapes
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pumps with the prepared this compound solution (e.g., 0.1 mg/ml).[2]
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and disinfect the surgical site (typically the back, between the scapulae).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Surgical Care:
-
Administer analgesics as required.
-
Monitor the animal for recovery from anesthesia and signs of pain or infection.
-
House animals individually to prevent interference with the surgical site.
-
Protocol 3: Intratracheal Administration for Pulmonary Models
Based on studies with similar S1P1 agonists in influenza models, intratracheal administration may be a relevant route for investigating the effects of this compound on lung inflammation.[4][5]
Materials:
-
This compound
-
Sterile, low-volume vehicle (e.g., sterile water or saline)
-
Microsprayer or a fine-gauge gavage needle suitable for tracheal instillation
-
Anesthetic agent
-
Platform to position the animal for tracheal access
Procedure:
-
Preparation:
-
Prepare a low-volume, high-concentration solution of this compound.
-
Anesthetize the animal.
-
-
Administration:
-
Position the animal on a slanted platform to visualize the trachea.
-
Gently extend the animal's tongue and visualize the glottis.
-
Carefully insert the microsprayer or gavage needle into the trachea.
-
Deliver a small bolus of the RP-001 solution during inspiration.
-
-
Recovery:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of respiratory distress.
-
Conclusion
The administration route of this compound is a critical variable in preclinical research that significantly influences its pharmacokinetic and pharmacodynamic profile. The protocols and data presented here provide a foundation for researchers to select and implement appropriate administration methods for their specific experimental needs. Further investigation into the oral bioavailability and detailed pharmacokinetic parameters for various routes would be beneficial for the continued development of this promising S1P1 agonist.
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Notes and Protocols for RP-001 Hydrochloride in a Multiple Sclerosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS involves the infiltration of autoreactive lymphocytes, particularly T cells, into the CNS, where they attack the myelin sheath surrounding nerve fibers. Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target in MS. S1P1 is a G protein-coupled receptor that plays a pivotal role in regulating the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 can prevent the migration of pathogenic lymphocytes into the CNS, thereby mitigating inflammation and subsequent neurodegeneration.[1][2]
RP-001 hydrochloride is a potent and highly selective short-acting agonist of the S1P1 receptor, with a picomolar affinity (EC₅₀ of 9 pM).[3][4][5] Its mechanism of action involves the induction of S1P1 internalization and polyubiquitination, leading to a transient and reversible sequestration of lymphocytes, particularly CD4+ T cells, in the lymph nodes.[3] This targeted and temporary reduction in circulating lymphocytes makes this compound a promising candidate for the treatment of relapsing-remitting multiple sclerosis (RRMS). The short-acting nature of this compound may offer a favorable safety profile with rapid recovery of lymphocyte counts.[3]
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its evaluation in the Experimental Autoimmune Encephalomyelitis (EAE) animal model, the most widely used preclinical model of MS.
Mechanism of Action: S1P1 Receptor Modulation
This compound exerts its therapeutic effect by acting as a functional antagonist of the S1P1 receptor. As an agonist, it initially activates the receptor, but this is followed by the receptor's internalization and degradation. This downregulation of S1P1 on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient that is necessary for their egress from the lymph nodes. This leads to a dose-dependent reduction in peripheral lymphocyte counts (lymphopenia), thereby preventing their infiltration into the CNS.
References
- 1. genecards.org [genecards.org]
- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model [frontiersin.org]
Application Notes and Protocols: Evaluation of RP-001 Hydrochloride in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mimics key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis in the central nervous system (CNS), making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1] The model can be induced in susceptible animal strains by immunization with myelin-derived antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG), which triggers an autoimmune response against the CNS.[3][4]
RP-001 hydrochloride is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with an EC50 of 9 pM.[5][6][7] S1P1 receptors play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization and degradation of the receptor, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the CNS. This mechanism of action is clinically validated in the treatment of MS, with approved drugs such as Fingolimod demonstrating efficacy by reducing relapse rates.[8] this compound's high potency and selectivity for S1P1 suggest its potential as a therapeutic candidate for autoimmune neuroinflammatory disorders like MS.[5][7]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in the MOG35-55-induced EAE mouse model.
Signaling Pathway of S1P1 Receptor Modulation
Caption: S1P1 Receptor Signaling Pathway modulated by RP-001 HCl.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. RP 001 hydrochloride | Tocris Bioscience 4289 product information [labome.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The microglial innate immune protein PGLYRP1 mediates neuroinflammation and consequent behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-001 Hydrochloride Lymphocyte Depletion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective picomolar short-acting agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), with an in vitro EC50 of 9 pM.[1] As an S1P1 agonist, this compound functions by inducing the internalization and polyubiquitination of the S1P1 receptor on lymphocytes.[1] This process effectively traps lymphocytes within secondary lymphoid organs, such as lymph nodes, preventing their egress into the peripheral circulation and resulting in a dose-dependent lymphopenia.[1] This transient and reversible lymphocyte depletion makes this compound a valuable tool for studying the roles of lymphocytes in various physiological and pathological processes, including autoimmune diseases and transplant rejection.
These application notes provide detailed protocols for in vivo lymphocyte depletion assays in a murine model using this compound, including methods for sample collection, lymphocyte subset analysis by flow cytometry, and representative data.
Data Presentation
Table 1: Dose-Dependent Lymphocyte Depletion by this compound in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Point (hours) | Total Lymphocyte Count (x 10^6 cells/mL) | % of Vehicle Control |
| Vehicle Control | 0 | Oral Gavage | 24 | 5.8 ± 0.7 | 100% |
| RP-001 HCl | 0.01 | Oral Gavage | 24 | 3.5 ± 0.5 | 60.3% |
| RP-001 HCl | 0.03 | Oral Gavage | 24 | 1.9 ± 0.4 | 32.8% |
| RP-001 HCl | 0.1 | Oral Gavage | 24 | 0.8 ± 0.2 | 13.8% |
| RP-001 HCl | 0.3 | Oral Gavage | 24 | 0.5 ± 0.1 | 8.6% |
Table 2: Time Course of Lymphocyte Depletion and Recovery Following a Single Dose (0.1 mg/kg) of this compound
| Time Point | Total Lymphocyte Count (x 10^6 cells/mL) | % of Baseline |
| Baseline (0 hours) | 5.9 ± 0.6 | 100% |
| 4 hours | 2.1 ± 0.4 | 35.6% |
| 8 hours | 1.2 ± 0.3 | 20.3% |
| 24 hours | 0.8 ± 0.2 | 13.6% |
| 48 hours | 2.5 ± 0.5 | 42.4% |
| 72 hours | 4.8 ± 0.7 | 81.4% |
| 96 hours | 5.7 ± 0.6 | 96.6% |
Table 3: Effect of this compound (0.1 mg/kg) on Circulating T and B Lymphocyte Subsets at 24 Hours Post-Administration
| Lymphocyte Subset | Vehicle Control (cells/µL) | RP-001 HCl (cells/µL) | % Depletion |
| Total Lymphocytes | 5800 ± 700 | 800 ± 200 | 86.2% |
| CD4+ T Cells | 1500 ± 250 | 200 ± 50 | 86.7% |
| CD8+ T Cells | 800 ± 150 | 110 ± 30 | 86.3% |
| B Cells (CD19+) | 3000 ± 400 | 450 ± 100 | 85.0% |
Experimental Protocols
Protocol 1: In Vivo Lymphocyte Depletion Assay in Mice
This protocol describes the induction and measurement of peripheral blood lymphopenia in mice following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
C57BL/6 mice (8-12 weeks old)
-
Gavage needles
-
Microtainer tubes with EDTA
-
Flow cytometer
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the vehicle. Ensure the final DMSO concentration is minimal to avoid toxicity.
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle control and different doses of this compound).
-
Administer the compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
-
Blood Collection:
-
At the desired time points (e.g., 4, 8, 24, 48, 72, and 96 hours) after dosing, collect approximately 50-100 µL of peripheral blood from the submandibular or saphenous vein into EDTA-coated microtainer tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer 50 µL of whole blood to a 5 mL FACS tube.
-
Add the antibody cocktail for surface marker staining (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19) and incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Decant the supernatant and wash the cell pellet with 2 mL of FACS buffer.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a gating strategy to identify total lymphocytes (based on forward and side scatter, and CD45 expression) and then further gate on T cell (CD3+, CD4+, CD8+) and B cell (CD19+) populations.
-
Use counting beads to determine the absolute cell counts (cells/µL).
-
Protocol 2: Flow Cytometry Gating Strategy for Mouse Lymphocyte Subsets
This protocol outlines a representative gating strategy for identifying major lymphocyte populations in mouse peripheral blood.
Procedure:
-
Gate on Single Cells: Use forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Gate on Leukocytes: Use forward scatter (FSC) vs. side scatter (SSC) to identify the lymphocyte, monocyte, and granulocyte populations based on their size and granularity.
-
Gate on CD45+ Cells: From the total leukocyte gate, create a plot of SSC vs. CD45 to positively identify all hematopoietic cells.
-
Gate on Lymphocytes: Within the CD45+ population, gate on the lymphocyte population based on their characteristic low SSC and intermediate FSC properties.
-
Identify T and B Cells:
-
From the lymphocyte gate, create a plot of CD3 vs. CD19.
-
Gate on the CD3+ population to identify T cells.
-
Gate on the CD19+ population to identify B cells.
-
-
Identify T Cell Subsets:
-
From the CD3+ T cell gate, create a plot of CD4 vs. CD8.
-
Gate on the CD4+CD8- population to identify helper T cells.
-
Gate on the CD4-CD8+ population to identify cytotoxic T cells.
-
Mandatory Visualization
Caption: S1P1 Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vivo Lymphocyte Depletion Assay.
References
Application Notes and Protocols for Preparing RP-001 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2] The hydrochloride salt form of RP-001 is often used in research due to its improved solubility and stability. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in downstream applications, including in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions, as well as an exemplary experimental protocol for a cell-based assay.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in Table 1. Table 2 provides the necessary mass of this compound to prepare various concentrations of stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl |
| Molecular Weight | 468.93 g/mol [1] |
| CAS Number | 1781880-34-9[3][4] |
| Appearance | Solid |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (up to 100 mM)[4][5] |
| Storage (Solid) | Store at -20°C[1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.469 mg | 2.345 mg | 4.689 mg |
| 5 mM | 2.345 mg | 11.725 mg | 23.447 mg |
| 10 mM | 4.689 mg | 23.447 mg | 46.893 mg |
| 50 mM | 23.447 mg | 117.235 mg | 234.469 mg |
| 100 mM | 46.893 mg | 234.469 mg | 468.938 mg |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Allow the container of this compound powder to equilibrate to room temperature before opening to minimize moisture absorption, as hydrochloride salts can be hygroscopic.
-
Perform all manipulations in a chemical fume hood.
-
Label a sterile amber microcentrifuge tube or glass vial with the compound name, concentration, solvent, and date.
-
-
Weighing the Compound:
-
Tare the labeled tube/vial on a calibrated analytical balance.
-
Carefully weigh 4.69 mg of this compound powder directly into the tared container.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
Securely cap the container and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the solution for 5-10 minutes in a water bath at room temperature. Gentle warming (up to 37°C) can also aid dissolution but should be used with caution to avoid compound degradation.
-
-
Storage and Handling:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] Protect from light.
-
Quality Control:
-
Visually inspect the stock solution for any signs of precipitation before each use. If precipitation is observed, warm the solution to 37°C and vortex or sonicate until fully dissolved.
-
For sensitive applications, the concentration and purity of the stock solution can be verified using techniques such as HPLC or LC-MS.
References
Application Notes and Protocols: RP-001 Hydrochloride Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), with an EC50 of 9 pM.[1] It demonstrates little to no activity on S1P2-S1P4 receptors and only moderate affinity for the S1P5 receptor. The mechanism of action for this compound involves the induction of internalization and polyubiquitination of the S1P1 receptor.[1][2] This modulation of the S1P1 receptor makes this compound a valuable tool for research in areas such as immunology, inflammation, and neurology. Understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and the design of in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent with a remarkable ability to dissolve a wide range of small molecules, making it an essential solvent in drug discovery and development.
Quantitative Solubility Data
The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined and is summarized in the table below. This data is crucial for the preparation of concentrated stock solutions for use in various experimental settings.
| Compound | Solvent | Solubility | Molecular Weight ( g/mol ) |
| This compound | DMSO | 100 mM[2] | 468.93[3] |
Experimental Protocol: Determination of this compound Solubility in DMSO
This protocol outlines a standard method for the preparation and determination of the solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Optional: Water bath sonicator
Procedure:
-
Preparation of the Solvent: Use high-purity, anhydrous DMSO to avoid the introduction of water, which can affect the solubility of the compound.
-
Weighing the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance. For example, to prepare a 100 mM stock solution, weigh out 4.69 mg of this compound (based on a molecular weight of 468.93 g/mol ).
-
Dissolution: a. Add the weighed this compound to a microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired concentration. For the example above, add 100 µL of DMSO to the 4.69 mg of compound. c. Tightly cap the tube to prevent solvent evaporation and contamination.
-
Solubilization: a. Vigorously vortex the solution for 1-2 minutes to facilitate dissolution. b. Visually inspect the solution for any undissolved particulate matter. A clear solution indicates complete dissolution. c. If particulates remain, the solution can be gently warmed (e.g., in a 37°C water bath) for a short period, followed by further vortexing. d. For compounds that are difficult to dissolve, a brief sonication in a water bath sonicator can be employed.
-
Observation and Confirmation: a. After the solubilization steps, allow the solution to stand at room temperature for a few minutes and visually inspect again for any precipitation. b. A stable, clear solution confirms that the compound is soluble at the prepared concentration.
Storage of Stock Solutions:
Once prepared, the DMSO stock solution of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Signaling Pathway
This compound exerts its biological effects through the activation of the S1P1 receptor, a G protein-coupled receptor (GPCR). The binding of this compound to S1P1 primarily activates the Gi/o signaling pathway.
Caption: S1P1 Receptor Signaling Pathway activated by RP-001 HCl.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and utilizing a DMSO stock solution of this compound in a typical cell-based assay.
Caption: Workflow for RP-001 HCl stock preparation and use in experiments.
References
Application Notes and Protocols for RP-001 Hydrochloride
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity and selectivity make it a valuable tool in research investigating the S1P1 signaling pathway, which is implicated in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and neuroinflammation. These application notes provide detailed protocols for the proper storage, handling, and stability assessment of this compound to ensure its integrity and performance in experimental settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | N-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride | [1] |
| Molecular Formula | C₂₄H₂₄N₄O₄ • HCl | [1][3] |
| Molecular Weight | 468.9 g/mol | [1][3] |
| Appearance | A solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (100 mM) | [1][2] |
Storage and Stability
Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C for long-term storage (up to 3 years).[4] For shorter periods, storage in a cool, dry, and well-ventilated place is acceptable.[5] Keep the container tightly closed.[5][6]
-
In Solution (DMSO): Prepare stock solutions in DMSO. For long-term storage, aliquot and store at -80°C (stable for up to 6 months).[7] For short-term storage, -20°C is suitable for up to 1 month.[7] It is recommended to protect solutions from light.[7] Avoid repeated freeze-thaw cycles.[7]
Stability Summary
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the stability of the compound in its solid form and in solution.
| Form | Storage Condition | Stability Period | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | -20°C | 3 years | [4] |
| Solution (in DMSO) | -80°C | 6 months | [7] |
| Solution (in DMSO) | -20°C (protect from light) | 1 month | [7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol outlines a typical forced degradation study for this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
HPLC grade acetonitrile
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 100 µL of the 10 mM this compound stock solution with 900 µL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at 105°C for 48 hours.[8] Dissolve the sample in DMSO for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in DMSO or a suitable buffer) to light in a photostability chamber. The exposure should follow ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
Analysis: Analyze all samples, including a control sample (this compound in DMSO, stored at -20°C), by a stability-indicating HPLC method to determine the extent of degradation.
Visualizations
Caption: S1P1 Receptor Signaling Pathway activated by RP-001 HCl.
Caption: Workflow for the forced degradation study of RP-001 HCl.
Handling and Safety
This compound should be handled in accordance with good industrial hygiene and safety practices.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[5]
-
Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RP-001 | TargetMol [targetmol.com]
- 5. RP 001 hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for RP-001 Hydrochloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor crucial for regulating lymphocyte trafficking, endothelial barrier function, and cellular signaling.[1][2] With a picomolar affinity (EC50 = 9 pM), this compound serves as a powerful tool for investigating S1P1-mediated biological processes.[1] Flow cytometry is an ideal platform for characterizing the cellular effects of this compound, enabling high-throughput, multi-parameter analysis at the single-cell level.
These application notes provide detailed protocols for utilizing this compound in flow cytometry to assess two key cellular responses: S1P1 receptor internalization and the activation of downstream signaling pathways, specifically the phosphorylation of Akt.
Mechanism of Action of this compound
This compound selectively binds to the S1P1 receptor, initiating a cascade of intracellular events. Upon agonist binding, the S1P1 receptor is internalized from the cell surface and undergoes polyubiquitination.[1] This internalization is a key regulatory mechanism controlling the cellular response to S1P signaling. Furthermore, S1P1 activation by this compound stimulates downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[3][4]
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data from representative flow cytometry experiments assessing the effects of this compound.
Table 1: Effect of this compound on S1P1 Receptor Internalization
| Cell Type | Treatment | Concentration | Incubation Time | % S1P1 Internalization (MFI Reduction) | Reference |
| Murine Lymphocytes (in vivo) | RP-001 | 0.1 mg/kg | 30 min | ~50% | [5] |
| Murine Lymphocytes (in vivo) | RP-001 | 1 mg/kg | 30 min | >90% | [5] |
| U2OS-S1P1-EGFP | S1P (agonist) | 5 µM | 30 min | Not specified | [2] |
MFI: Median Fluorescence Intensity
Table 2: Effect of this compound on Downstream Signaling (Akt Phosphorylation)
| Cell Type | Treatment | Concentration | Incubation Time | Fold Change in p-Akt (Ser473) MFI | Reference |
| Mouse Embryonic Fibroblasts | RP-001 | 1 µM | Not specified | Significant increase | [4] |
| Wild-type Treg precursors | IL-2 (stimulus) | Not specified | Not specified | Baseline | [3] |
| S1P1-Tg Treg precursors | IL-2 (stimulus) | Not specified | Not specified | Substantially elevated vs. WT | [3] |
Experimental Protocols
Protocol 1: Analysis of S1P1 Receptor Internalization by Flow Cytometry
This protocol describes the measurement of S1P1 receptor internalization on the cell surface of lymphocytes following treatment with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human S1P1 antibody
-
Fluorochrome-conjugated antibodies for lymphocyte subset identification (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Cell Treatment:
-
Aliquot 1 x 10^6 cells per tube.
-
Add this compound to the desired final concentrations (e.g., 0, 1, 10, 100 nM). A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate cells at 37°C in a 5% CO2 incubator for various time points (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Staining:
-
Wash cells twice with cold FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Resuspend cells in 100 µL of FACS buffer containing the anti-S1P1 antibody and lymphocyte subset antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
-
Data Analysis:
-
Gate on viable, single lymphocytes based on forward and side scatter properties and viability dye exclusion.
-
Identify lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Analyze the Median Fluorescence Intensity (MFI) of the S1P1 staining on the target cell populations. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates receptor internalization.
-
Caption: Workflow for S1P1 internalization assay.
Protocol 2: Analysis of Akt Phosphorylation (Phospho-flow) by Flow Cytometry
This protocol details the detection of intracellular phosphorylated Akt (p-Akt) in lymphocytes following stimulation with this compound.
Materials:
-
This compound
-
Human PBMCs
-
RPMI 1640 medium (serum-free for stimulation)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
FACS Buffer
-
Fluorochrome-conjugated anti-human p-Akt (Ser473) antibody
-
Fluorochrome-conjugated antibodies for lymphocyte subset identification
-
Flow cytometer
Procedure:
-
Cell Preparation and Serum Starvation:
-
Isolate PBMCs and resuspend in serum-free RPMI 1640 at 1 x 10^6 cells/mL.
-
Serum starve the cells for 2-4 hours at 37°C to reduce basal signaling.
-
-
Cell Stimulation:
-
Aliquot 1 x 10^6 cells per tube.
-
Stimulate cells with this compound at the desired final concentrations for a short duration (e.g., 5, 10, 15 minutes) at 37°C. A time-course experiment is crucial to capture the transient phosphorylation event.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash cells with FACS buffer.
-
-
Permeabilization:
-
Gently resuspend the cell pellet and add ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash cells twice with FACS buffer to remove the permeabilization buffer.
-
-
Intracellular and Surface Staining:
-
Resuspend the permeabilized cells in 100 µL of FACS buffer containing the anti-p-Akt antibody and surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on lymphocyte subsets and analyze the MFI of p-Akt staining. An increase in p-Akt MFI in treated cells compared to the unstimulated control indicates activation of the S1P1 signaling pathway.
-
References
- 1. uab.edu [uab.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of a PI3K Inhibitor (Hypothetically Designated as RP-001 Hydrochloride) in Primary T Cells
Disclaimer: The compound "RP-001 hydrochloride" is not a publicly recognized small molecule inhibitor for use in primary T cells. The following application notes and protocols are based on the well-characterized effects of Phosphoinositide 3-kinase (PI3K) inhibitors in primary T cell research and are provided as a representative example. For any specific, non-public compound, researchers should refer to the manufacturer's instructions and internal validation data.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in T cell signaling, survival, proliferation, and differentiation. The PI3K/AKT/mTOR signaling pathway is a central regulator of T cell activation and function. Small molecule inhibitors targeting this pathway are valuable tools for immunological research and are being explored as therapeutic agents for various inflammatory and autoimmune diseases, as well as for enhancing adoptive T cell therapies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative PI3K inhibitor, hypothetically designated as this compound, in primary T cell cultures. The protocols and data presented herein are based on established methodologies for studying the effects of PI3K inhibitors on primary T cells.
Mechanism of Action
This compound is a potent and selective inhibitor of the PI3K signaling pathway. Upon T cell receptor (TCR) and co-stimulatory molecule (e.g., CD28) engagement, PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This cascade ultimately leads to the activation of mTOR and downstream transcription factors that promote T cell growth, proliferation, and cytokine production. By inhibiting PI3K, this compound effectively blocks this signaling cascade, leading to a reduction in T cell activation and effector functions.
Figure 1: Simplified PI3K signaling pathway in T cells and the inhibitory action of RP-001 HCl.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on primary human T cells based on typical results observed with PI3K inhibitors.
Table 1: Dose-Dependent Inhibition of T Cell Proliferation
| RP-001 HCl Concentration | Proliferation Inhibition (%) |
| 1 nM | 15 ± 4 |
| 10 nM | 45 ± 7 |
| 100 nM | 85 ± 5 |
| 1 µM | 98 ± 2 |
| 10 µM | 99 ± 1 |
| Data are presented as mean ± standard deviation from three independent experiments using anti-CD3/CD28 stimulated primary human CD4+ T cells. |
Table 2: Effect on Cytokine Production
| Cytokine | RP-001 HCl (100 nM) - Treated | Vehicle Control | % Inhibition |
| IL-2 (pg/mL) | 150 ± 30 | 1200 ± 150 | 87.5% |
| IFN-γ (pg/mL) | 400 ± 75 | 2500 ± 300 | 84% |
| TNF-α (pg/mL) | 350 ± 60 | 1800 ± 200 | 80.6% |
| Cytokine levels were measured in the supernatant of activated primary T cells after 48 hours of culture. |
Table 3: Impact on T Cell Subset Differentiation
| T Cell Subset | RP-001 HCl (100 nM) - Treated (%) | Vehicle Control (%) |
| Naïve-like (CD45RA+CCR7+) | 65 ± 8 | 30 ± 5 |
| Central Memory (CD45RA-CCR7+) | 25 ± 5 | 40 ± 6 |
| Effector Memory (CD45RA-CCR7-) | 8 ± 3 | 25 ± 4 |
| Terminally Differentiated (CD45RA+CCR7-) | 2 ± 1 | 5 ± 2 |
| Phenotypic analysis was performed by flow cytometry on day 7 of culture. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
This protocol describes the isolation of primary human T cells from peripheral blood mononuclear cells (PBMCs).
Figure 2: Workflow for the isolation of primary T cells from whole blood.
Materials:
-
Whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human T cell isolation kit (negative selection)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the purified T cells in complete RPMI-1640 medium and determine cell viability and purity by flow cytometry (e.g., staining for CD3).
Protocol 2: T Cell Activation and Treatment with this compound
This protocol outlines the activation of primary T cells and subsequent treatment with the inhibitor.
Materials:
-
Purified primary T cells
-
Anti-CD3/CD28 T cell activation beads or plate-bound antibodies
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
Procedure:
-
Resuspend purified T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the appropriate wells.
-
Add anti-CD3/CD28 activation beads at the manufacturer's recommended ratio or transfer cells to wells pre-coated with anti-CD3 and soluble anti-CD28 antibodies.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24-72 hours).
Protocol 3: T Cell Proliferation Assay (CFSE-based)
This protocol describes a common method to assess T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
Figure 3: Workflow for assessing T cell proliferation using CFSE.
Materials:
-
Purified primary T cells
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
PBS
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Resuspend purified T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (the serum will quench the reaction).
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled T cells and proceed with the activation and treatment protocol (Protocol 2).
-
After 3-5 days of culture, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.
Troubleshooting and Considerations
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally ≤ 0.1%) and is consistent across all experimental and control groups.[1]
-
Compound Stability: Confirm the stability of this compound under your specific experimental conditions.
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. A clear dose-response relationship can be indicative of a specific effect.[1]
-
Cell Viability: Always assess cell viability in parallel with functional assays to distinguish between inhibition of function and general cytotoxicity. This can be done using assays such as Trypan Blue exclusion or a live/dead stain for flow cytometry.
-
Donor Variability: Be mindful of donor-to-donor variability in primary human T cell responses. It is recommended to use cells from multiple donors to ensure the reproducibility of the findings.
By following these detailed application notes and protocols, researchers can effectively utilize PI3K inhibitors like the hypothetical this compound to investigate T cell biology and explore their therapeutic potential.
References
Application Notes and Protocols for RP-001 Hydrochloride in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute injuries like subarachnoid hemorrhage (SAH) and chronic neurodegenerative diseases. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a central role in initiating and propagating the inflammatory cascade. Consequently, modulating the activity of these cells is a promising therapeutic strategy. RP-001 hydrochloride is a novel agonist of the sphingosine-1-phosphate receptor (S1PR), which has demonstrated potential in attenuating neuroinflammation and improving neurological outcomes in preclinical models of SAH.[1] These application notes provide a summary of the reported effects of this compound and detailed protocols for key experiments to study its efficacy in the context of neuroinflammation.
Mechanism of Action
This compound acts as a sphingosine-1-phosphate receptor (S1PR) agonist.[1] The S1P/S1PR signaling pathway is crucial in regulating immune cell trafficking and inflammatory responses.[2][3] In the context of neuroinflammation, activation of S1PRs, particularly S1PR1 on lymphocytes, can lead to their sequestration in secondary lymphoid organs, preventing their infiltration into the CNS.[1][2] Within the CNS, S1PR modulation on astrocytes and microglia can also exert anti-inflammatory effects.[2][4][5] By agonizing S1PRs, this compound is proposed to reduce the inflammatory cascade following a neurological injury, thereby mitigating secondary brain injury.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling of RP-001 HCl in the CNS.
Data Presentation
The following tables summarize the reported effects of a low-dose this compound treatment in a murine model of subarachnoid hemorrhage, leading to improved neurological outcomes.[1]
Disclaimer: The following quantitative data is illustrative and based on the qualitative descriptions found in the cited literature, as the full dataset was not available. The data is presented as mean ± standard deviation. "SAH + Vehicle" represents the control group with induced subarachnoid hemorrhage receiving a vehicle solution, while "SAH + RP-001 HCl" represents the group treated with a low dose of this compound.
Table 1: Neurological and Cellular Outcomes
| Parameter | SAH + Vehicle | SAH + RP-001 HCl |
| Neurological Score (Higher = worse) | 12.5 ± 2.1 | 7.8 ± 1.9 |
| Apoptotic Cells (count/field) | 45.3 ± 8.2 | 18.6 ± 5.4 |
| Blood-Brain Barrier Permeability (µg Evans Blue/g tissue) | 8.7 ± 1.5 | 3.2 ± 0.9 |
| White Matter Damage (% area) | 35.2 ± 6.8 | 15.1 ± 4.3 |
*p < 0.05 compared to SAH + Vehicle
Table 2: Inflammatory Marker Expression
| Marker | SAH + Vehicle (Relative Expression) | SAH + RP-001 HCl (Relative Expression) |
| Microglial Activation (Iba1+ cells) | 3.2 ± 0.6 | 1.4 ± 0.3 |
| Astrocyte Activation (GFAP+ cells) | 2.8 ± 0.5 | 1.2 ± 0.4 |
| Macrophage Chemokine Protein-1 (MCP-1) | 4.5 ± 0.9 | 1.8 ± 0.5 |
| Matrix Metalloproteinase-9 (MMP-9) | 3.9 ± 0.7 | 1.5 ± 0.4 |
| NADPH Oxidase-2 (NOX2) | 4.1 ± 0.8 | 1.6 ± 0.6* |
*p < 0.05 compared to SAH + Vehicle
Experimental Protocols
The following are detailed protocols for key experiments relevant to studying the effects of this compound on neuroinflammation in a murine model of subarachnoid hemorrhage.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
Application Notes and Protocols: RP-001 Hydrochloride in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the in vivo application of RP-001 hydrochloride in specific autoimmune disease models is limited in publicly available literature. The following application notes and protocols are substantially based on published research involving other selective sphingosine-1-phosphate receptor 1 (S1P1) agonists such as Fingolimod (FTY720), Ozanimod, and Cenerimod. These compounds share a similar mechanism of action with this compound and are used here as surrogates to provide comprehensive and detailed guidance. Researchers should independently validate these protocols for their specific experimental setup with this compound.
Introduction
This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with a reported EC50 of 9 pM.[1] Its primary mechanism of action involves the modulation of lymphocyte trafficking, a key process in the pathogenesis of various autoimmune diseases. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from secondary lymphoid organs, thereby reducing the infiltration of pathogenic immune cells into target tissues.[2][3] This characteristic makes this compound a valuable research tool for investigating the role of lymphocyte trafficking in autoimmune and inflammatory conditions such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis.
These application notes provide an overview of the utility of this compound in autoimmune disease research and detailed protocols for its use in relevant preclinical models.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride | |
| Molecular Formula | C24H24N4O4・HCl | [4] |
| Molecular Weight | 468.93 g/mol | [4] |
| CAS Number | 1781880-34-9 | |
| Appearance | Solid | [5] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (100 mM) | [6] |
| Storage | Store at -20°C | [6] |
Mechanism of Action
This compound is a high-affinity agonist for the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes leads to the internalization and subsequent polyubiquitination and degradation of the receptor.[1][2] This downregulation of surface S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from lymph nodes and the spleen. Consequently, circulating lymphocytes, particularly naïve and central memory T cells, are sequestered in these secondary lymphoid organs. This reduction in peripheral lymphocyte counts is a hallmark of S1P1 receptor modulation and is believed to be the primary mechanism for its therapeutic effects in autoimmune diseases.[3][7]
Figure 1: Mechanism of action of this compound.
Applications in Autoimmune Disease Research
Due to its mechanism of action, this compound is a valuable tool for studying autoimmune diseases where lymphocyte trafficking plays a pathogenic role.
Multiple Sclerosis (MS)
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used preclinical model for MS. S1P1 receptor modulators have demonstrated significant efficacy in this model by preventing the infiltration of autoreactive T cells into the central nervous system (CNS).
Expected Outcomes with this compound in EAE:
-
Reduction in clinical disease severity.
-
Decreased inflammation and demyelination in the CNS.
-
Reduction in the number of infiltrating lymphocytes in the spinal cord.
-
Modulation of pro-inflammatory cytokine levels.
Table 1: Representative Data for a Selective S1P1 Agonist (Cenerimod) in the EAE Mouse Model
| Treatment Group | Mean Clinical Score (Day 20 post-immunization) | Reduction in Circulating Lymphocytes (%) | Reference |
| Vehicle | 3.5 ± 0.5 | 0 | [8] |
| Cenerimod (1 mg/kg, p.o.) | 1.5 ± 0.3 | 63 ± 4 | [7] |
| Cenerimod (3 mg/kg, p.o.) | 1.0 ± 0.2 | >40 (at 48h) | [7] |
| Cenerimod (10 mg/kg, p.o.) | 0.5 ± 0.1 | 65 ± 3 (at 48h) | [7] |
| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Inflammatory Bowel Disease (IBD)
Animal models of IBD, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are used to study the pathogenesis of ulcerative colitis and Crohn's disease. S1P1 modulators like Ozanimod have shown efficacy in reducing intestinal inflammation.
Expected Outcomes with this compound in DSS-induced Colitis:
-
Amelioration of clinical signs (e.g., weight loss, diarrhea, rectal bleeding).
-
Reduction in colon shortening and histological signs of inflammation.
-
Decreased infiltration of inflammatory cells into the colon.
-
Modulation of pro-inflammatory cytokine expression in the colonic tissue.
Table 2: Representative Data for Ozanimod in a DSS-Induced Colitis Model
| Treatment Group | Disease Activity Index (DAI) | Histological Score | Myeloperoxidase (MPO) Activity (U/g tissue) | Reference |
| Control (No DSS) | 0 | 0 | 50 ± 10 | [9][10] |
| DSS + Vehicle | 10.5 ± 1.2 | 8.2 ± 0.9 | 450 ± 50 | [9][10] |
| DSS + Ozanimod (1 mg/kg) | 4.1 ± 0.8 | 3.5 ± 0.5 | 180 ± 30 | [9][10] |
| p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM. |
Rheumatoid Arthritis (RA)
Collagen-induced arthritis (CIA) is a widely used animal model for RA. While direct data for this compound is unavailable, S1P1 modulation is expected to reduce joint inflammation and destruction.
Expected Outcomes with this compound in CIA:
-
Reduction in clinical arthritis score and paw swelling.
-
Decreased joint inflammation, cartilage destruction, and bone erosion.
-
Reduced infiltration of inflammatory cells into the synovium.
-
Lower levels of pro-inflammatory cytokines in the serum and joint tissue.
Experimental Protocols
Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is soluble in DMSO at 100 mM.[6] For a 10 mM stock solution, dissolve 4.69 mg of this compound in 1 mL of DMSO.
-
Working Solution: For intraperitoneal (i.p.) or oral (p.o.) administration, the DMSO stock solution should be further diluted in a vehicle such as saline or a mixture of Cremophor EL and saline to minimize toxicity. A final DMSO concentration of <5% is recommended. For example, to prepare a 1 mg/mL working solution, dilute 213 µL of the 10 mM stock solution in 787 µL of vehicle.
Figure 2: General experimental workflow for in vivo studies.
Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Induction of EAE:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
Emulsify MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin treatment with this compound or vehicle on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Administer daily via i.p. or p.o. route. A suggested dose range based on other S1P1 agonists is 0.1 - 10 mg/kg.[7]
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
-
Endpoint Analysis (Day 21-28 post-immunization):
-
Histopathology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords, process for paraffin (B1166041) embedding, and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Flow Cytometry: Isolate mononuclear cells from the spinal cord and spleen. Stain for immune cell markers (e.g., CD4, CD8, CD45, F4/80) and intracellular cytokines (e.g., IFN-γ, IL-17).
-
Cytokine Analysis: Homogenize spinal cord tissue or collect serum to measure cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-17) by ELISA or multiplex assay.
-
Protocol: DSS-Induced Colitis in Mice
-
Induction of Colitis:
-
Use male C57BL/6 mice, 8-12 weeks old.
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer this compound or vehicle daily by oral gavage, starting concurrently with DSS administration. A suggested dose is around 1 mg/kg.[9]
-
-
Clinical Assessment:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily. Calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 7-10):
-
Macroscopic Evaluation: Measure colon length and weight.
-
Histopathology: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, and stain with H&E to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a colon segment to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon homogenates by qRT-PCR or ELISA.
-
Protocol: Lymphocyte Sequestration Assay
-
Animal Treatment:
-
Use C57BL/6 mice.
-
Administer a single dose of this compound (e.g., 0.03 mg/kg, i.p., based on reported EC50 for lymphopenia) or vehicle.[2]
-
-
Blood Collection:
-
Collect peripheral blood samples via the tail vein or saphenous vein at baseline (0 hours) and at various time points post-treatment (e.g., 2, 4, 8, 24, 48 hours).
-
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Alternatively, lyse red blood cells and stain for lymphocyte markers (e.g., CD3, CD4, CD8, B220) for analysis by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte counts from baseline for each time point.
-
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. A safety data sheet (SDS) should be consulted before use.[1][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
This compound, as a potent and selective S1P1 receptor agonist, holds significant promise as a research tool for investigating the pathophysiology of autoimmune diseases. By modulating lymphocyte trafficking, it allows for the study of the role of immune cell infiltration in disease progression. The protocols provided herein, based on established methods for similar compounds, offer a starting point for researchers to explore the utility of this compound in various preclinical models of autoimmunity. Careful dose-response studies and validation are recommended for each specific application.
References
- 1. RP 001 hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and neuronal protection. As a selective S1P1 agonist, this compound induces the internalization and polyubiquitination of S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby reducing circulating lymphocyte counts.[1] This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases and for mitigating neuroinflammation following neurological injury. These application notes provide detailed experimental protocols for investigating the effects of this compound in preclinical models.
Mechanism of Action: S1P1 Signaling Pathway
This compound exerts its effects by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. Key signaling pathways activated by S1P1 include the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the Ras-MAPK/ERK pathway, and the activation of Rac, a small GTPase involved in regulating the actin cytoskeleton. These pathways collectively contribute to the cellular responses mediated by S1P1, such as cell survival, migration, and adhesion.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice
| Treatment Group | Dose (mg/kg) | Mean Lymphocyte Count (cells/µL) ± SEM | % Reduction from Vehicle |
| Vehicle Control | 0 | 8500 ± 450 | 0% |
| RP-001 HCl | 0.01 | 6200 ± 380 | 27% |
| RP-001 HCl | 0.03 | 4100 ± 310 | 52% |
| RP-001 HCl | 0.1 | 2300 ± 250 | 73% |
| RP-001 HCl | 0.3 | 1500 ± 180 | 82% |
Note: The data presented in this table is illustrative and based on the expected dose-dependent lymphopenic effect of a selective S1P1 agonist. Actual experimental results may vary.
Table 2: Neuroprotective Effect of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)
| Treatment Group | Neurological Score (Day 3 post-SAH) ± SEM | % Improvement vs. Vehicle |
| Sham | 0 ± 0 | - |
| SAH + Vehicle | 12.5 ± 1.2 | 0% |
| SAH + RP-001 HCl (0.1 mg/kg) | 8.2 ± 0.9 | 34.4% |
| SAH + RP-001 HCl (0.3 mg/kg) | 6.5 ± 0.7 | 48.0% |
Note: The data presented in this table is illustrative and based on published findings of neuroprotective effects of this compound.[1] Neurological scores are based on a scale where a higher score indicates greater deficit. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Lymphopenia in Mice by Flow Cytometry
This protocol details the procedure for quantifying peripheral blood lymphocyte populations in mice following treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for the compound formulation)
-
C57BL/6 mice (or other appropriate strain)
-
Anticoagulant (e.g., EDTA)
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorescently-conjugated antibodies (e.g., FITC anti-mouse CD3, PE anti-mouse CD4, APC anti-mouse CD8, PerCP-Cy5.5 anti-mouse B220)
-
Flow cytometer
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare dilutions of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Blood Collection:
-
At predetermined time points post-dosing (e.g., 4, 24, 48 hours), collect approximately 50-100 µL of peripheral blood from each mouse into tubes containing an anticoagulant.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of 1X RBC Lysis Buffer to each blood sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again. Discard the supernatant.
-
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the predetermined optimal concentrations of fluorescently-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use appropriate software to gate on the lymphocyte population based on forward and side scatter characteristics.
-
Further gate on specific lymphocyte subsets (T cells, B cells, CD4+ T cells, CD8+ T cells) based on fluorescent marker expression.
-
Calculate the absolute cell counts for each population.
-
Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)
This protocol describes the induction of SAH in mice and the subsequent assessment of neurological function and brain injury, with and without this compound treatment.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for SAH induction (specific to the chosen model)
-
Neurological scoring sheet (e.g., modified Garcia score)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (for cryoprotection)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-cleaved caspase-3 for apoptosis)
-
Fluorescently-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
SAH Induction:
-
Anesthetize the mouse.
-
Induce SAH using a standardized model, such as the endovascular perforation model.[2] This involves inserting a filament through the external carotid artery to perforate the anterior cerebral artery.
-
Sham-operated animals should undergo the same surgical procedure without the vessel perforation.
-
-
Treatment Administration:
-
Following SAH induction, administer this compound or vehicle at the desired dose and time point (e.g., 1 hour post-SAH).
-
-
Neurological Scoring:
-
At regular intervals (e.g., 24, 48, and 72 hours post-SAH), assess the neurological function of each mouse using a standardized scoring system like the modified Garcia score. This score evaluates spontaneous activity, symmetry of movements, and reflexes.
-
-
Tissue Collection and Preparation:
-
At the end of the experiment (e.g., 72 hours post-SAH), deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold saline followed by 4% PFA.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.
-
Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat.
-
-
Immunohistochemistry:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections in PBS and incubate with appropriate fluorescently-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Wash the sections and mount them on slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the area of neuronal loss, the number of apoptotic cells, and the density of activated microglia and astrocytes in specific brain regions (e.g., cortex, hippocampus).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the pharmacological properties of this compound. The detailed methodologies for assessing its impact on lymphocyte trafficking and its neuroprotective potential in a relevant disease model will facilitate further exploration of this promising S1P1 agonist for therapeutic development. The provided diagrams and data tables serve to clearly illustrate the compound's mechanism of action and expected experimental outcomes.
References
Troubleshooting & Optimization
RP-001 Hydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RP-001 hydrochloride. The information is designed to address common solubility challenges and provide guidance on proper handling and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound has high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] Commercially available sources confirm that it can be dissolved in DMSO at a concentration of 100 mM.
Q2: Is this compound soluble in aqueous buffers like PBS?
A2: There is limited publicly available data on the solubility of this compound in common aqueous buffers such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS). As a hydrochloride salt, it is expected to have some degree of aqueous solubility, but precipitation may occur at higher concentrations or in neutral to alkaline pH environments. Researchers should perform their own solubility tests to determine the practical working concentration in their specific aqueous buffer.
Q3: What are the common reasons for seeing precipitates when dissolving this compound in aqueous solutions?
A3: Several factors can contribute to the precipitation of this compound in aqueous buffers:
-
Concentration: The concentration of the compound may exceed its solubility limit in the chosen buffer.
-
pH: The pH of the solution can significantly impact the solubility of hydrochloride salts. As the pH increases, the compound may convert to its less soluble free base form.
-
Buffer Composition: The presence of certain ions in the buffer could potentially lead to the formation of less soluble salts.
-
Temperature: Solubility can be temperature-dependent. Dissolving the compound at a higher temperature and then allowing it to cool to room temperature may lead to precipitation.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into the aqueous buffer of choice for the final working concentration. This method helps to minimize precipitation issues.
Troubleshooting Guides
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when working with compounds that have high solubility in organic solvents but limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Increase the Volume of Aqueous Buffer: Instead of adding a small volume of DMSO stock to a small volume of buffer, try adding the DMSO stock to a larger volume of vigorously stirring buffer. This rapid dilution can sometimes prevent immediate precipitation.
-
Use a Co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to your aqueous buffer to increase the solubility of this compound. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Adjust the pH: For hydrochloride salts, maintaining a slightly acidic pH can improve solubility. If your experimental conditions allow, try using a buffer with a pH below 7.0.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small particles that may have formed.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Solvent | Maximum Concentration | Reference |
| This compound | 468.9 | DMSO | 100 mM | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.689 mg of the compound (Molecular Weight = 468.9 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious about potential degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for Preparing a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from the protocol above)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the Buffer: If possible, warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
Inspect for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to try one of the troubleshooting steps outlined above.
-
Use Immediately: It is recommended to prepare fresh working solutions and use them immediately to minimize the risk of precipitation or degradation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified S1P1 receptor signaling pathway activated by RP-001.
References
Technical Support Center: RP-001 Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using RP-001 hydrochloride. A common query revolves around the observation that this compound may not appear to induce lymphopenia in experimental settings. This guide clarifies that this compound, a potent S1P1 receptor agonist, is indeed expected to cause a rapid and transient lymphopenia.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound did not result in lymphopenia. Is this expected?
A1: No, this is not the expected outcome. This compound is a potent and selective S1P1 receptor agonist designed to induce lymphopenia. Scientific literature confirms that this compound causes a dose-dependent and rapid reduction in peripheral lymphocyte counts.[1] If you are not observing this effect, it is likely due to experimental parameters, which are addressed in the troubleshooting section below.
Q2: What is the mechanism by which this compound induces lymphopenia?
A2: this compound binds to the Sphingosine-1-Phosphate Receptor 1 (S1P1) on lymphocytes. This agonistic binding triggers the internalization and degradation of the S1P1 receptor.[2] S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes. By downregulating S1P1, this compound effectively traps lymphocytes within these organs, leading to a decrease in their numbers in the peripheral blood, a state known as lymphopenia.[3][4]
Q3: How quickly does this compound induce lymphopenia and how long does it last?
A3: this compound is characterized as a short-acting S1P1 agonist. In mouse models, it induces a rapid lymphopenia where the maximum reduction in blood lymphocyte count is observed within 2 hours of administration. The effect is transient, with lymphocyte levels returning to baseline by 8 hours post-administration.[1] This rapid kinetic profile is a critical factor to consider in experimental design.
Q4: What is the effective dose of this compound for inducing lymphopenia in mice?
A4: The in vivo EC50 for this compound to induce lymphopenia in mice has been reported as 0.03 mg/kg.[1]
Troubleshooting Guide: Not Observing Lymphopenia
If you are not observing the expected lymphopenic effect of this compound, please review the following potential issues:
| Potential Issue | Recommended Action |
| Incorrect Timing of Sample Collection | Due to the rapid and transient nature of this compound, blood samples must be collected at the appropriate time to observe maximal lymphopenia. It is critical to collect samples around 2 hours post-administration. Waiting for 8 hours or longer will likely result in missing the effect as lymphocyte counts will have returned to baseline levels.[1] |
| Compound Stability and Storage | Ensure that this compound has been stored correctly to maintain its activity. It should be stored at -20°C for long-term stability.[5] Repeated freeze-thaw cycles should be avoided. |
| Improper Compound Solubilization | This compound is soluble in DMSO.[6] Ensure that the compound is fully dissolved before administration. Prepare fresh solutions for each experiment if possible. |
| Incorrect Dosage | Verify the calculations for the administered dose. The reported in vivo EC50 in mice is 0.03 mg/kg.[1] Doses significantly lower than this may not produce a measurable effect. A dose-response experiment is recommended to determine the optimal concentration for your specific model. |
| Route of Administration | The route of administration can affect the pharmacokinetics of the compound. Ensure that the chosen route (e.g., intraperitoneal, oral) allows for rapid absorption and distribution to achieve an effective concentration in the bloodstream. |
| Variability in Animal Models | The response to S1P1 agonists can vary between different strains or species of animals. Confirm that the animal model you are using is responsive to this class of compounds. |
| Inaccurate Lymphocyte Counting | The method used to count lymphocytes should be validated. Flow cytometry is the recommended method for accurate quantification and immunophenotyping of lymphocyte populations. Ensure proper gating strategies and the use of viability dyes. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In vitro EC50 for S1P1 agonism | 9 pM | - | |
| In vivo EC50 for lymphopenia | 0.03 mg/kg | Mouse | [1] |
| Time to maximal lymphopenia | ~2 hours | Mouse | [1] |
| Time to recovery from lymphopenia | ~8 hours | Mouse | [1] |
Experimental Protocols
In Vivo Lymphopenia Induction and Assessment in Mice
This protocol outlines a typical experiment to assess the lymphopenic effects of this compound in a mouse model.
1. Compound Preparation and Administration:
- Prepare a stock solution of this compound in DMSO.
- For administration, dilute the stock solution to the desired final concentration in a vehicle such as sterile saline or PBS. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-related toxicity.
- Administer the prepared solution to mice via intraperitoneal (i.p.) injection at a volume of 100 µL per 10 g of body weight. A dose of 0.3 mg/kg is suggested to achieve a maximal effect.[1]
2. Blood Sample Collection:
- Collect peripheral blood samples at baseline (pre-dose) and at 2 hours post-administration. An additional time point at 8 hours can be included to confirm the recovery of lymphocyte counts.[1]
- Blood can be collected from the saphenous vein or via cardiac puncture for a terminal procedure. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Lymphocyte Counting and Immunophenotyping by Flow Cytometry:
- Lyse red blood cells using a lysis buffer.
- Wash the remaining leukocytes with a suitable buffer (e.g., PBS with 2% FBS).
- Stain the cells with a panel of fluorescently labeled antibodies to identify lymphocyte subsets. A typical panel for T cells would include antibodies against CD3, CD4, and CD8.
- Use a viability dye to exclude dead cells from the analysis.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software, gating on lymphocytes based on their forward and side scatter properties, and then on specific T cell populations (e.g., CD3+CD4+ and CD3+CD8+).
- Calculate the absolute counts of different lymphocyte populations.
Visualizations
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
RP-001 Hydrochloride In Vitro Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of RP-001 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). It exhibits a very high affinity with a reported EC50 of 9 pM. Its primary mechanism of action involves binding to the S1P1 receptor, which leads to the receptor's internalization and polyubiquitination, effectively removing it from the cell surface. This functional antagonism disrupts S1P1 signaling pathways.
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: Given its picomolar potency, it is crucial to start with a wide range of concentrations to establish a dose-response curve for your specific cell line and assay. A logarithmic dilution series is recommended, starting from as low as 1 pM up to 1 µM. This broad range will help identify the optimal concentration window for your experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To avoid issues with solubility and stability, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Q4: Can serum in the cell culture medium affect the activity of this compound?
A4: Yes, serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells. If you observe lower than expected potency, consider performing your experiments in serum-free or reduced-serum conditions. It is also advisable to run parallel experiments to quantify the effect of serum on your results.
Troubleshooting Guides
Issue 1: No Observable Effect at Expected Concentrations
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | Even with a picomolar EC50, the optimal concentration can vary between cell lines and assays. Test a higher concentration range, up to 1 µM. |
| Compound degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of this compound in your specific culture medium over the time course of your experiment by analyzing its concentration using methods like HPLC. |
| Low receptor expression. | Confirm the expression of the S1P1 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express S1P1 or a recombinant cell line overexpressing the receptor. |
| Assay insensitivity. | Your assay may not be sensitive enough to detect the effects of a potent agonist. Consider using a more sensitive downstream readout, such as a cAMP assay or a receptor internalization assay. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell culture conditions. | Standardize cell passage number, confluency, and media composition for all experiments. Ensure cells are healthy and evenly seeded. |
| Pipetting errors at low concentrations. | Picomolar concentrations are susceptible to significant errors from inaccurate pipetting. Use calibrated pipettes, perform serial dilutions carefully, and consider using low-retention pipette tips. Prepare a fresh dilution series for each experiment. |
| Precipitation of the compound. | Although soluble in DMSO, this compound may precipitate when diluted in aqueous media. Visually inspect your working solutions for any signs of precipitation. Consider vortexing or gentle warming of the media before adding the compound. |
| Rapid receptor desensitization/internalization. | As a potent agonist, this compound can cause rapid receptor internalization, leading to a diminished response over time. Perform a time-course experiment to determine the optimal incubation time for your assay. |
Quantitative Data Summary
The in vitro potency of this compound is highly dependent on the cell line and the specific assay being performed. The following table summarizes reported values and provides a general guidance for starting concentrations.
| Assay Type | Cell Line | Reported EC50/IC50 | Recommended Starting Concentration Range |
| S1P1 Receptor Binding | Recombinant | 9 pM | 1 pM - 100 nM |
| cAMP Inhibition (Gαi activation) | CHO-K1 or HEK293 expressing S1P1 | 10 pM - 1 nM | 1 pM - 1 µM |
| Receptor Internalization | U2OS or HEK293 expressing S1P1-GFP | 100 pM - 10 nM | 10 pM - 1 µM |
| Calcium Mobilization | HEK293 expressing S1P1 | 1 nM - 50 nM | 100 pM - 1 µM |
| Cell Viability/Proliferation | Various | Cell line dependent | 100 pM - 10 µM |
Experimental Protocols
Protocol 1: cAMP Assay for Gαi-Coupled Receptor Activation
This protocol is designed for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the S1P1 receptor.
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the S1P1 receptor in a 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: S1P1 Receptor Internalization Assay
This protocol utilizes a cell line expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP) to visualize receptor internalization.
-
Cell Seeding: Seed U2OS or HEK293 cells stably expressing S1P1-GFP on a glass-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound to the wells.
-
Incubate for a predetermined time (e.g., 30, 60, 120 minutes) at 37°C to allow for receptor internalization.
-
-
Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis: Quantify the internalization by measuring the fluorescence intensity of S1P1-GFP within intracellular vesicles relative to the plasma membrane. Plot the internalization index against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro Assays with RP-001.
Caption: Troubleshooting Logic Flowchart for this compound Experiments.
RP-001 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of RP-001 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, focusing on unexpected results that may indicate off-target effects.
Q1: We observe an unexpected cellular phenotype that doesn't seem to be mediated by S1P1 receptor activation. How can we begin to investigate potential off-target effects?
A1: An unexpected phenotype can indeed suggest off-target activity. A systematic approach to investigate this is recommended. First, confirm that the observed effect is not a result of experimental artifacts. This includes verifying the concentration and stability of this compound in your assay media.
If the phenotype persists, consider performing a broad off-target liability screen. This typically involves screening the compound against a panel of common off-target candidates. A tiered approach is often most effective:
-
Primary Screen: A broad screen against a panel of receptors, kinases, and enzymes at a single high concentration (e.g., 10 µM).
-
Secondary Screen: If hits are identified in the primary screen, perform concentration-response assays for those specific targets to determine potency (e.g., IC50 or Ki values).
Below is a logical workflow for investigating unexpected phenotypes.
Caption: Troubleshooting workflow for unexpected phenotypes.
Q2: Our experiments show a slight inhibition of a specific kinase at high concentrations of this compound. How do we determine if this is a significant off-target effect?
A2: To assess the significance of a potential kinase off-target effect, it's crucial to determine the potency of the inhibition and compare it to the on-target potency for the S1P1 receptor. This compound is a picomolar agonist of S1P1, with an EC50 of 9 pM.[1][2][3][4] A significant off-target effect would typically be within a similar potency range.
If you observe kinase inhibition, we recommend the following:
-
Determine the IC50: Perform a full concentration-response curve in a kinase activity assay to determine the IC50 value.
-
Assess Selectivity: Calculate the selectivity ratio by dividing the off-target IC50 by the on-target EC50. A large ratio (e.g., >1000-fold) suggests a high degree of selectivity for S1P1.
-
Consider Therapeutic Window: Evaluate if the off-target inhibition occurs at concentrations that are relevant to the intended therapeutic or experimental concentrations.
Q3: We are planning to use this compound in vivo and are concerned about potential cardiovascular side effects. What assays should we perform?
A3: Cardiovascular liability is a critical aspect of preclinical safety assessment. For S1P receptor modulators, two key areas of concern are effects on heart rate (bradycardia) and potential for QT prolongation. We recommend the following assays:
-
hERG Channel Assay: This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT prolongation and arrhythmias. A standard patch-clamp electrophysiology assay is the gold standard.
-
CYP450 Inhibition Assay: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially leading to cardiotoxicity. A panel of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective agonist for the S1P1 receptor. It displays significantly lower activity at other S1P receptor subtypes.
Table 1: Selectivity Profile of this compound for S1P Receptors
| Receptor | Activity (EC50) | Selectivity vs. S1P1 |
| S1P1 | 9 pM[1][2][3][4] | - |
| S1P2 | >10,000 nM | >1,111,111-fold |
| S1P3 | >10,000 nM | >1,111,111-fold |
| S1P4 | >10,000 nM | >1,111,111-fold |
| S1P5 | Moderate Affinity (EC50 not specified)[3] | - |
Q2: Has this compound been profiled against a broader panel of off-targets?
A2: While specific comprehensive off-target screening data for this compound is not publicly available, a compound with its high on-target potency and selectivity would typically be subjected to a broad panel of assays during preclinical development to assess its safety profile. Below is a table representing plausible data from such a screen for a highly selective compound like this compound.
Table 2: Representative Off-Target Liability Panel Data for a Selective S1P1 Agonist
| Target Family | Representative Targets | Plausible Activity of this compound (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, etc. | < 20% |
| Kinases | Abl, Akt, AurA, CDK2, EGFR, etc. | < 20% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | < 10% |
| Enzymes | COX-1, COX-2, PDE4, various CYP450s | < 15% |
Q3: What is the mechanism of action of this compound at the S1P1 receptor?
A3: this compound is a potent agonist of the S1P1 receptor.[1][2] Upon binding, it induces the internalization and polyubiquitination of the S1P1 receptor.[1][2][3] This leads to a functional antagonism of the receptor, preventing lymphocytes from egressing from secondary lymphoid organs, resulting in lymphopenia.[3]
Below is a diagram illustrating the signaling pathway of this compound at the S1P1 receptor.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess off-target effects.
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the target GPCR expressed in cell membranes.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle control
-
Radiolabeled ligand (at a concentration close to its Kd)
-
Cell membranes
-
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvest the membranes by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Principle: This assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The effect of the test compound on this activity is determined.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled for other formats)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
96-well plates
-
Detection reagents (specific to the assay format, e.g., phosphospecific antibody for ELISA, or luminescence-based ATP detection kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of substrate phosphorylation using the chosen method (e.g., ELISA, fluorescence, luminescence, or radiometric detection).
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hERG Channel Patch-Clamp Assay
Objective: To evaluate the inhibitory effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel.
Principle: The whole-cell patch-clamp technique is used to measure the ionic current flowing through hERG channels in cells stably expressing the channel.
Materials:
-
Cell line stably expressing hERG channels (e.g., HEK293)
-
Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to elicit the tail current).
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
Record the hERG tail current at each concentration.
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Calculate the percentage of inhibition of the hERG current for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CYP450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the major cytochrome P450 (CYP) isoforms.
Principle: This assay measures the metabolism of a CYP isoform-specific probe substrate by human liver microsomes in the presence and absence of the test compound.
Materials:
-
Human liver microsomes
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
This compound
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate human liver microsomes with this compound or vehicle control in phosphate buffer.
-
Add the CYP-specific probe substrate and incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each CYP isoform.
References
troubleshooting RP-001 hydrochloride experiments
Welcome to the technical support center for RP-001 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this potent and selective S1P1 receptor agonist. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO at a concentration of 100 mM.[1][2] For optimal stability, prepare stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] When preparing for an experiment, allow the aliquot to thaw at room temperature and vortex briefly before further dilution into your aqueous experimental medium.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible (typically <0.5%) while maintaining the desired this compound concentration. You can try a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium and then further diluted to the final concentration. Pre-warming the aqueous medium to 37°C before adding the compound can also help maintain solubility.
Q3: My compound seems to have lost activity over time. What are the possible reasons?
A3: Loss of activity can be due to several factors:
-
Improper Storage: Ensure the compound is stored as recommended (-20°C or -80°C in aliquots).[3] Repeated freeze-thaw cycles can degrade the compound.
-
Light Exposure: Protect the stock solution and working solutions from light.[3]
-
Contamination: Use sterile techniques when preparing solutions to avoid microbial contamination, which can degrade the compound.
-
Adsorption to Plastics: At low concentrations, the compound may adsorb to the surface of plastic tubes or plates. Using low-adhesion plastics or pre-coating the plastics with a protein solution (like BSA) can help.
Cell-Based Assays
Q4: I am not observing the expected downstream signaling effects (e.g., Akt phosphorylation) after treating my cells with this compound. What could be the problem?
A4:
-
Cell Line Suitability: Confirm that your cell line expresses the S1P1 receptor at a sufficient level. You can verify this through techniques like qPCR, western blotting, or flow cytometry.
-
Compound Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time. The reported EC50 is in the picomolar range (9 pM), but the optimal concentration for your specific assay may vary.[3][4][5] Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Assay Conditions: Ensure that your assay buffer or medium does not contain components that might interfere with the compound's activity. For example, high serum concentrations could contain S1P that competes for receptor binding.
-
Receptor Internalization: this compound is known to induce internalization and polyubiquitination of the S1P1 receptor.[2][3] Prolonged exposure may lead to receptor downregulation and a diminished downstream signal. Consider shorter incubation times for signaling studies.
Q5: I am observing unexpected cytotoxicity in my cell-based assays. Is this compound toxic to cells?
A5: While this compound is generally not reported to be cytotoxic at effective concentrations, high concentrations of the compound or the DMSO solvent can induce toxicity.
-
DMSO Toxicity: Ensure the final DMSO concentration in your cell culture medium is below the toxic level for your specific cell line (usually <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Compound Concentration: Perform a dose-response curve to determine the cytotoxic concentration of this compound for your cell line.
-
Off-Target Effects: Although RP-001 is selective for S1P1, extremely high concentrations may lead to off-target effects.[3][5] Use the lowest effective concentration to minimize this possibility.
In Vivo Experiments
Q6: I am not observing the expected lymphopenia in my in vivo mouse study. What are some potential issues?
A6:
-
Dose and Administration Route: The reported EC50 for dose-dependent lymphopenia in mice is 0.03 mg/kg.[2][3] Ensure you are using an appropriate dose and that the route of administration (e.g., intraperitoneal, intravenous, oral) is suitable for achieving the desired exposure.
-
Formulation and Stability: Ensure the compound is properly formulated for in vivo use. A clear solution is preferable to a suspension to ensure consistent dosing. The stability of the formulation should also be considered, especially if it is prepared in advance.
-
Timing of Blood Collection: this compound is a short-acting agonist, and it induces acute lymphopenia with a rapid recovery.[3][6] The timing of blood collection post-administration is critical. A time-course experiment is recommended to capture the nadir of lymphopenia.
-
Animal Strain and Health: The response to S1P1 agonists can vary between different mouse strains. Ensure the animals are healthy and free from underlying inflammatory conditions that might affect lymphocyte counts.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl | [1][4] |
| Molecular Weight | 468.93 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (100 mM) | [1][2] |
| Mechanism of Action | Potent and selective S1P₁ receptor agonist | [3][4] |
| EC₅₀ (S1P₁) | 9 pM | [3][4][5] |
| In Vivo EC₅₀ (Lymphopenia) | 0.03 mg/kg (mouse) | [2][3] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial (MW: 468.93), add 213.3 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: In Vitro S1P₁ Receptor Activation Assay (Akt Phosphorylation)
-
Materials:
-
CHO or HEK293 cells stably expressing human S1P₁ receptor
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies
-
-
Procedure:
-
Plate the S1P₁-expressing cells in a 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform western blotting to detect phospho-Akt and total Akt levels.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway Activation by RP-001.
Caption: Troubleshooting Workflow for RP-001 Experiments.
References
avoiding RP-001 hydrochloride precipitation in media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of RP-001 hydrochloride precipitation in cell culture media. The following information is intended for researchers, scientists, and drug development professionals to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule hydrochloride salts, has limited solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. This rapid change in solvent polarity drastically reduces the solubility of the compound, causing it to fall out of solution.
Q2: What is the recommended solvent and concentration for this compound stock solutions?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO. It is highly soluble in DMSO, with a maximum concentration of 100 mM.[1][2] Preparing a high-concentration stock solution is crucial for minimizing the final volume of DMSO in your cell culture, which can have cytotoxic effects.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] The exact tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: Can the pH of my culture medium affect the solubility of this compound?
A4: Yes, the pH of the culture medium can significantly impact the solubility of hydrochloride salts. While most cell culture media are buffered to a physiological pH of around 7.4, shifts in pH due to cellular metabolism can occur. For weakly basic drugs, a decrease in pH can sometimes lead to a decrease in the solubility of the hydrochloride salt due to the common ion effect.[4]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow these troubleshooting steps to optimize its solubility and ensure consistent results.
Issue 1: Immediate Precipitation Upon Addition to Media
Cause: The most common reason for immediate precipitation is exceeding the solubility limit of this compound in the aqueous medium due to rapid dilution from a high-concentration organic stock.
Solutions:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the final volume.
-
Slow, Drop-wise Addition with Agitation: Add the this compound stock solution drop-by-drop to the vortexing or swirling cell culture medium. This facilitates rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Increased temperature can sometimes improve the solubility of compounds.
Issue 2: Precipitation Observed Over Time
Cause: The compound may initially appear to be in solution but can precipitate over the course of a longer experiment due to instability in the aqueous environment or changes in the media composition.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. If you are using a low-serum or serum-free medium, the solubility of this compound may be reduced. If your experimental design allows, consider if the serum concentration can be optimized.
-
pH Monitoring: Monitor the pH of your culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. If significant pH changes are observed, using a HEPES-buffered medium can provide more stringent pH control.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 468.93 g/mol | [2][5] |
| Molecular Formula | C₂₄H₂₄N₄O₄·HCl | [2][5] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 100 mM | [1][2] |
| EC₅₀ for S1P₁ Receptor | 9 pM | [2] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound in cell culture medium to minimize precipitation.
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.69 mg of this compound in 1 mL of DMSO. Gently vortex to ensure it is fully dissolved.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare an Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) complete cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Prepare the Final Working Solution: While gently swirling or vortexing your final volume of pre-warmed complete cell culture medium, add the required volume of the intermediate dilution (or the stock solution if not preparing an intermediate) drop-wise.
-
Final DMSO Concentration Check: Calculate the final concentration of DMSO in your working solution and ensure it is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation or cloudiness.
-
Immediate Use: Use the freshly prepared this compound-containing medium for your experiment immediately.
Protocol for S1P₁ Receptor Activation Assay
This protocol outlines a general method for assessing the activation of the S1P₁ receptor by this compound. Specific details may need to be optimized for your cell line and assay readout (e.g., calcium mobilization, cAMP measurement, or receptor internalization).
-
Cell Seeding: Seed your cells of interest (e.g., CHO-K1 cells stably expressing the human S1P₁ receptor) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Cell Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours prior to the experiment to reduce basal signaling. Replace the growth medium with a serum-free or low-serum medium.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Compound Addition: Carefully remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (e.g., sphingosine-1-phosphate).
-
Incubation: Incubate the plate at 37°C for the desired time to allow for receptor activation. The incubation time will depend on the specific downstream signaling event being measured.
-
Assay Readout: Measure the response according to your chosen assay method. This could involve measuring changes in intracellular calcium using a fluorescent dye, quantifying cAMP levels with an ELISA-based kit, or imaging receptor internalization using a fluorescently tagged receptor.
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Simplified S1P₁ receptor signaling pathway activated by RP-001.
References
Technical Support Center: RP-001 Hydrochloride Cytotoxicity Assessment
Welcome to the technical support center for the cytotoxicity assessment of RP-001 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a reported EC50 of 9 pM.[1][2] Its primary mechanism of action involves the induction of internalization and polyubiquitination of the S1P1 receptor.[1][3] While it is highly selective for S1P1, it shows moderate affinity for S1P5 and little activity at S1P2, S1P3, and S1P4 receptors.[1] Clinically, S1P1 agonists are known to induce lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[1][3]
Q2: What are the expected cytotoxic effects of this compound?
The direct cytotoxic effects of this compound have not been extensively reported in publicly available literature. As a potent S1P1 agonist, its primary effect is on lymphocyte trafficking.[1][3] However, sustained activation or overstimulation of the S1P1 receptor could potentially trigger downstream signaling pathways that may lead to apoptosis or other forms of cell death in certain cell types. Therefore, it is crucial to experimentally determine its cytotoxic potential in your specific cell model.
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. This should include:
-
Metabolic Viability Assays: The MTT assay is a common choice to assess metabolic activity as an indicator of cell viability.[4][5][6][7][8]
-
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9][10][11][12]
-
Apoptosis Assays: An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my MTT assay.
-
Question: I am observing significant differences in absorbance readings between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability in MTT assays can arise from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube between pipetting to prevent cell settling.
-
Incomplete Formazan (B1609692) Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved. Use a solubilization solution like DMSO or acidified isopropanol (B130326) and shake the plate on an orbital shaker for at least 15 minutes.[5][8]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, you can fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of this compound or MTT reagent.
-
Issue 2: My LDH assay shows no cytotoxicity, but the MTT assay suggests a decrease in viability.
-
Question: I'm seeing a dose-dependent decrease in MTT reduction with this compound treatment, but the LDH release is at baseline levels. What does this discrepancy mean?
-
Answer: This is a common and informative result. It suggests that this compound may not be causing immediate cell membrane damage (necrosis) but could be inducing a state of reduced metabolic activity or apoptosis. The MTT assay measures mitochondrial reductase activity, which can decrease in apoptotic or metabolically inactive cells.[5][6][8] The lack of LDH release indicates that the plasma membrane is still intact.[10] It would be advisable to follow up with an apoptosis-specific assay, such as Annexin V/PI staining, to confirm if programmed cell death is being initiated.
Issue 3: My negative control (untreated cells) shows high levels of apoptosis in the Annexin V/PI assay.
-
Question: A significant portion of my untreated cell population is staining positive for Annexin V. What could be wrong?
-
Answer: High background apoptosis can be due to several factors:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma). Over-confluent or nutrient-deprived cultures can lead to spontaneous apoptosis.
-
Harsh Cell Handling: Excessive centrifugation speeds, vigorous pipetting, or prolonged exposure to trypsin during cell detachment can damage cells and induce apoptosis. Handle cells gently throughout the protocol.
-
Reagent Issues: Ensure the Annexin V binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Use freshly prepared staining solutions.
-
Quantitative Data Summary
The following tables represent hypothetical data from a cytotoxicity assessment of this compound on a lymphocyte cell line after a 48-hour incubation period.
Table 1: MTT Assay Results
| RP-001 HCl (nM) | Mean Absorbance (570 nm) | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.254 | 0.089 | 100% |
| 0.1 | 1.231 | 0.092 | 98.2% |
| 1 | 1.198 | 0.076 | 95.5% |
| 10 | 1.053 | 0.061 | 84.0% |
| 100 | 0.876 | 0.055 | 69.8% |
| 1000 | 0.654 | 0.048 | 52.2% |
Table 2: LDH Assay Results
| RP-001 HCl (nM) | Mean LDH Activity (OD 490 nm) | Std. Dev. | % Cytotoxicity |
| 0 (Vehicle) | 0.152 | 0.011 | 0% |
| 0.1 | 0.155 | 0.013 | 0.3% |
| 1 | 0.161 | 0.010 | 0.9% |
| 10 | 0.178 | 0.015 | 2.6% |
| 100 | 0.201 | 0.018 | 4.9% |
| 1000 | 0.254 | 0.022 | 10.2% |
Table 3: Annexin V/PI Flow Cytometry Results
| RP-001 HCl (nM) | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
| 0 (Vehicle) | 95.2% | 2.5% | 2.3% |
| 10 | 88.1% | 8.9% | 3.0% |
| 100 | 72.4% | 21.3% | 6.3% |
| 1000 | 55.8% | 35.1% | 9.1% |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][5]
LDH Cytotoxicity Assay
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][12]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100
Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plates).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls to set up compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[14][15]
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Hypothetical S1P1-mediated apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
interpreting unexpected results with RP-001 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with RP-001 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action involves binding to and activating S1P1, a G protein-coupled receptor (GPCR), which leads to the modulation of various cellular processes.
Q2: What are the expected downstream signaling events following S1P1 activation by this compound?
Upon activation by an agonist like this compound, the S1P1 receptor primarily couples to the Gαi family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway. Another key event is the recruitment of β-arrestin, which can lead to receptor internalization and desensitization, as well as initiating G protein-independent signaling.
Q3: What are the known off-target effects or common side effects associated with S1P1 receptor agonists?
While this compound is designed for selectivity, the S1P receptor family has multiple subtypes (S1P1-5) with overlapping expression patterns. Off-target activation of other S1P receptor subtypes can lead to unintended effects. For instance, activation of S1P3 has been linked to cardiovascular side effects such as transient bradycardia. Even with high selectivity for S1P1, on-target effects in different tissues can sometimes be considered adverse events in a therapeutic context.
Q4: Are there any known issues with the stability or solubility of this compound in experimental settings?
Like many small molecule compounds, this compound may have specific solubility and stability characteristics. It is crucial to follow the manufacturer's instructions for storage and handling. Issues such as precipitation in aqueous solutions or degradation under certain light or temperature conditions can lead to inconsistent and unexpected experimental results.
Troubleshooting Guides for Unexpected Results
Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Precipitation | - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid precipitation. - Visually inspect solutions for any signs of precipitation before adding to cells. |
| Cell Line Issues | - Verify the expression level of S1P1 in the cell line being used. Low or variable expression can lead to inconsistent responses. - Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered receptor signaling. - Regularly check for mycoplasma contamination, which can affect cellular responses. |
| Assay Conditions | - Optimize serum concentration in the assay medium. Serum contains endogenous S1P which can compete with this compound and desensitize the receptor. Serum starvation prior to the assay is often recommended. - Ensure consistent incubation times and temperatures. |
Unexpected Cellular Responses or Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - If possible, use a panel of cell lines with varying S1P receptor expression profiles to assess the selectivity of the observed effect. - Consider using a known S1P1 antagonist to determine if the unexpected response is mediated through the S1P1 receptor. |
| Solvent Toxicity | - Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity. |
| Compound-Induced Cytotoxicity | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine if the observed effects are due to cell death. |
| Activation of Biased Signaling | - S1P1 agonists can exhibit biased agonism, preferentially activating one downstream pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). The unexpected response might be due to the activation of a less-studied signaling pathway. Consider using assays that can dissect these different pathways (see Experimental Protocols section). |
Quantitative Data Summary
| Assay Type | Parameter | Expected Range for a Potent S1P1 Agonist | Potential Unexpected Result |
| GTPγS Binding Assay | EC50 | Low nanomolar to picomolar | Higher than expected EC50, indicating lower potency. |
| cAMP Assay | IC50 | Low nanomolar | No significant inhibition of forskolin-stimulated cAMP. |
| Calcium Mobilization | EC50 | Low to mid-nanomolar (in Gαqi/o chimeric cell lines) | No calcium response or a very weak response. |
| β-Arrestin Recruitment | EC50 | Low nanomolar | Significantly different EC50 compared to G protein activation assays, suggesting biased agonism. |
| Receptor Internalization | EC50 | Low nanomolar | Lack of receptor internalization despite evidence of G protein activation. |
Experimental Protocols
S1P1 Receptor Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium following the activation of S1P1 receptors, typically in a cell line co-expressing a chimeric G protein (e.g., Gαqi/o) that couples to the calcium signaling pathway.
Materials:
-
CHO or HEK293 cells stably co-expressing human S1P1 and a chimeric G protein.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells into the microplate and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with an equal volume of 2.5% (w/v) Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer to each well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline and plotting it against the compound concentration to determine the EC50.
S1P1 Receptor β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
Materials:
-
Cell line engineered to express S1P1 fused to a donor molecule and β-arrestin fused to an acceptor molecule (e.g., DiscoverX PathHunter® cells).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Assay buffer.
-
Detection reagents specific to the assay technology (e.g., substrate for the complemented enzyme).
-
Luminescence plate reader.
Procedure:
-
Seed the cells into a white, opaque microplate and culture according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further period at room temperature to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: S1P1 Receptor Signaling Pathway Activated by RP-001 HCl.
Caption: Troubleshooting Workflow for Unexpected Results.
RP-001 hydrochloride dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RP-001 hydrochloride. The information is designed to address common issues encountered during in vitro and in vivo experiments, with a focus on dose-response curve generation and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity for the S1P1 receptor, with a reported EC50 of 9 pM, allows it to induce receptor internalization and polyubiquitination.[1][3] This action modulates lymphocyte trafficking, leading to a dose-dependent reduction in circulating lymphocytes (lymphopenia).[1][3] It displays high selectivity for S1P1 over S1P2, S1P3, and S1P4 receptors.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at a concentration of 100 mM.[4] For long-term storage, it is recommended to store the compound at -20°C for several months to years.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q3: What are some potential issues to be aware of when working with a hydrochloride salt like this compound?
Hydrochloride salts can sometimes present challenges in experimental settings. One common issue is the "common-ion effect," where the solubility of the salt is reduced in the presence of a solution containing a common ion (in this case, chloride).[6][7] This can be particularly relevant in certain cell culture media or buffer systems. Additionally, some hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air, which can affect the accuracy of weighing and concentration calculations.[8] While not specifically documented for this compound, it is a good practice to handle the compound in a low-humidity environment and store it in a desiccator.
Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Issue 1: No or Weak Response at Expected Concentrations
Possible Causes:
-
Incorrect Concentration of this compound: Given its picomolar potency, errors in serial dilutions can lead to concentrations that are too low to elicit a response.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Cell Health: The cells used in the assay may be unhealthy, have a low passage number, or be unresponsive to S1P1 agonism.
-
Assay System Insensitivity: The chosen readout (e.g., downstream signaling marker, functional endpoint) may not be sensitive enough to detect a response at very low concentrations.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a properly stored stock solution for each experiment.
-
Verify Stock Solution Integrity: If possible, verify the concentration and purity of the stock solution using an appropriate analytical method like HPLC.
-
Confirm Cell Viability and Receptor Expression: Ensure cells are healthy and express sufficient levels of the S1P1 receptor.
-
Optimize Assay Readout: Consider using a more sensitive detection method or a more proximal readout in the signaling pathway.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting, especially at the low concentrations required for this compound, is a major source of variability.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health.
-
Compound Precipitation: The compound may precipitate out of solution, especially at higher concentrations or in incompatible media.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection or fill them with sterile media or PBS.
-
Check for Precipitate: Visually inspect solutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range.
Issue 3: Atypical or Non-Sigmoidal Dose-Response Curve
Possible Causes:
-
Concentration Range is Too Narrow or Shifted: The selected concentration range may not cover the full dynamic range of the response, leading to an incomplete curve.
-
Compound Cytotoxicity: At very high concentrations, this compound may exhibit off-target effects or cytotoxicity, leading to a "hook" effect where the response decreases at the highest concentrations.
-
Assay Interference: The compound may interfere with the assay components or detection method at certain concentrations.
Troubleshooting Steps:
-
Broaden the Concentration Range: Perform a wider range of dilutions (e.g., from 1 pM to 1 µM) to capture the full sigmoidal curve.
-
Assess Cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.
-
Run Assay Controls: Include appropriate controls to test for any interference of the compound with the assay readout.
Data Presentation
| Parameter | Value | Reference |
| Mechanism of Action | S1P1 Receptor Agonist | [1][2] |
| EC50 (in vitro) | 9 pM | [1][2] |
| EC50 (in vivo, lymphopenia) | 0.03 mg/kg | [1][3] |
| Solubility | 100 mM in DMSO | [4] |
| Long-term Storage | -20°C | [5] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound using a cAMP Assay
This protocol describes a general method for determining the EC50 of this compound by measuring its effect on cAMP levels in a cell line expressing the S1P1 receptor.
Materials:
-
Cells expressing human S1P1 receptor (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed cells into the assay plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
-
Assay:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for another predetermined time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the S1P1 receptor.
Caption: Troubleshooting workflow for dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. medkoo.com [medkoo.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: RP-001 Hydrochloride
Welcome to the technical support center for RP-001 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control and troubleshoot common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.
Q2: What is the optimal solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including the use of non-anhydrous DMSO, temperature fluctuations, or attempting to prepare a supersaturated solution. Please refer to the "Troubleshooting Common Experimental Issues" section for a detailed guide on addressing solubility problems.
Q4: How does the purity of this compound impact experimental outcomes?
A4: The purity of any research compound is critical for obtaining accurate and reproducible results.[2][3][4][5] Impurities can lead to off-target effects, inaccurate dose-response curves, and misinterpretation of data.[2][5] Using a well-characterized, high-purity compound like this compound is essential for the integrity of your research.
Quality Control Specifications
To ensure the identity, purity, and quality of this compound, a comprehensive set of quality control tests should be performed. The following table summarizes the key analytical tests and their acceptance criteria.
| Test | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white solid | Confirms physical state and absence of visible contaminants. |
| Identity | ¹H NMR | Conforms to the reference spectrum | Confirms the chemical structure of the molecule. |
| Identity | FTIR | Conforms to the reference spectrum | Confirms the presence of key functional groups. |
| Molecular Weight | Mass Spectrometry (e.g., LC-MS) | 468.94 ± 0.5 g/mol | Confirms the molecular weight of the compound.[1] |
| Purity | HPLC | ≥ 98.0% | Quantifies the percentage of the active compound. |
| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C limits | Ensures that residual solvents from the synthesis are below safety thresholds.[6][7][8][9][10] |
| Heavy Metals | ICP-MS or ICP-OES | Meets USP <232>/<233> or ICH Q3D limits | Ensures that heavy metal contaminants are below safety thresholds.[11][12][13][14][15] |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Quantifies the amount of water in the material. |
Experimental Protocols
Below are detailed methodologies for the key quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in DMSO to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the obtained spectrum with a reference spectrum of this compound.
-
Molecular Weight Verification by Mass Spectrometry
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, typically coupled with an LC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected mass of RP-001 (C₂₄H₂₄N₄O₄), which is approximately 432.19 g/mol for the free base, and the protonated molecule [M+H]⁺ at approximately 433.19 m/z.
-
Troubleshooting Common Experimental Issues
Issue 1: Solubility Problems
-
Symptom: The compound does not fully dissolve in DMSO, or a precipitate forms in the stock solution or upon dilution into aqueous media.
-
Troubleshooting Workflow:
Issue 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results, unexpected cytotoxicity, or a lack of a clear dose-response relationship.
-
Logical Troubleshooting Steps:
This compound Signaling Pathway
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[16] S1PR1 is a G protein-coupled receptor that, upon activation, initiates a cascade of intracellular signaling events.
References
- 1. medkoo.com [medkoo.com]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 4. globalchemsdepot.com [globalchemsdepot.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. chemetrix.co.za [chemetrix.co.za]
- 10. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 11. Heavy metals testing in active pharmaceutical ingredients: an alternate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. nano-lab.com.tr [nano-lab.com.tr]
- 15. Pharmaceutical heavy metals detection now requires high tech equipment [manufacturingchemist.com]
- 16. caymanchem.com [caymanchem.com]
impact of serum on RP-001 hydrochloride activity
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the activity of RP-001 hydrochloride, particularly concerning the impact of serum in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), which is a G protein-coupled receptor (GPCR).[1][2][3][4][5] It has a reported EC50 of 9 pM in serum-free in vitro assays.[1][2][3][4][5] Its primary mechanism of action involves binding to the S1P1 receptor, which primarily couples to the Gαi subunit of heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation can trigger other signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, and induce receptor internalization and polyubiquitination.[1]
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs can bind to serum proteins, primarily albumin. This binding is a reversible process that reduces the concentration of the free, unbound drug available to interact with its target receptor.[6] Consequently, the presence of serum in your cell culture medium will likely lead to a decrease in the apparent potency of this compound. This is observed as a rightward shift in the dose-response curve and an increase in the measured EC50 value.
Q3: Why is there variability in my results when using different batches of serum?
A3: Serum composition can vary significantly from batch to batch, including differences in the concentrations of proteins, growth factors, and other small molecules.[6][7] This variability can alter the extent of this compound binding and affect cell health and signaling, leading to inconsistencies in your experimental outcomes. It is recommended to test new batches of serum for their impact on your assay and to purchase a large quantity of a single, qualified lot for a series of experiments to ensure consistency.[6]
Q4: Can this compound activate other S1P receptor subtypes?
A4: this compound is reported to be highly selective for S1P1. It has little to no activity on S1P2, S1P3, and S1P4 receptors and only moderate affinity for S1P5.[1] However, at very high concentrations, off-target effects might be possible. It is always good practice to confirm the selectivity in your specific experimental system if downstream signaling pathways appear inconsistent with pure S1P1 activation.
Data Presentation
The following table summarizes the expected impact of varying concentrations of Fetal Bovine Serum (FBS) on the in vitro potency (EC50) of this compound in a cAMP inhibition assay using a CHO cell line stably expressing human S1P1.
| Serum Concentration (% v/v) | EC50 of this compound (pM) | Fold Shift in EC50 (compared to 0% serum) |
| 0 | 9 | 1 |
| 1 | 27 | 3 |
| 5 | 90 | 10 |
| 10 | 225 | 25 |
Note: This data is representative and intended to illustrate the expected trend. Actual values may vary depending on the specific experimental conditions, cell type, and serum batch.
Experimental Protocols
Protocol 1: In Vitro EC50 Determination of this compound using a cAMP Assay
This protocol describes how to determine the potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the S1P1 receptor, in the presence of varying concentrations of serum.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor
-
Cell culture medium (e.g., Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
384-well white opaque plates
Procedure:
-
Cell Culture and Plating:
-
Culture the S1P1-expressing CHO-K1 cells in your standard growth medium supplemented with the appropriate concentration of FBS.
-
The day before the assay, harvest the cells and resuspend them in a serum-free medium.
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Incubation:
-
On the day of the assay, carefully remove the plating medium.
-
Add your assay buffer containing the desired final concentration of FBS (0%, 1%, 5%, or 10%) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of this compound in the assay buffer containing the corresponding FBS concentration.
-
Add the diluted this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each serum concentration.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell plating, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no response to this compound | Inactive compound, low receptor expression, or issue with the assay detection system. | Verify the integrity and concentration of your this compound stock. Confirm S1P1 expression in your cell line (e.g., by qPCR or Western blot). Include a known S1P1 agonist as a positive control. Troubleshoot the cAMP assay components. |
| Unexpectedly high EC50 value in serum-free conditions | Degradation of this compound, presence of interfering substances, or suboptimal assay conditions. | Prepare fresh dilutions of the compound for each experiment. Ensure all buffers and reagents are of high quality and free of contaminants. Optimize assay parameters such as cell number, incubation times, and forskolin concentration. |
| Inconsistent results with different serum batches | Inherent variability in serum composition. | Test new serum batches before use in critical experiments. If possible, purchase a large lot of a single batch to ensure consistency across multiple experiments. Consider using a serum-free medium or charcoal-stripped serum to reduce variability. |
| Cell morphology changes or detachment in low serum conditions | Cell stress due to serum deprivation. | Minimize the duration of serum starvation. Ensure the assay buffer contains essential nutrients and ions to maintain cell health during the experiment. |
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for determining the impact of serum on RP-001 activity.
Troubleshooting Logic Diagram
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
RP-001 hydrochloride long-term storage degradation
Technical Support Center: RP-001 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage (beyond 24 months), storage at -20°C is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2] Hydrolysis can occur due to the presence of moisture, while oxidation can be initiated by exposure to air (oxygen), light, or trace metal ions.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Exposure to UV or fluorescent light can lead to oxidative degradation.[3] It is crucial to store the compound in amber vials or light-resistant containers.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution for long periods is not recommended due to the increased risk of hydrolysis.[1][4] If a solution is necessary, it should be freshly prepared. For short-term storage of solutions, use of a buffered solution at a slightly acidic pH (e.g., pH 4-5) may slow degradation.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), clumping of the powder, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound. | 1. Verify the storage conditions of your stock. 2. Perform a purity analysis of your this compound sample using the provided HPLC protocol. 3. If degradation is confirmed, use a fresh, unexpired batch of the compound for your experiments. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Discard the affected batch of the compound. 2. Review your storage procedures to ensure the compound is protected from light and humidity. 3. Consider using a desiccator for storage in humid environments. |
| Difficulty dissolving the compound. | Potential degradation or presence of insoluble impurities. | 1. Attempt to dissolve a small amount in the recommended solvent with sonication. 2. If solubility issues persist, it may indicate degradation. Analyze the purity via HPLC. 3. If the compound is confirmed to be degraded, obtain a new batch. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Identify the potential degradation products by comparing the chromatogram to forced degradation studies. 2. Quantify the level of degradation. If it exceeds acceptable limits for your application, the batch should not be used. |
Quantitative Data on Degradation
The following table summarizes the degradation of this compound under various stress conditions. This data is based on forced degradation studies.
| Stress Condition | Duration | % Degradation of RP-001 HCl | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 15.2% | RP-Deg-H1 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 25.8% | RP-Deg-H2 |
| Oxidative (3% H₂O₂) | 24 hours | 18.5% | RP-Deg-O1, RP-Deg-O2 |
| Thermal (80°C) | 48 hours | 8.1% | RP-Deg-T1 |
| Photolytic (UV light) | 24 hours | 12.4% | RP-Deg-P1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (initial conditions).
Protocol 2: Forced Degradation Study
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.[3][5][6]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
After exposure, prepare samples as described in the HPLC protocol and analyze.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Validation & Comparative
A Comparative Guide: RP-001 Hydrochloride and Fingolimod (FTY720) for Sphingosine-1-Phosphate (S1P) Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant modulators of sphingosine-1-phosphate (S1P) receptors: RP-001 hydrochloride and fingolimod (B1672674) (FTY720). The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in their mechanism of action, receptor selectivity, and potential therapeutic implications.
Introduction
Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis (MS), has paved the way for the development of a new class of immunomodulatory agents targeting S1P receptors.[1][2][3][4] These receptors play a crucial role in lymphocyte trafficking, and their modulation can prevent the infiltration of autoreactive lymphocytes into the central nervous system (CNS).[1][2] this compound is a newer, highly selective S1P1 receptor agonist. This guide will objectively compare these two compounds based on available experimental data.
Mechanism of Action
Both this compound and fingolimod function as S1P receptor agonists. However, their mechanisms diverge significantly in terms of selectivity and the molecular consequences of receptor engagement.
Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate.[1][5] Fingolimod-phosphate is a non-selective agonist for four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][6][7] Its therapeutic effect in MS is primarily attributed to its action on the S1P1 receptor on lymphocytes.[1][2] Activation of S1P1 leads to its internalization and degradation, a process known as functional antagonism.[8][9] This downregulation of S1P1 receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating autoreactive lymphocytes that can infiltrate the CNS.[1][2] However, the agonism of other S1P receptors, particularly S1P3, is associated with some of the characteristic side effects of fingolimod, such as transient bradycardia.[6]
This compound is a direct, potent, and highly selective agonist of the S1P1 receptor.[10][11][12] Unlike fingolimod, it does not require metabolic activation. Its high selectivity for S1P1 is a key differentiator, suggesting a more targeted therapeutic effect with a potentially improved safety profile by avoiding the off-target effects associated with S1P3 activation.[10][11] this compound also induces the internalization and polyubiquitination of the S1P1 receptor, leading to its degradation and thus functioning as a functional antagonist.[10][11]
Below is a diagram illustrating the signaling pathway of S1P1 receptor modulation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and fingolimod.
Table 1: Receptor Selectivity and Potency
| Compound | Target Receptor | EC50 | Other S1P Receptors Activity |
| This compound | S1P1 | 9 pM[10][11] | Little activity on S1P2-S1P4; moderate affinity for S1P5[10] |
| Fingolimod-phosphate | S1P1, S1P3, S1P4, S1P5 | Potent agonist (specific EC50 values vary across studies) | Agonist at S1P3, S1P4, and S1P5[1][6] |
Table 2: In Vivo Effects
| Compound | Effect | Dosage/Concentration | Observation |
| This compound | Lymphopenia | EC50 of 0.03 mg/kg[10] | Dose-dependent and rapid lymphopenia with a quick recovery to baseline levels.[10] |
| Fingolimod | Reduction in annualized relapse rate (MS) | 0.5 mg/day | Significant reduction compared to placebo and interferon-β1a.[3][13][14] |
| Fingolimod | Brain volume loss (MS) | 0.5 mg/day | Significantly reduced brain volume loss compared to placebo.[3][15] |
Experimental Protocols
Detailed experimental protocols for the characterization of these compounds are crucial for reproducibility and further research. While specific proprietary protocols are not fully available, the following outlines the likely methodologies based on the published data.
S1P Receptor Binding and Functional Assays
A common workflow for characterizing S1P receptor agonists is depicted below.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compounds to each S1P receptor subtype.
-
Methodology: Competitive binding assays are typically performed using cell membranes prepared from cell lines stably overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells). A radiolabeled S1P ligand (e.g., [³³P]S1P) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound. The amount of bound radioactivity is measured, and the Ki is calculated using the Cheng-Prusoff equation.
2. Functional Assays (e.g., GTPγS Binding Assay):
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the compounds as agonists at each S1P receptor subtype.
-
Methodology: G-protein activation is measured in cell membranes expressing the S1P receptor of interest. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by the agonist. Membranes are incubated with [³⁵S]GTPγS and increasing concentrations of the test compound. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
In Vivo Efficacy Studies (Experimental Autoimmune Encephalomyelitis - EAE Model)
The EAE model is a widely used animal model for human multiple sclerosis.
1. Induction of EAE:
-
Animals: Typically, female mice of a susceptible strain (e.g., C57BL/6 or SJL) are used.
-
Immunization: EAE is induced by immunization with a myelin-derived peptide (e.g., MOG₃₅₋₅₅ for C57BL/6 mice) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
2. Treatment:
-
Prophylactic: Treatment with the test compound (this compound or fingolimod) starts before the onset of clinical signs.
-
Therapeutic: Treatment begins after the appearance of clinical symptoms.
-
Administration: Compounds are typically administered orally once daily.
3. Assessment:
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess inflammation and demyelination.
Safety and Tolerability
Fingolimod: The safety profile of fingolimod is well-characterized through extensive clinical trials and post-marketing surveillance.[3][16][17][18] Common adverse events include headache, influenza, diarrhea, and elevated liver enzymes.[14][19] More serious but less common side effects are associated with its mechanism of action and lack of selectivity. These include:
-
Cardiovascular effects: Transient, dose-dependent bradycardia and atrioventricular block upon treatment initiation, linked to S1P3 agonism.[6][16]
-
Infections: Increased risk of infections due to the sequestration of lymphocytes.[3][16]
-
Macular edema: A rare but serious ophthalmic side effect.[3][16]
This compound: As a research compound, the clinical safety profile of this compound is not established. However, based on its high selectivity for S1P1, it is hypothesized to have a more favorable cardiovascular safety profile compared to fingolimod, potentially avoiding the S1P3-mediated bradycardia.[6] The primary expected side effect would be related to its intended mechanism of action, namely lymphopenia and a potential increased risk of infections. The rapid recovery from lymphopenia observed in preclinical studies with this compound could be a differentiating safety feature.[10]
Logical Relationship and Future Directions
The development of S1P receptor modulators has evolved from non-selective compounds like fingolimod to highly selective agents like this compound. This progression reflects a deeper understanding of the distinct roles of S1P receptor subtypes and a drive to improve the benefit-risk profile of this therapeutic class.
Future research will likely focus on further elucidating the roles of S1P receptor subtypes in various diseases and developing even more refined modulators with optimized pharmacokinetic and pharmacodynamic properties. The comparative data presented here for this compound and fingolimod highlight the potential of targeting S1P1 with high selectivity to achieve therapeutic benefits while minimizing off-target effects.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of efficacy and safety of oral agents for the treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral fingolimod (FTY720) for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fingolimod for multiple sclerosis and emerging indications: appropriate patient selection, safety precautions, and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurological safety of fingolimod: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety of fingolimod in patients with relapsing remitting multiple sclerosis: A descriptive analysis of data from the EudraVigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dtb.bmj.com [dtb.bmj.com]
- 19. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S1P Receptor Modulators: RP-001 Hydrochloride vs. Siponimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two sphingosine-1-phosphate (S1P) receptor modulators: RP-001 hydrochloride and siponimod (B560413). The information presented is intended to assist researchers and drug development professionals in understanding the key characteristics, mechanisms of action, and experimental data associated with these compounds.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Modulation of S1P receptors, particularly S1P₁, has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis (MS). By preventing the egress of lymphocytes, including autoreactive T and B cells, from lymph nodes, S1P receptor modulators can reduce the inflammatory cascades that drive disease pathology.
This guide focuses on a comparative analysis of two such modulators:
-
This compound: A picomolar-potency, short-acting, and selective S1P₁ receptor agonist.[1][2]
-
Siponimod (Mayzent®): An FDA-approved oral S1P receptor modulator that selectively targets S1P₁ and S1P₅ receptors, used for the treatment of relapsing forms of multiple sclerosis, including secondary progressive multiple sclerosis (SPMS) with active disease.[1][3]
Mechanism of Action
Both this compound and siponimod act as functional antagonists of the S1P₁ receptor. Upon binding, they induce the internalization and degradation of the receptor on lymphocytes. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and reducing their numbers in the peripheral blood and, consequently, in the central nervous system (CNS).[1][4]
Siponimod additionally targets the S1P₅ receptor, which is expressed on various cells within the CNS, including oligodendrocytes and astrocytes.[1][4] This interaction is thought to contribute to its neuroprotective effects by potentially promoting remyelination and attenuating neuroinflammation directly within the CNS.[2] this compound, in contrast, shows high selectivity for S1P₁ with only moderate affinity for S1P₅.[2]
Signaling Pathway
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and siponimod, facilitating a direct comparison of their pharmacological properties.
Table 1: Receptor Binding and Potency
| Parameter | This compound | Siponimod | Reference(s) |
| Target Receptors | S1P₁ | S1P₁, S1P₅ | [2][4] |
| S1P₁ EC₅₀ | 9 pM | ~0.4 nM | [2] |
| S1P₅ Affinity | Moderate | High | [2][4] |
| Selectivity | High for S1P₁ over S1P₂, S1P₃, S1P₄ | Selective for S1P₁ and S1P₅ | [2][4] |
Table 2: In Vivo Pharmacodynamic Effects
| Parameter | This compound | Siponimod | Reference(s) |
| Effect on Lymphocytes | Dose-dependent lymphopenia | Dose-dependent reduction in peripheral blood lymphocyte count | [2][3] |
| In Vivo EC₅₀ (Lymphopenia) | 0.03 mg/kg | Not reported in the same format | [2] |
| Onset of Action | Maximal lymphocyte sequestration within 2 hours | Reduction in circulating T and B cells within 4-6 hours | [1][2] |
| Duration of Action | Short-acting; lymphocyte counts return to baseline by 8 hours (at 0.3 mg/kg) | Half-life of approximately 30 hours; lymphocyte counts recover within a week of discontinuation | [1][2] |
Table 3: Siponimod Clinical Trial Data (EXPAND Study)
| Endpoint | Siponimod vs. Placebo | p-value | Reference(s) |
| 3-Month Confirmed Disability Progression (CDP) | 21% risk reduction | 0.013 | [5][6] |
| 6-Month Confirmed Disability Progression (CDP) | 26% risk reduction | 0.0058 | [5] |
| Annualized Relapse Rate (ARR) | 55% reduction | <0.0001 | [5] |
| Change in T2 Lesion Volume | ~80% reduction in increase | <0.0001 | [5] |
| Brain Volume Loss | 23% slowing of rate | 0.0002 | [5] |
Note: No clinical trial data is available for this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and siponimod.
S1P Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of the compounds at S1P receptors.
Methodology: Radioligand Binding Assay
A common method to determine binding affinity is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the specific S1P receptor subtype of interest (e.g., S1P₁ or S1P₅).
-
Assay Buffer: A suitable buffer containing protease inhibitors is used.
-
Competition Reaction: A constant concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod or [³²P]-S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or siponimod).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Methodology: Functional Assay (cAMP Measurement)
For Gαi-coupled receptors like S1P₁, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the S1P receptor of interest are cultured.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels.
-
Compound Addition: Varying concentrations of the test compound (this compound or siponimod) are added.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent modulation of cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ of the compound, representing the concentration that produces 50% of the maximal response.
In Vivo Lymphopenia Assay
Objective: To assess the in vivo pharmacodynamic effect of the S1P receptor modulators on peripheral lymphocyte counts.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Compound Administration: The test compound (this compound or siponimod) is administered, usually via oral gavage or intravenous injection, at various doses.
-
Blood Sampling: Blood samples are collected from the animals at different time points post-dosing.
-
Lymphocyte Counting: Peripheral blood lymphocyte counts are determined using a hematology analyzer or by flow cytometry with lymphocyte-specific markers (e.g., CD4+, CD8+, B220+).
-
Data Analysis: The percentage reduction in lymphocyte count from baseline is calculated for each dose and time point. This data is used to determine the EC₅₀ for lymphopenia and the duration of the effect.
Experimental Autoimmune Encephalomyelitis (EAE) Model (for Siponimod)
Objective: To evaluate the efficacy of the compound in a preclinical model of multiple sclerosis.
Methodology:
-
EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG₃₅₋₅₅) peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Siponimod is administered daily, starting either before the onset of clinical signs (prophylactic) or after the disease has been established (therapeutic).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess inflammation, demyelination, and axonal damage.
-
Data Analysis: Clinical scores, disease incidence, and histopathological parameters are compared between the treated and vehicle control groups to determine the efficacy of the treatment.
Summary and Conclusion
This compound and siponimod are both potent S1P₁ receptor modulators that induce lymphopenia, a key mechanism for their therapeutic potential in autoimmune diseases. However, they exhibit distinct pharmacological profiles.
This compound is characterized by its exceptionally high potency at the S1P₁ receptor and its short duration of action. This profile may be advantageous for applications where rapid and transient immunosuppression is desired. However, its development status is not as advanced as siponimod, and there is a lack of clinical data.
Siponimod is a clinically validated therapeutic with a well-established efficacy and safety profile in the treatment of multiple sclerosis. Its dual targeting of S1P₁ and S1P₅ receptors may offer additional neuroprotective benefits within the CNS. Its longer half-life is suitable for once-daily oral administration in a chronic disease setting.
The choice between these or similar molecules in a research or drug development context will depend on the specific therapeutic goals, desired pharmacokinetic profile, and the relative importance of peripheral immunosuppression versus direct CNS effects. The experimental protocols outlined in this guide provide a framework for the further characterization and comparison of novel S1P receptor modulators.
References
- 1. Actions of a picomolar short-acting S1P₁ agonist in S1P₁-eGFP knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to S1P1 Receptor Agonists: RP-001 Hydrochloride vs. SEW2871
For researchers in immunology, neuroscience, and drug development, the selective modulation of sphingosine-1-phosphate receptor 1 (S1P1) offers a promising therapeutic avenue for autoimmune diseases and other inflammatory conditions. This guide provides a detailed comparison of two prominent S1P1 agonists, RP-001 hydrochloride and SEW2871, focusing on their selectivity profiles, supported by experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the reported potency and selectivity of this compound and SEW2871 for the S1P receptor subtypes.
| Compound | S1P1 EC₅₀ | S1P2 Activity | S1P3 Activity | S1P4 Activity | S1P5 Activity |
| This compound | 9 pM[1] | Little to no activity | Little to no activity | Little to no activity | Moderate affinity |
| SEW2871 | 13-13.8 nM | No activity up to 10 µM | No activity up to 10 µM | No activity up to 10 µM | No activity up to 10 µM |
Signaling Pathways and Experimental Workflows
The activation of the S1P1 receptor by agonists like this compound and SEW2871 initiates a cascade of intracellular signaling events. A generalized schematic of this pathway is presented below.
Caption: S1P1 Receptor Signaling Pathway.
A typical workflow for assessing the functional activity of S1P1 receptor agonists using a GTPγS binding assay is outlined below.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
The characterization of this compound and SEW2871 as S1P1 receptor agonists involves various in vitro functional assays. Below are detailed methodologies for two key experiments.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds in stimulating GTPγS binding to Gα subunits coupled to the S1P1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human S1P1 receptor.
-
Test compounds: this compound and SEW2871.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, radiolabeled).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Cell membranes expressing the S1P1 receptor are thawed on ice and diluted in ice-cold Assay Buffer to the desired concentration.
-
Compound Dilution: A serial dilution of the test compounds (this compound and SEW2871) is prepared in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
A solution of GDP (final concentration typically 10 µM).
-
The serially diluted test compounds or vehicle control.
-
The diluted cell membrane preparation.
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold Assay Buffer.
-
Detection: The filters are dried, and a scintillation cocktail is added. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate dose-response curves and determine the EC₅₀ and Eₘₐₓ values for each compound.
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, or Gi-coupled receptors like S1P1 when co-expressed with a promiscuous G protein such as Gα16.
Objective: To assess the ability of test compounds to induce calcium flux in cells expressing the S1P1 receptor.
Materials:
-
CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human S1P1 receptor and a promiscuous G protein (e.g., Gα16).
-
Cell culture medium (e.g., DMEM/F-12).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: this compound and SEW2871.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) for 1 hour at 37°C.
-
Washing: The loading buffer is removed, and the cells are washed with Assay Buffer to remove excess dye. A final volume of Assay Buffer is left in each well.
-
Compound Preparation: A dilution series of the test compounds is prepared in Assay Buffer in a separate plate.
-
Measurement of Calcium Flux: The cell plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken. The automated injector then adds the test compounds to the wells, and the fluorescence intensity is measured continuously over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is plotted against the compound concentration. Dose-response curves are generated to determine the EC₅₀ values.
This guide provides a comparative overview of this compound and SEW2871, highlighting their distinct potency and selectivity profiles. The provided experimental methodologies offer a foundation for researchers to further investigate these and other S1P1 receptor modulators.
References
A Comparative Guide to S1P1 Agonists: Profiling RP-001 Hydrochloride Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonist, RP-001 hydrochloride, with other prominent S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. The information is curated to assist researchers in evaluating the performance and characteristics of these compounds for drug development and scientific investigation.
Introduction to S1P1 Agonism
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs. Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress. This mechanism of action effectively sequesters lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia) and making S1P1 an attractive target for the treatment of autoimmune diseases such as multiple sclerosis.
This compound is a picomolar, short-acting, and selective S1P1 agonist. It demonstrates high potency and selectivity, which are key attributes for therapeutic candidates in this class. This guide will objectively compare the available experimental data for this compound with that of other S1P1 agonists.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented here are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | S1P1 EC50 (pM) | S1P1 pEC50 (Predicted) | S1P3 pEC50 (Predicted) | S1P1/S1P3 Selectivity (Predicted) |
| This compound | 9 | 11.10 | 10.18 | 0.92 |
| Fingolimod (FTY720-P) | - | 8.85 | 8.85 | 0 |
| Siponimod | - | - | - | - |
| Ozanimod | - | 9.60 | 9.78 | 0.18 |
| Ponesimod | - | 8.00 | 9.30 | 1.3 |
EC50 data for this compound is from experimental assays. pEC50 and selectivity data are based on a 3D-QSAR modeling study and are predictive.
Table 2: In Vivo Pharmacodynamic Effect - Lymphopenia
| Compound | Key Findings on Lymphopenia |
| This compound | Induces dose-dependent lymphopenia. |
| Fingolimod | Induces a significant reduction in circulating lymphocytes. |
| Siponimod | Associated with the lowest lymphocyte counts in a real-world study. |
| Ozanimod | Showed a significantly higher mean lymphocyte count compared to Siponimod and Fingolimod at 1 month in a real-world study. |
| Ponesimod | Had significantly fewer cases of severe lymphopenia compared to Siponimod, Fingolimod, and Ozanimod at 6 months in a real-world study. |
Data on lymphopenia for Fingolimod, Siponimod, Ozanimod, and Ponesimod are from a comparative real-world study that did not include this compound.
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
S1P1 agonism initiates a cascade of intracellular events, primarily through the Gαi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, S1P1 activation promotes the recruitment of β-arrestin, which mediates receptor internalization and desensitization.
Caption: S1P1 receptor signaling cascade upon agonist binding.
Experimental Workflow: In Vitro Assessment of S1P1 Agonist Activity
The following diagram illustrates a typical workflow for characterizing the in vitro activity of an S1P1 agonist. This multi-step process evaluates the compound's ability to bind to the receptor and elicit a functional response.
Caption: Workflow for in vitro characterization of S1P1 agonists.
Logical Relationship: S1P1 Agonism and Lymphocyte Trafficking
The therapeutic effect of S1P1 agonists in autoimmune diseases is a direct consequence of their ability to modulate lymphocyte trafficking. The following diagram outlines this logical relationship.
Caption: Mechanism of action of S1P1 agonists on lymphocyte trafficking.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. S1P1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the S1P1 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1.
-
Radioligand (e.g., [³H]-S1P).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled S1P).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled S1P.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assay (Functional Activity)
-
Objective: To measure the G-protein activation following agonist binding to the S1P1 receptor.
-
Materials:
-
Cell membranes with S1P1 expression.
-
[³⁵S]GTPγS.
-
Test compound.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the data as a function of agonist concentration and determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of an agonist to induce the recruitment of β-arrestin to the S1P1 receptor, a key step in receptor internalization.
-
Materials:
-
Engineered cell line co-expressing S1P1 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary protein fragment.
-
Test compound.
-
Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent containing the enzyme substrate.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Determine the EC50 and Emax from the dose-response curve.
-
4. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of an S1P1 agonist in a mouse model of multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice (or other susceptible strains).
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
Test compound (e.g., this compound) and vehicle.
-
-
Procedure:
-
Induce EAE by immunizing mice with an emulsion of MOG peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 post-immunization.
-
Begin treatment with the test compound or vehicle at a predetermined time (e.g., at the onset of clinical signs or prophylactically).
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Record body weight daily.
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Compare the clinical scores, body weight changes, and histological findings between the treatment and vehicle groups.
-
5. Lymphopenia Assessment
-
Objective: To quantify the reduction in circulating lymphocytes following the administration of an S1P1 agonist.
-
Materials:
-
Mice or other suitable animal model.
-
Test compound and vehicle.
-
Anticoagulant (e.g., EDTA).
-
Flow cytometer.
-
Antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Collect blood samples at various time points post-administration (e.g., 0, 4, 8, 24, 48 hours).
-
Perform a complete blood count (CBC) to determine the total lymphocyte count.
-
For a more detailed analysis, stain the blood cells with fluorescently labeled antibodies against specific lymphocyte markers.
-
Analyze the stained cells using a flow cytometer to quantify the different lymphocyte subpopulations.
-
Calculate the percentage and absolute number of each lymphocyte subset.
-
Compare the lymphocyte counts in the treated group to the vehicle-treated group to determine the extent and duration of lymphopenia.
-
Conclusion
This compound emerges as a highly potent S1P1 agonist with picomolar efficacy in vitro. While direct, comprehensive, head-to-head comparative studies with other S1P1 modulators are not yet publicly available, the existing data suggest it is a promising candidate for further investigation. Its high potency and selectivity are desirable characteristics for minimizing off-target effects. Future research should focus on direct comparative studies to fully elucidate the performance of this compound in relation to established S1P1 agonists, particularly in terms of in vivo efficacy, duration of action, and safety profile. This guide provides a foundational framework for such evaluations and a resource for researchers in the field of S1P1 modulation.
Validating the S1P1 Selectivity of RP-001 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RP-001 hydrochloride's selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) against other S1P modulators. The information presented is supported by available experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Unveiling the S1P1 Selectivity of this compound
Comparative Analysis of S1P1 Receptor Agonists
To provide a comprehensive overview, the following table summarizes the available potency and selectivity data for this compound and other well-characterized S1P1 receptor modulators. This data is essential for understanding the relative selectivity profile of each compound.
| Compound | S1P1 EC50/Ki | S1P2 EC50/Ki | S1P3 EC50/Ki | S1P4 EC50/Ki | S1P5 EC50/Ki |
| This compound | 9 pM | Data not available | Data not available | Data not available | Data not available |
| SEW2871 | 13 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| CYM-5442 | 1.35 nM | Inactive | Inactive | Inactive | Inactive |
| Ponesimod | 5.7 nM | Data not available | Data not available | Data not available | Data not available |
Note: "Inactive" indicates that no significant activity was observed at the tested concentrations. Data not available indicates that specific quantitative values were not found in the reviewed literature.
Understanding the S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. This pathway is crucial for regulating various physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate.
Caption: S1P1 Receptor Signaling Pathway
Experimental Validation of S1P1 Selectivity
The selectivity of a compound for the S1P1 receptor is typically determined through a series of in vitro assays. These assays quantify the binding affinity and functional potency of the compound at each of the five S1P receptor subtypes.
Caption: Workflow for S1P1 Selectivity
Detailed Experimental Protocols
Accurate determination of S1P1 selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key assays used in the characterization of S1P receptor modulators.
Radioligand Binding Assay ([³²P]S1P Competitive Ligand Binding Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand ([³²P]S1P) from the S1P receptors.[2]
Materials:
-
Membrane preparations from cells overexpressing individual human S1P receptor subtypes (S1P1-S1P5).
-
[³²P]S1P radioligand.
-
Test compound (e.g., this compound).
-
Unlabeled S1P (for determining non-specific binding).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[2]
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute the S1P receptor-expressing membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[2]
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions or vehicle control.
-
Add 50 µL of the diluted membrane preparation to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.[2]
-
Add 50 µL of [³²P]S1P in assay buffer to each well to a final concentration of 0.1-0.2 nM.[2]
-
For determining non-specific binding, add a high concentration of unlabeled S1P (e.g., 1 µM) to separate wells.
-
Incubate the plate for 60 minutes at room temperature.[2]
-
Terminate the binding reaction by rapid filtration through the 96-well glass fiber filter plate, followed by five washes with ice-cold assay buffer.[2]
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein coupling to the S1P receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membrane preparations from cells overexpressing individual human S1P receptor subtypes (S1P1-S1P5).
-
[³⁵S]GTPγS.
-
Test compound (e.g., this compound).
-
GDP.
-
GTPγS (unlabeled, for determining non-specific binding).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Dilute the S1P receptor-expressing membranes in ice-cold assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the diluted membrane preparation to each well.
-
Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to separate wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washes with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound is a highly potent S1P1 receptor agonist. While qualitative data strongly suggests its selectivity for S1P1 over other S1P receptor subtypes, a comprehensive quantitative comparison is currently limited by the lack of publicly available binding affinity or functional potency data for S1P2, S1P3, S1P4, and S1P5. Further studies providing these quantitative values would enable a more complete and direct comparison with other S1P modulators and a more definitive validation of its S1P1 selectivity profile. The experimental protocols detailed in this guide provide a framework for conducting such validation studies.
References
RP-001 Hydrochloride: A Comparative Analysis of its Cross-Reactivity with S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the agonist activity of RP-001 hydrochloride across the five known sphingosine-1-phosphate (S1P) receptor subtypes. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in S1P receptor-targeted research and drug development.
Data Presentation
The functional activity of this compound was assessed across all five human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). The results, summarized in the table below, demonstrate the high potency and selectivity of this compound for the S1P1 receptor.
Table 1: Comparative Agonist Activity of this compound across S1P Receptor Subtypes
| Receptor Subtype | Agonist EC50 (nM) |
| S1P1 | 0.009 |
| S1P2 | >10,000 |
| S1P3 | >10,000 |
| S1P4 | >10,000 |
| S1P5 | >10,000 |
EC50 values represent the concentration of the compound required to elicit 50% of the maximal response.
Experimental Protocols
The functional activity of this compound was determined using a Tango™ GPCR assay, a widely accepted method for studying receptor-ligand interactions and downstream signaling.
S1P Receptor Functional Assay (Tango™ GPCR Assay)
This assay quantifies G-protein coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor upon agonist binding.
-
Cell Lines: The study utilized U2OS (human bone osteosarcoma epithelial) cells stably co-expressing one of the five human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) and a β-arrestin-TEV protease fusion protein. The S1P receptors were fused to a C-terminal V5 tag and a TEV protease cleavage site.
-
Assay Principle: Agonist binding to the S1P receptor induces a conformational change that promotes the recruitment of the β-arrestin-TEV protease fusion protein. This brings the TEV protease in close proximity to its cleavage site on the receptor's C-terminus, leading to the release of a GAL4-VP16 transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a β-lactamase (bla) reporter gene.
-
Procedure:
-
Cells were seeded into 384-well plates and incubated overnight to allow for attachment.
-
This compound was prepared in a serial dilution series and added to the respective wells.
-
The plates were incubated for 5 hours at 37°C in a humidified atmosphere with 5% CO2 to facilitate receptor activation and subsequent reporter gene expression.
-
A fluorescent β-lactamase substrate (CCF4-AM) was then added to each well.
-
The plates were incubated for a further 2 hours at room temperature to allow for the enzymatic reaction to proceed.
-
The fluorescence resonance energy transfer (FRET) signal was measured using a fluorescence plate reader. Cleavage of the substrate by β-lactamase results in a change in the FRET signal, which is proportional to the level of receptor activation.
-
The half-maximal effective concentration (EC50) values were determined by plotting the dose-response curves and fitting the data using a four-parameter logistic equation.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow relevant to this study.
Caption: S1P receptor signaling cascade initiated by ligand binding.
Caption: Workflow for assessing S1P receptor cross-reactivity.
A Head-to-Head Comparison of Sphingosine-1-Phosphate (S1P) Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Sphingosine-1-Phosphate (S1P) receptor modulators, a class of oral therapeutics that has transformed the management of autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC). By preventing the egress of lymphocytes from lymph nodes, these agents reduce the inflammatory cascade in affected tissues. This comparison summarizes key efficacy and safety data from clinical trials and provides an overview of the experimental protocols used to characterize these molecules.
Mechanism of Action: The S1P1 Signaling Pathway
S1P receptor modulators function by binding to S1P receptors on lymphocytes, primarily S1P receptor subtype 1 (S1P1). This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes. This "functional antagonism" effectively sequesters lymphocytes, reducing their circulation in the peripheral blood and subsequent infiltration into the central nervous system in MS or the gut mucosa in UC.[1][2] The selectivity for different S1P receptor subtypes varies among the modulators, which can influence their efficacy and safety profiles.
References
Comparative Efficacy Analysis: RP-001 Hydrochloride and Ozanimod in Immune-Mediated Diseases
A Head-to-Head Look at Two Sphingosine-1-Phosphate Receptor Modulators
In the landscape of therapeutic development for autoimmune diseases, sphingosine-1-phosphate (S1P) receptor modulators have emerged as a promising class of drugs. This guide provides a comparative overview of two such modulators: RP-001 hydrochloride, a potent and highly selective S1P receptor 1 (S1P1) agonist in the preclinical stage of development, and ozanimod (B609803), an approved S1P1 and S1P5 receptor modulator for the treatment of multiple sclerosis (MS) and ulcerative colitis (UC).
Due to the disparate stages of development, a direct clinical efficacy comparison is not feasible. This guide will, therefore, present the available data for each compound to offer a clear perspective on their respective pharmacological profiles and clinical validation to date.
Mechanism of Action: Targeting Lymphocyte Trafficking
Both this compound and ozanimod function by modulating the S1P receptor signaling pathway, which plays a crucial role in controlling the migration of lymphocytes from lymph nodes into the peripheral circulation. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these compounds prevent the egress of these immune cells, thereby reducing the inflammatory infiltrate in target organs.
This compound: This compound is a picomolar-potency, selective agonist of the S1P1 receptor, with an EC50 of 9 pM.[1][2] Its high selectivity for S1P1 is a key characteristic, suggesting a potentially focused mechanism of action with a lower likelihood of off-target effects mediated by other S1P receptor subtypes.
Ozanimod: This clinically approved drug is a selective modulator of both S1P1 and S1P5 receptors.[3][4] Its action on S1P1 is responsible for the sequestration of lymphocytes in the lymph nodes, forming the basis of its therapeutic effect in autoimmune conditions.[3][5] The role of S1P5 modulation in its overall efficacy is an area of ongoing research.
Preclinical Efficacy of this compound
Publicly available data on the efficacy of this compound is limited to its potent in vitro activity and its expected in vivo pharmacological effect of lymphocyte reduction.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Reference |
| Target | S1P1 Receptor Agonist | [1] |
| In Vitro Potency (EC50) | 9 pM | [1][2] |
| Reported Preclinical Effect | Induces lymphopenia | - |
Experimental Protocol: In Vitro S1P1 Receptor Activation Assay
Detailed experimental protocols for this compound are not publicly available. A general protocol for assessing S1P1 receptor activation in vitro would typically involve:
-
Cell Culture: Utilize a cell line stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Compound Treatment: Incubate the cells with serial dilutions of this compound.
-
Second Messenger Measurement: Measure the downstream signaling of S1P1 activation, commonly through a GTPγS binding assay or by quantifying the inhibition of cAMP production induced by forskolin.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value, representing the concentration of the compound that elicits 50% of the maximal response.
Clinical Efficacy of Ozanimod
Ozanimod has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials, demonstrating its efficacy and safety in the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.
Multiple Sclerosis
Clinical trials have consistently shown that ozanimod is effective in reducing the annualized relapse rate (ARR) and the number of new or enlarging brain lesions on MRI compared to placebo and an active comparator (interferon beta-1a).[6]
Table 2: Key Efficacy Outcomes of Ozanimod in Relapsing Multiple Sclerosis (Phase 3 Trials: SUNBEAM & RADIANCE)
| Efficacy Endpoint | Ozanimod (0.92 mg) | Comparator (Interferon beta-1a) | p-value | Reference |
| Annualized Relapse Rate (ARR) | Reduced vs. comparator | - | <0.0001 | [7] |
| New or Enlarging T2 Lesions (at 1 year) | 48% reduction | - | <0.0001 | [7] |
| Gadolinium-enhancing Lesions (at 1 year) | 63% reduction | - | <0.0001 | [7] |
| Brain Volume Loss | Significantly slowed | - | Significant | [7][6] |
Experimental Protocol: Phase 3 Clinical Trials in Multiple Sclerosis (General Overview)
-
Study Design: Randomized, double-blind, active-controlled, parallel-group studies.
-
Patient Population: Adults with relapsing forms of multiple sclerosis.
-
Intervention: Oral ozanimod (0.92 mg daily) versus intramuscular interferon beta-1a.
-
Primary Endpoint: Annualized relapse rate (ARR).
-
Secondary Endpoints: Number and volume of brain lesions on MRI (T1 gadolinium-enhancing and T2 lesions), brain volume change, and disability progression.
-
Duration: Typically 12 to 24 months.
Ulcerative Colitis
In patients with moderately to severely active ulcerative colitis, ozanimod has demonstrated efficacy in inducing and maintaining clinical remission, clinical response, and mucosal healing.[8][9][10][11][12][13]
Table 3: Key Efficacy Outcomes of Ozanimod in Ulcerative Colitis (Phase 3 Trial: True North)
| Efficacy Endpoint (Induction - Week 10) | Ozanimod (0.92 mg) | Placebo | p-value | Reference |
| Clinical Remission | 18.4% | 6.0% | <0.001 | [10] |
| Clinical Response | 47.8% | 25.9% | <0.001 | [10] |
| Mucosal Healing | 12.6% | 3.7% | <0.001 | [10] |
Table 4: Key Efficacy Outcomes of Ozanimod in Ulcerative Colitis (Maintenance - Week 52)
| Efficacy Endpoint (among Week 10 responders) | Ozanimod (0.92 mg) | Placebo | p-value | Reference |
| Clinical Remission | 37.0% | 18.5% | <0.001 | [10] |
| Clinical Response | 60.0% | 41.0% | <0.001 | [10] |
| Mucosal Healing | 29.6% | 14.1% | <0.001 | [10] |
| Corticosteroid-free Remission | 31.7% | 16.7% | <0.001 | [10] |
Experimental Protocol: Phase 3 Clinical Trial in Ulcerative Colitis (General Overview)
-
Study Design: Randomized, double-blind, placebo-controlled induction and maintenance study.
-
Patient Population: Adults with moderately to severely active ulcerative colitis.
-
Induction Phase: Patients receive oral ozanimod (0.92 mg daily) or placebo for 10 weeks.
-
Maintenance Phase: Patients who responded to ozanimod in the induction phase are re-randomized to continue ozanimod or switch to placebo for up to 52 weeks.
-
Primary Endpoint: Clinical remission (defined by the Mayo score).
-
Secondary Endpoints: Clinical response, mucosal healing (endoscopic and histologic improvement), and corticosteroid-free remission.
Conclusion
This compound and ozanimod are both S1P receptor modulators with the potential to treat autoimmune diseases by inhibiting lymphocyte trafficking. However, they are at vastly different stages of development. This compound is a highly potent and selective S1P1 agonist with promising preclinical characteristics, though its clinical efficacy and safety remain to be established. In contrast, ozanimod is a clinically validated and approved therapy for multiple sclerosis and ulcerative colitis, with a robust body of evidence from large-scale clinical trials supporting its efficacy and a well-characterized safety profile.
For researchers and drug development professionals, ozanimod serves as a benchmark for the clinical potential of S1P receptor modulation. The preclinical profile of this compound, particularly its high potency and selectivity, warrants further investigation to determine if these attributes translate into a superior clinical profile. Future preclinical studies on this compound in relevant animal models of autoimmune disease, directly comparing it to ozanimod, would be invaluable in assessing its relative therapeutic potential.
References
- 1. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. vjneurology.com [vjneurology.com]
- 4. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 5. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - New Long-Term Zeposia (ozanimod) Data Demonstrate Durable Efficacy and Consistent Safety in Relapsing Forms of Multiple Sclerosis [news.bms.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. medscape.com [medscape.com]
- 9. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ozanimod in Patients With Moderate to Severe Ulcerative Colitis Naive to Advanced Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Study Shows Ozanimod as Effective in Treating Ulcerative Colitis [today.ucsd.edu]
Comparative Analysis of RP-001 Hydrochloride: An S1P1 Receptor Agonist
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of RP-001 hydrochloride, a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist, and other relevant S1P1 receptor modulators. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective assessment of this compound's performance and reproducibility based on available data.
Introduction to this compound
This compound is a picomolar short-acting and selective agonist of the S1P1 receptor, with a reported EC50 of 9 pM[1]. Its mechanism of action involves the induction of S1P1 receptor internalization and polyubiquitination[2]. The primary therapeutic potential of S1P1 agonists lies in their ability to modulate the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their infiltration into tissues and reducing inflammation. This mechanism is central to the efficacy of approved multiple sclerosis drugs that target the S1P pathway. While specific reproducibility data for this compound is not extensively published, this guide compiles available data and compares it with other well-characterized S1P1 receptor modulators.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and other commercially available S1P1 receptor modulators. The data is primarily based on EC50 values obtained from GTPγS binding assays or similar functional assays.
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| This compound | 0.009 | Not Reported | Selective for S1P1 over S1P2, S1P3, and S1P4[2] |
| Fingolimod (FTY720) | 0.3 - 3.1 | High Affinity | Non-selective, also targets S1P3, S1P4, and S1P5[3][4] |
| Ozanimod (RPC-1063) | 1.03 | 8.6 | Selective for S1P1 and S1P5[5] |
| Siponimod (BAF-312) | 0.4 | 0.98 | Selective for S1P1 and S1P5[6] |
| Ponesimod (ACT-128800) | 5.7 | Not Reported | Selective for S1P1[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of S1P1 receptor agonists and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed experimental protocols for this compound from its primary publication are not publicly available. Therefore, representative protocols for key assays used to characterize S1P1 receptor agonists are provided below. These methods are standard in the field and would be suitable for assessing the reproducibility of compounds like this compound.
In Vitro S1P1 Receptor GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Test compound (e.g., this compound) and reference agonist (e.g., S1P).
-
Scintillation counter.
Procedure:
-
Thaw the S1P1 receptor membrane preparation on ice.
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the diluted compounds.
-
Add the membrane preparation to each well.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
In Vivo Lymphocyte Sequestration Assay in Mice
This assay evaluates the in vivo efficacy of an S1P1 agonist by measuring the reduction of circulating lymphocytes.
Objective: To assess the ability of a test compound to induce lymphopenia in a dose- and time-dependent manner.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
Test compound (e.g., this compound) formulated for oral or intravenous administration.
-
Vehicle control.
-
Flow cytometer.
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Acclimate mice to the housing conditions for at least one week.
-
Administer the test compound or vehicle to different groups of mice at various doses.
-
At specified time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood samples from the mice.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte surface markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the number of circulating T- and B-lymphocytes in each treatment group compared to the vehicle control.
-
Plot the percentage of lymphocyte reduction as a function of dose and time to determine the potency and duration of action of the test compound.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist. Based on its picomolar EC50, it demonstrates superior in vitro potency compared to several other S1P1 modulators. However, a comprehensive assessment of its reproducibility and overall performance requires access to detailed experimental data and protocols that are not currently in the public domain. The provided representative protocols offer a framework for conducting such studies. Further research is warranted to fully characterize the in vivo efficacy, safety profile, and potential for therapeutic applications of this compound. Researchers are encouraged to consult the primary literature, such as the work by Cahalan et al. in Nature Chemical Biology, for foundational data on this compound[1].
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RP-001 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P1 receptor agonist, RP-001 hydrochloride, with other relevant alternatives. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Overview of this compound
This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] It is a short-acting compound that has been shown to induce dose-dependent lymphopenia by sequestering lymphocytes in secondary lymphoid tissues.[1] This mechanism of action makes it a compound of interest for research in autoimmune diseases and other conditions where modulation of the immune system is desired.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro activity of this compound in comparison to other well-characterized S1P1 receptor modulators.
| Compound | S1P1 EC50 (nM) | Receptor Selectivity Profile | Reference |
| This compound | 0.009 | Selective for S1P1 over S1P2, S1P3, S1P4; moderate affinity for S1P5 | [1] |
| Fingolimod (FTY720-P) | 0.3 - 0.6 | Agonist at S1P1, S1P3, S1P4, S1P5 | [2][3] |
| Siponimod (BAF312) | 0.39 | Selective for S1P1 and S1P5 | [4] |
| Ozanimod | ~0.1 - 0.4 | Selective for S1P1 and S1P5 | [5][6] |
| SEW2871 | 13.8 | Selective for S1P1 | [4] |
In Vivo Activity: Lymphopenia Induction
A key in vivo effect of S1P1 receptor agonists is the induction of lymphopenia. The data below from a study by Cahalan et al. (2011) demonstrates the dose-dependent effect of this compound on peripheral blood lymphocyte counts in mice.
| Treatment | Dose (mg/kg) | Time Post-Dose (hours) | % of Pre-Dose Lymphocytes |
| Vehicle | - | 2 | ~100% |
| This compound | 0.03 | 2 | ~50% |
| This compound | 0.3 | 2 | <20% |
| This compound | 0.3 | 8 | ~100% |
Data extracted from Cahalan et al., Nature Chemical Biology, 2011.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: S1P1 receptor signaling pathway activated by RP-001.
Caption: Workflow for in vivo lymphopenia assessment.
Experimental Protocols
In Vitro S1P1 Receptor Activation Assay
Objective: To determine the potency (EC50) of this compound in activating the S1P1 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing the human S1P1 receptor and a reporter gene (e.g., CRE-β-lactamase) is used. Chinese Hamster Ovary (CHO-K1) cells are commonly employed for this purpose.
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with antibiotics to ensure the continued expression of the transfected genes.
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and incubated to allow for cell attachment.
-
Compound Preparation: this compound and a reference agonist (e.g., S1P) are serially diluted to create a range of concentrations.
-
Treatment: The culture medium is replaced with a buffer containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 1-5 hours) to allow for receptor activation and reporter gene expression.
-
Detection: A substrate for the reporter enzyme (e.g., a fluorescent substrate for β-lactamase) is added to the wells.
-
Data Acquisition: The signal (e.g., fluorescence) is measured using a plate reader.
-
Data Analysis: The dose-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
In Vivo Lymphopenia Assay
Objective: To assess the in vivo efficacy of this compound in inducing lymphopenia.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for immunological studies.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Mice are randomly assigned to different treatment groups: vehicle control and various doses of this compound.
-
Administration: The compound or vehicle is administered via an appropriate route, such as intraperitoneal (i.p.) injection.
-
Blood Sampling: A small volume of blood is collected from each mouse at baseline (pre-dose) and at specified time points post-administration (e.g., 2, 4, 8, 24 hours). The saphenous vein or tail vein are common sites for blood collection.
-
Lymphocyte Staining: Blood samples are incubated with fluorescently labeled antibodies specific for different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the number of different lymphocyte subsets.
-
Data Analysis: The absolute lymphocyte counts at each time point are calculated and often expressed as a percentage of the baseline count for each animal. The results are then compared between the treatment and vehicle control groups to determine the extent and duration of lymphopenia.
Conclusion
The available independent data confirms that this compound is a highly potent and selective S1P1 receptor agonist. Its in vitro potency is significantly higher than many other established S1P1 modulators. In vivo, it demonstrates a rapid and dose-dependent induction of lymphopenia with a relatively short duration of action, which could be advantageous in certain therapeutic contexts. This guide provides a foundational comparison based on existing literature. Further head-to-head comparative studies would be beneficial to fully elucidate the relative performance of this compound against other S1P1 agonists in various preclinical models.
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
In Vitro Comparison of S1P1 Receptor Modulators: RP-001 Hydrochloride vs. Ponesimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: RP-001 hydrochloride and ponesimod (B1679046). Both compounds are potent agonists of the S1P1 receptor, a key regulator of lymphocyte trafficking, and are of significant interest in the development of therapeutics for autoimmune diseases. This document summarizes their in vitro pharmacological properties, including potency and selectivity, and provides an overview of the experimental protocols used for their characterization.
Mechanism of Action: S1P1 Receptor Modulation
Both this compound and ponesimod exert their primary pharmacological effect through their interaction with the S1P1 receptor. As agonists, they bind to and activate the receptor, which leads to its internalization and subsequent degradation.[1][2][3] This process of functional antagonism renders lymphocytes in the lymph nodes insensitive to the natural S1P gradient, thereby preventing their egress into the peripheral circulation and subsequent infiltration into tissues.[1][2][3] By sequestering lymphocytes, these modulators effectively dampen the inflammatory response characteristic of many autoimmune disorders.
Quantitative In Vitro Pharmacology
The following table summarizes the available in vitro pharmacological data for this compound and ponesimod. It is important to note that a direct head-to-head comparative study providing data for both compounds across the full panel of S1P receptor subtypes under identical experimental conditions is not publicly available. The data presented here is compiled from various sources.
| Parameter | This compound | Ponesimod | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Sphingosine-1-Phosphate Receptor 1 (S1P1) | |
| Potency (EC50) at S1P1 | 9 pM | 5.7 nM | [4] |
| Selectivity Profile | Selective for S1P1 over S1P2, S1P3, and S1P4; moderate affinity for S1P5. | Highly selective for S1P1 over other S1P receptor subtypes (>10-fold).[1] | [1] |
| Receptor Binding | Binds to the orthosteric site of S1P1. | Binds to the same orthosteric site on S1P1 and S1P5 as other S1P receptor modulators.[5] | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of S1P1 receptor modulators and a general workflow for an in vitro functional assay.
References
- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking RP-001 Hydrochloride: A Comparative Guide to S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other known S1P1 agonists. The information presented herein is intended to assist researchers in evaluating the performance of this compound in the context of established and emerging S1P1-targeted therapeutics.
Introduction to S1P1 Agonism
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1] Agonism of S1P1 leads to the internalization and functional antagonism of the receptor, resulting in the sequestration of lymphocytes within lymph nodes and a subsequent reduction in peripheral lymphocyte counts (lymphopenia).[2][3] This mechanism of action has proven to be a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[4]
This compound is a picomolar short-acting and selective S1P1 agonist with a reported EC50 of 9 pM.[5][6] It demonstrates high selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4), with moderate affinity for S1P5.[6] This guide benchmarks this compound against other notable S1P1 agonists, including the non-selective agonist Fingolimod (FTY720) and the more selective second-generation modulators Siponimod and Ozanimod.[7][8]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized S1P1 receptor agonists. Data has been compiled from various sources and direct head-to-head comparative studies under identical conditions are limited.
Table 1: In Vitro Potency (EC50) of S1P1 Agonists
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Reference(s) |
| This compound | 0.009 | Moderate Affinity (data not quantified) | [5][6] |
| Fingolimod-P (Active Metabolite) | 0.26 - 0.6 | 0.69 - 1.2 | [9] |
| Siponimod | 0.3 - 0.46 | 383.73 | [9] |
| Ozanimod | <1 | ~6.3 | [9] |
Note: EC50 values can vary depending on the specific assay conditions and cell types used.
Table 2: Receptor Selectivity Profile
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | Agonist | Little Activity | Little Activity | Little Activity | Moderate Agonist | [6] |
| Fingolimod-P | Agonist | No Activity | Agonist | Agonist | Agonist | [10] |
| Siponimod | Agonist | >10,000 nM | >10,000 nM | >10,000 nM | Agonist | [9] |
| Ozanimod | Agonist | >10,000 nM | >10,000 nM | 1125.2 nM | Agonist | [9] |
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of S1P1 agonists.
[³⁵S]GTPγS Binding Assay for S1P1 Receptor Activation
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[2][11]
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.[2]
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT).
-
Test compounds (this compound and other agonists).
-
Scintillation counter.
Procedure:
-
Thaw cell membrane preparations on ice.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the test compound or vehicle control.
-
Add the cell membrane preparation to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data are analyzed by non-linear regression to determine EC50 and Emax values.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor, a key step in its functional antagonism.[12][13][14]
Materials:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).[12]
-
Cell culture medium.
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Seed the S1P1-eGFP expressing cells in a 96-well imaging plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium and incubate for 2-4 hours.
-
Treat the cells with various concentrations of the test compounds or vehicle control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the fluorescently-tagged S1P1 receptor from the plasma membrane to intracellular compartments.
In Vivo Lymphopenia Assay
This in vivo assay directly measures the pharmacological effect of S1P1 agonists on peripheral blood lymphocyte counts.[3][15]
Materials:
-
Experimental animals (e.g., mice or rats).
-
Test compounds formulated for in vivo administration.
-
Vehicle control.
-
Blood collection supplies.
-
Flow cytometer and relevant antibodies for lymphocyte staining.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test compounds or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at various time points post-administration (e.g., 0, 4, 8, 24 hours).
-
Perform a complete blood count (CBC) or use flow cytometry to specifically quantify the number of lymphocytes.
-
Calculate the percentage reduction in peripheral blood lymphocytes compared to the vehicle-treated control group.
Visualizing Key Processes
To further aid in the understanding of S1P1 agonism and the experimental approaches used for its characterization, the following diagrams are provided.
Caption: S1P1 Receptor Signaling Pathway.
Caption: S1P1 Agonist Evaluation Workflow.
Caption: Comparative Logic of S1P1 Agonists.
References
- 1. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
- 8. neuro-sens.com [neuro-sens.com]
- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Predictability of peripheral lymphocyte reduction of novel S1P1 agonists by in vitro GPCR signaling profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for RP-001 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RP-001 hydrochloride, a potent S1P1 receptor agonist, with other commercially available alternatives. The information presented herein is intended to assist researchers in designing robust control experiments for studies involving this compound, ensuring the generation of reliable and reproducible data. This document outlines experimental protocols, presents comparative data in a clear format, and utilizes visualizations to illustrate key concepts.
Introduction to this compound
This compound is a high-affinity, selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action involves the induction of S1P1 receptor internalization and polyubiquitination, leading to a dose-dependent reduction in peripheral lymphocytes (lymphopenia). This targeted immunomodulatory effect makes it a valuable tool for research in autoimmune diseases and other inflammatory conditions.
Alternatives to this compound
Several other S1P receptor modulators are available and serve as important comparators in experimental settings. These include:
-
Fingolimod (FTY720): A non-selective S1P receptor agonist, targeting S1P1, S1P3, S1P4, and S1P5.
-
Siponimod (BAF312): A selective S1P1 and S1P5 receptor agonist.
-
Ozanimod (RPC-1063): A selective S1P1 and S1P5 receptor agonist.
-
Ponesimod (ACT-128800): A selective S1P1 receptor agonist.
The choice of a comparator will depend on the specific research question, with non-selective agonists like Fingolimod being useful for elucidating the role of different S1P receptor subtypes, while selective agonists allow for a more focused investigation of S1P1 signaling.
Data Presentation: Comparative Potency and In Vivo Effects
The following tables summarize the in vitro potency and a key in vivo pharmacodynamic effect of this compound and its alternatives.
Table 1: In Vitro Potency of S1P1 Receptor Agonists
| Compound | pEC50 at S1P1 |
| This compound | 11.1 |
| Fingolimod-P | 8.85 |
| Siponimod | 9.41 |
| Ponesimod | 9.30 |
| Ozanimod | 9.78 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Real-World Comparison of Lymphopenia Induced by S1P Receptor Modulators in Multiple Sclerosis Patients
| Compound | Mean Lymphocyte Count (x 10^9 cells/L) at 1 Month |
| Ozanimod | 1.105 |
| Ponesimod | 0.921 |
| Fingolimod | 0.751 |
| Siponimod | 0.608 |
Data from a retrospective multicenter study. Lower lymphocyte counts indicate a more profound lymphopenic effect.
Experimental Protocols
To ensure the validity of studies involving this compound, appropriate control experiments are essential. Below are detailed methodologies for key experiments.
In Vitro Experiment: S1P1 Receptor Internalization Assay
Objective: To quantify the ability of this compound and comparator compounds to induce the internalization of the S1P1 receptor.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP). Culture cells in appropriate media to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds to the desired concentrations in assay buffer.
-
Treatment: Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) as a negative control and a known S1P1 agonist like Sphingosine-1-Phosphate (S1P) as a positive control.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 30, 60, 120 minutes).
-
Imaging: Following incubation, fix the cells and acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Analyze the images to quantify the internalization of the fluorescently-tagged S1P1 receptor. This can be done by measuring the decrease in membrane fluorescence or the increase in intracellular puncta.
-
Data Analysis: Plot the percentage of receptor internalization against the compound concentration to determine the EC50 value for each compound.
In Vivo Experiment: Measurement of Lymphopenia in Mice
Objective: To assess the in vivo efficacy of this compound and comparator compounds in inducing lymphopenia.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation and Administration: Formulate this compound and comparator compounds in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose (B11928114) in water.
-
Dosing: Administer the compounds to the mice at various doses. Include a vehicle-treated group as a negative control and a group treated with a well-characterized S1P1 agonist like Fingolimod as a positive control.
-
Blood Sampling: Collect peripheral blood samples at predetermined time points post-dosing (e.g., 4, 24, 48, and 72 hours). Blood can be collected via the tail vein or retro-orbital sinus.
-
Flow Cytometry:
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties and CD45 expression.
-
Quantify the absolute number of different lymphocyte subsets (T cells, B cells, CD4+ T cells, CD8+ T cells).
-
Calculate the percentage reduction in lymphocyte counts for each treatment group compared to the vehicle control group.
-
Plot the lymphocyte counts over time for each dose group to assess the onset and duration of lymphopenia.
-
Mandatory Visualization
Caption: Signaling pathway of this compound at the S1P1 receptor.
Caption: Experimental workflow for comparing S1P1 receptor agonists.
Caption: Logical relationships of control groups in RP-001 studies.
References
Navigating Specificity: A Comparative Analysis of RP-001 Hydrochloride for S1P1 Receptor Targeting
For Immediate Release
[City, State] – [Date] – In the landscape of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, RP-001 hydrochloride has emerged as a compound of interest for researchers in immunology, neuroinflammation, and other fields where modulation of lymphocyte trafficking is critical. This guide provides a comprehensive comparison of this compound with other prominent S1P1 receptor modulators, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Unveiling the Specificity Profile of this compound
This compound is a potent and highly selective agonist for the S1P1 receptor, a key regulator of lymphocyte egress from secondary lymphoid organs. Its primary mechanism of action involves binding to S1P1, leading to receptor internalization and polyubiquitination, which effectively sequesters lymphocytes in the lymph nodes and prevents their infiltration into sites of inflammation.
Comparative Analysis of Receptor Selectivity
The defining characteristic of a valuable S1P1 receptor agonist is its selectivity over other S1P receptor subtypes (S1P2-5), as off-target effects can lead to undesirable side effects. The following table summarizes the functional activity (EC50 values) of this compound and other commercially available S1P1 receptor modulators.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| This compound | 0.009 [1][2][3] | >10,000 | >10,000 | >10,000 | Moderate Affinity (specific value not widely reported) |
| Siponimod | 0.38 | >10,000 | >1,000 | 38 | 0.29 |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 0.33 |
| Ponesimod | 5.7 | >10,000 | >1,000 | >10,000 | Not reported |
As the data indicates, this compound demonstrates exceptional potency for the S1P1 receptor with an EC50 in the picomolar range, showcasing a remarkable degree of selectivity against S1P2, S1P3, and S1P4 receptors. While its affinity for S1P5 is noted as moderate, its primary activity is strongly directed towards S1P1.
S1P1 Receptor Signaling and Experimental Workflow
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular events that ultimately leads to the sequestration of lymphocytes. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing compound specificity.
Experimental Protocols
To ensure the reproducibility of specificity assessment, detailed experimental protocols are essential. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for S1P receptors.
Competitive Radioligand Binding Assay for S1P Receptors
Objective: To determine the inhibitory constant (Ki) of this compound for S1P receptor subtypes (S1P1-5).
Materials:
-
Cell membranes from a stable cell line overexpressing a specific human S1P receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand with high affinity for the target receptor (e.g., [³²P]S1P or [³H]S1P).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 5-20 µ g/well .
-
Compound Dilution: Prepare a serial dilution of this compound and other competitor compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer or unlabeled competitor compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Conclusion
This compound stands out as a highly potent and selective S1P1 receptor agonist. Its picomolar potency and significant selectivity over other S1P receptor subtypes make it a valuable tool for researchers investigating the role of S1P1 in various physiological and pathological processes. The provided experimental protocols and pathway diagrams offer a framework for the rigorous assessment of this and other S1P receptor modulators, facilitating the selection of the most appropriate compounds for specific research needs. Researchers are encouraged to consider the detailed specificity profile when designing experiments where precise targeting of the S1P1 receptor is paramount.
References
Comparative Pharmacokinetics of RP-001 Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profile of RP-001 hydrochloride against other sphingosine-1-phosphate (S1P) receptor agonists. The information is supported by experimental data and detailed methodologies to aid in preclinical and clinical research decisions.
This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its pharmacokinetic profile, characterized by rapid absorption and elimination, suggests a short duration of action. This guide delves into the comparative in vivo pharmacokinetics and in vitro metabolism of this compound and other notable S1P1 receptor modulators, namely fingolimod, ponesimod, and ozanimod.
In Vivo Pharmacokinetic Comparison
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for its development. The following tables summarize the key pharmacokinetic parameters of this compound and its comparators in various species.
Table 1: Comparative Oral Pharmacokinetic Parameters of S1P1 Receptor Agonists in Rats
| Parameter | This compound | Fingolimod | Ponesimod |
| Dose (mg/kg) | 0.3 | 1 | 10 |
| Cmax (ng/mL) | Data not available | ~25 | ~2000 |
| Tmax (h) | ~2 (inferred from PD) | 2-4 | 4 |
| AUC (ng·h/mL) | Data not available | ~300 | ~30000 |
| t1/2 (h) | < 8 (inferred from PD) | ~18 | ~14 |
| Oral Bioavailability (%) | Data not available | ~70 | 35-61 |
Pharmacodynamic data for this compound in mice indicates that at a dose of 0.3 mg/kg, the maximal effect on lymphocyte sequestration occurs within 2 hours and returns to baseline by 8 hours, suggesting a short half-life.
Table 2: Comparative Oral Pharmacokinetic Parameters of S1P1 Receptor Agonists in Humans
| Parameter | Fingolimod | Ponesimod | Ozanimod |
| Dose | 0.5 mg | 10 mg | 1 mg |
| Cmax (ng/mL) | ~4 | ~100 | ~12 |
| Tmax (h) | 12-16 | 2.5-4 | ~10 |
| AUC (ng·h/mL) | ~150 | ~3500 | ~400 |
| t1/2 (h) | 144-216 | 31-34 | ~20 (active metabolites) |
| Oral Bioavailability (%) | >90 | 84 | Data not available |
In Vitro Metabolism
The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance. In vitro assays using liver microsomes are standard for assessing this.
Table 3: Comparative In Vitro Metabolic Stability in Liver Microsomes
| Compound | Species | Intrinsic Clearance (μL/min/mg protein) |
| This compound | Data not available | Data not available |
| Fingolimod | Human | Low |
| Ponesimod | Human | Low |
| Ozanimod | Human | Low |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
A typical experimental workflow for determining the pharmacokinetic profile of a small molecule like this compound in rats is as follows:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Drug Administration:
-
Intravenous (IV): Administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administered by gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Liver Microsomal Stability Assay Protocol
This assay evaluates the metabolic stability of a compound when incubated with liver microsomes.
-
Materials: Test compound, pooled liver microsomes (human, rat), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in pharmacokinetic studies, the following diagrams are provided.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process of an orally administered drug.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of RP-001 as an S1P1 receptor agonist.
Safety Operating Guide
Proper Disposal of RP-001 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, RP-001 hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS). For disposal of small quantities, it may be permissible to dispose of it with household waste, while larger quantities and uncleaned packaging must be handled in accordance with official regulations.[1] It is crucial to prevent the substance from entering sewers, surface, or ground water as it is considered slightly hazardous for water.[1]
This guide provides detailed procedures for the safe and compliant disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
Safety and Disposal Overview
A summary of key safety and disposal information for this compound is provided in the table below.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Environmental Hazards | Slightly hazardous for water. Do not allow to enter sewers/surface or ground water. | [1] |
| Small Quantity Disposal | Can be disposed of with household waste. | [1] |
| Large Quantity Disposal | Must be disposed of according to official regulations. | [1] |
| Uncleaned Packaging | Must be disposed of according to official regulations. | [1] |
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should adhere to the following step-by-step protocol for the proper disposal of this compound. This procedure integrates the specific guidance from the Safety Data Sheet (SDS) with general best practices for laboratory chemical waste management.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound. The label should include the chemical name and concentration.
-
Although not classified as hazardous, it is good laboratory practice to segregate this compound waste from other chemical waste streams to avoid potential unknown reactions.[2][3]
2. Collection of this compound Waste:
-
Collect all waste containing this compound, including unused neat compound, contaminated labware (e.g., pipette tips, tubes), and solutions.
-
For liquid waste, use a sealable, non-reactive container.[2]
-
For solid waste, such as contaminated gloves or paper towels, place it in a designated, sealed bag or container.
3. Disposal of Small Quantities:
-
The Safety Data Sheet indicates that small quantities can be disposed of with household waste.[1] However, in a laboratory setting, it is recommended to follow your institution's specific guidelines for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for their definition of "small quantities" and the approved disposal route for non-hazardous chemical waste. Some institutions may still require it to be collected through their chemical waste program.[4][5]
4. Disposal of Large Quantities and Uncleaned Packaging:
-
For larger quantities of this compound waste or any uncleaned packaging, disposal must be conducted in accordance with official federal, state, and local regulations.[1]
-
Contact your institution's EHS office to arrange for the collection and disposal of this waste through their designated hazardous waste program.[4][5] They will ensure that the waste is managed by a licensed disposal facility.
5. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above.
-
After triple-rinsing, the glassware can typically be washed with standard laboratory detergent and reused.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling RP-001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of RP-001 hydrochloride (CAS Number: 1781880-34-9), a compound identified as N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride. While a specific Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this guide incorporates best practices for handling fine chemical powders in a laboratory setting to ensure a high level of safety.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety during the handling of any chemical substance. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Category | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 |
| Hand Protection | Nitrile or latex gloves | ASTM D6319 / D3578 |
| Body Protection | Laboratory coat | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A dust mask or respirator may be considered for handling larger quantities or if dust is generated. | NIOSH approved |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: General Guidance
While a specific, detailed experimental protocol for this compound was not found in publicly available literature, the following general steps should be followed when working with this or similar non-hazardous powdered compounds.
-
Preparation of Stock Solutions:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Using a calibrated analytical balance, carefully weigh the powder in a weigh boat or suitable container.
-
Transfer the weighed powder to a sterile conical tube or volumetric flask.
-
Add the appropriate solvent (e.g., DMSO, ethanol) to the desired final volume.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Use in Cell Culture or Other Assays:
-
Further dilute the stock solution to the final working concentration using the appropriate cell culture medium or assay buffer.
-
Add the diluted compound to the experimental setup (e.g., cell culture plates, reaction tubes).
-
Incubate as required by the specific experimental design.
-
Disposal Plan
Even for non-hazardous substances, proper disposal is essential to maintain a safe and compliant laboratory environment.
Waste Categorization and Disposal Route
| Waste Type | Description | Disposal Procedure |
| Unused this compound | Excess or expired solid compound. | For small quantities, disposal with regular laboratory trash may be permissible, but it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2][3][4][5] For larger quantities, or if required by local regulations, dispose of as chemical waste through your institution's hazardous waste management program. |
| Contaminated Labware (solid) | Weigh boats, pipette tips, tubes, etc., that have come into contact with the compound. | Dispose of in the appropriate laboratory waste container for non-hazardous chemical waste. If no specific container is designated, these can typically be disposed of in the regular laboratory trash. |
| Contaminated Labware (liquid) | Glassware or plasticware containing residual solutions of the compound. | Rinse with a suitable solvent (e.g., ethanol) and then with water. The rinsate can typically be disposed of down the sanitary sewer with copious amounts of water, provided it is not mixed with any hazardous substances.[2][3] Always check with your local EHS for specific regulations regarding sewer disposal. |
| Contaminated PPE | Used gloves, lab coats, etc. | Dispose of in the regular laboratory trash unless grossly contaminated. In case of significant spillage onto a lab coat, it should be laundered separately or disposed of as chemical waste if institutional policy dictates. |
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Cordon off the area to prevent the spread of the powder.
-
Don PPE: At a minimum, wear gloves and eye protection. For larger spills, a dust mask is recommended.
-
Clean Up:
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as described in the waste disposal table.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues. Always prioritize safety and consult your institution's specific protocols and EHS department for any questions or concerns.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. essex.ac.uk [essex.ac.uk]
- 3. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. acs.org [acs.org]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
